molecular formula C14H8BrClN2 B1271014 6-Bromo-2-chloro-4-phenylquinazoline CAS No. 64820-57-1

6-Bromo-2-chloro-4-phenylquinazoline

Cat. No.: B1271014
CAS No.: 64820-57-1
M. Wt: 319.58 g/mol
InChI Key: XHAZRLJQCFZAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-4-phenylquinazoline is a useful research compound. Its molecular formula is C14H8BrClN2 and its molecular weight is 319.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloro-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAZRLJQCFZAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364869
Record name 6-bromo-2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64820-57-1
Record name 6-bromo-2-chloro-4-phenylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64820-57-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-2-chloro-4-phenylquinazoline: Structure, Properties, and Therapeutic Potential

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Recognized as a "privileged scaffold," its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents.[1][2] This guide focuses on a specific derivative, this compound, a molecule poised at the intersection of several key structural features known to impart significant biological activity. The strategic placement of a bromine atom at the 6-position, a chlorine atom at the 2-position, and a phenyl group at the 4-position suggests a strong potential for this compound as a subject of interest in drug discovery, particularly in the realm of oncology. Studies have indicated that the presence of a halogen at the 6-position of the quinazoline ring can enhance anticancer effects.[3]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a quinazoline core with a bromine atom attached to the 6th position of the benzene ring, a chlorine atom at the 2nd position of the pyrimidine ring, and a phenyl group at the 4th position.

Chemical Structure:

Caption: Chemical structure of this compound.

PropertyPredicted ValueSource of Analog Data
Molecular Formula C₁₄H₈BrClN₂-
Molecular Weight 319.59 g/mol [4][5]
XLogP3 ~4.5[5]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 2[4][5]
Rotatable Bond Count 1[4]

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of substituted quinazolines. A common starting material for such syntheses is a substituted anthranilic acid.[6][7] The proposed pathway involves a multi-step process, beginning with the formation of a benzoxazinone intermediate, followed by amination and subsequent chlorination.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

  • Rationale: This step involves the acylation of the amino group of 5-bromoanthranilic acid with benzoyl chloride, followed by cyclization to form the benzoxazinone ring. Pyridine acts as a base to neutralize the HCl byproduct.

  • Procedure:

    • To a solution of 5-bromoanthranilic acid in a suitable solvent such as pyridine or dioxane, add benzoyl chloride dropwise at 0-5 °C with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one

  • Rationale: The benzoxazinone intermediate is then converted to the quinazolinone by reaction with a source of ammonia, such as formamide or ammonium acetate. This step involves the opening of the oxazinone ring followed by recyclization to form the pyrimidine ring.

  • Procedure:

    • Heat a mixture of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one and formamide (or ammonium acetate) at a high temperature (typically 150-180 °C) for several hours.

    • Cool the reaction mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 6-Bromo-2-phenylquinazolin-4(3H)-one.

Step 3: Synthesis of this compound

  • Rationale: The final step is the chlorination of the quinazolinone. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to convert the keto group at the 4-position to a chloro group.

  • Procedure:

    • Reflux a mixture of 6-Bromo-2-phenylquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃) for several hours.

    • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

    • Pour the residue onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonia solution).

    • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Potential Biological Activity and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the extensive research on structurally related quinazoline derivatives, which are well-established as potent inhibitors of various protein kinases.[2]

Kinase Inhibition and Anticancer Potential

Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[2] The dysregulation of EGFR signaling is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[3] The 4-phenyl group in the target molecule can be considered a precursor or a modifiable position for the introduction of anilino-like substituents, which are crucial for high-affinity binding to the ATP-binding pocket of EGFR.

The bromine atom at the 6-position is a particularly noteworthy feature. Halogen substitution at this position has been shown to enhance the anticancer activity of quinazoline-based kinase inhibitors.[3] This is likely due to favorable interactions within the kinase active site, potentially increasing the binding affinity and residence time of the inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand EGF EGFR EGFR Ligand->EGFR Binds and activates P1 RAS/RAF/MEK/ERK Pathway EGFR->P1 P2 PI3K/AKT/mTOR Pathway EGFR->P2 P3 STAT Pathway EGFR->P3 Quinazoline 6-Bromo-2-chloro- 4-phenylquinazoline (Potential Inhibitor) Quinazoline->EGFR Inhibits (Hypothesized) Proliferation Cell Proliferation, Survival, Angiogenesis P1->Proliferation P2->Proliferation P3->Proliferation

Caption: Hypothesized mechanism of action via EGFR signaling pathway inhibition.

The 2-chloro substituent provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially improved potency and selectivity. This position can be targeted with various nucleophiles to introduce diverse functionalities, enabling extensive structure-activity relationship (SAR) studies.

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs and the broader class of quinazoline derivatives provides a strong foundation for understanding its chemical properties and predicting its biological potential. The presence of a 6-bromo substituent, a 4-phenyl group, and a reactive 2-chloro group makes this compound a highly attractive scaffold for the development of novel kinase inhibitors and potential anticancer agents. The proposed synthetic route offers a viable strategy for its preparation, paving the way for future investigations into its pharmacological profile. Further research is warranted to synthesize and evaluate this promising molecule and its derivatives to fully elucidate their therapeutic utility.

References

  • PubChem. 6-Chloro-2-methyl-4-phenylquinazoline. National Center for Biotechnology Information. [Link]

  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(15), 3462. [Link]

  • PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromo-2-chloro-4-methylquinazoline. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromo-4-chloro-quinazoline. National Center for Biotechnology Information. [Link]

  • Rao, A. S., et al. (2015). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2017). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 7(84), 53635-53641. [Link]

  • Faramarzi, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-19. [Link]

  • Iovu, M., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(19), 6543. [Link]

  • Teja, S., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmaceutical Sciences and Research, 1(5), 123-128. [Link]

  • Al-Suhaimi, E. A., et al. (2020). Quinazoline derivatives as potential anticancer agents. Arabian Journal of Chemistry, 13(1), 2846-2864. [Link]

Sources

Foreword: The Architectural Significance of the Quinazoline Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-4-phenylquinazoline

In the landscape of medicinal chemistry and drug development, the quinazoline scaffold represents a "privileged structure." Its rigid, bicyclic framework, rich in nitrogen heteroatoms, serves as a versatile template for engaging with a multitude of biological targets. The strategic placement of functional groups on this core can dramatically influence pharmacological activity, making the development of precise and efficient synthetic pathways a critical endeavor.

This guide focuses on a particularly valuable derivative: This compound . The bromine atom at the C6 position offers a handle for further functionalization via cross-coupling reactions, the chloro group at C2 provides a reactive site for nucleophilic substitution, and the phenyl ring at C4 contributes to the molecule's steric and electronic profile, often playing a key role in receptor binding.

This document eschews a simple recitation of steps. Instead, it aims to provide a causal narrative, elucidating the strategic decisions and mechanistic underpinnings of a robust and modular synthetic approach tailored for researchers, scientists, and drug development professionals. We will proceed from retrosynthetic analysis to the practical execution of a highly efficient, palladium-catalyzed pathway.

Retrosynthetic Strategy: A Modular Approach

A logical deconstruction of the target molecule reveals a powerful and flexible synthetic strategy. The most robust disconnection point for introducing the C4-phenyl group is via a palladium-catalyzed cross-coupling reaction. This modular approach allows for late-stage diversification, a highly desirable feature in drug discovery programs.

G cluster_disconnect C-C Bond Formation (Suzuki Coupling) cluster_key_intermediate Intermediate Synthesis TM Target Molecule This compound KI Key Intermediate 6-Bromo-2,4-dichloroquinazoline TM->KI Disconnect C4-Phenyl PhB Coupling Partner Phenylboronic Acid TM->PhB KD 6-Bromoquinazoline- 2,4(1H,3H)-dione KI->KD Dichlorination SM Starting Material 5-Bromoanthranilic Acid KD->SM Cyclization

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthesis identifies 6-Bromo-2,4-dichloroquinazoline as the pivotal intermediate. Our forward synthesis will therefore be divided into two core parts: the construction of this key intermediate and its subsequent elaboration via Suzuki-Miyaura coupling.

Part I: Synthesis of the Key Intermediate: 6-Bromo-2,4-dichloroquinazoline

The journey begins with a commercially available and appropriately substituted benzene derivative, 5-bromoanthranilic acid.

Step 1: Cyclization to 6-Bromoquinazoline-2,4(1H,3H)-dione

The initial step involves the formation of the pyrimidine ring fused to the brominated benzene core. This is a classic cyclization reaction that establishes the fundamental quinazoline dione structure.

Causality of Experimental Choices:

  • Starting Material: 5-Bromoanthranilic acid provides the necessary amino and carboxylic acid functionalities in the correct ortho orientation for cyclization, along with the pre-installed bromine at the desired position.

  • Reagent: Urea or potassium cyanate serves as the source for the two additional carbon-nitrogen atoms (N1 and C2) required to close the pyrimidine ring. The reaction with potassium cyanate proceeds through an isocyanate intermediate.[1]

  • Conditions: The reaction is typically heated in an aqueous acidic or basic medium to drive the condensation and subsequent cyclization, leading to the stable dione product.

Experimental Protocol: Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione

  • To a solution of 5-bromoanthranilic acid (10.0 g, 46.3 mmol) in water (100 mL) containing acetic acid (10 mL), add potassium cyanate (7.5 g, 92.6 mmol).

  • Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum at 60 °C to yield 6-bromoquinazoline-2,4(1H,3H)-dione as a white to off-white solid.

Step 2: Aromatization and Dichlorination

The stable quinazoline dione is not yet the desired intermediate. The keto groups (or their enol tautomers) must be converted into more reactive chloro groups. This transformation simultaneously aromatizes the pyrimidine ring.

Causality of Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation.[2][3] It is highly effective at converting the amide/enol functionalities to chloro groups. Thionyl chloride (SOCl₂) can also be used.

  • Catalyst: A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or Diisopropylethylamine (DIPEA), is often added.[4] This base facilitates the reaction, likely by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃.

  • Conditions: The reaction is performed under reflux and anhydrous conditions, as POCl₃ reacts violently with water. The excess POCl₃ often serves as the solvent.

Experimental Protocol: Synthesis of 6-Bromo-2,4-dichloroquinazoline

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. POCl₃ is highly corrosive and reacts with moisture.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-bromoquinazoline-2,4(1H,3H)-dione (5.0 g, 20.7 mmol) in phosphorus oxychloride (25 mL, 268 mmol).

  • To the stirred suspension, add N,N-dimethylaniline (0.5 mL, 3.9 mmol) dropwise.

  • Heat the mixture to reflux (approximately 105-110 °C) for 4-5 hours. The suspension should gradually dissolve to form a clear solution.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will quench the excess POCl₃.

  • A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the crude product by vacuum filtration, wash extensively with water, and dry under vacuum.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 6-bromo-2,4-dichloroquinazoline.[5]

Part II: The Suzuki-Miyaura Coupling for C-4 Phenylation

With the key intermediate in hand, we now turn to the elegant and powerful Suzuki-Miyaura cross-coupling reaction to install the phenyl group at the C4 position.[6]

Mechanistic Rationale and Regioselectivity

The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[7]

G pd0 Pd(0)Ln pd2_add R-Pd(II)Ln-X pd0->pd2_add Oxidative Addition (+ R-X) center pd2_trans R-Pd(II)Ln-R' pd2_add->pd2_trans Transmetalation (+ R'-B(OR)2) pd2_trans->pd0 Reductive Elimination (- R-R')

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The Critical Question of Regioselectivity: The 6-bromo-2,4-dichloroquinazoline intermediate possesses three potential sites for oxidative addition: C2-Cl, C4-Cl, and C6-Br. The success of this synthesis hinges on selectively reacting only the C4-Cl position.

  • Electronic Effects: The C4 position is the most electrophilic and thus the most reactive towards nucleophilic substitution and oxidative addition by the palladium catalyst. This is due to the electron-withdrawing effect of the adjacent nitrogen atom (the "α-nitrogen effect").[8]

  • Bond Strength: While C-Br bonds are generally weaker and more reactive in Suzuki couplings than C-Cl bonds, the powerful electronic activation at C4 overrides this trend.[9] The C2-Cl bond is significantly less reactive than the C4-Cl bond.

By carefully controlling the reaction conditions (e.g., temperature, reaction time), it is possible to achieve highly selective coupling at the C4 position, leaving the C2-Cl and C6-Br groups untouched for potential subsequent transformations.[9]

Experimental Protocol: Suzuki Coupling for this compound
  • In a Schlenk flask, combine 6-bromo-2,4-dichloroquinazoline (1.0 g, 3.59 mmol), phenylboronic acid (0.526 g, 4.31 mmol, 1.2 equiv), and sodium carbonate (0.762 g, 7.19 mmol, 2.0 equiv).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.088 g, 0.12 mmol, 3 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • Heat the reaction mixture to 85-90 °C and stir for 5-8 hours. Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the final product, this compound, as a solid.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed through standard analytical techniques.

StepProductTypical Yield (%)Characterization Methods
1. Cyclization6-Bromoquinazoline-2,4(1H,3H)-dione85 - 95¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
2. Dichlorination6-Bromo-2,4-dichloroquinazoline70 - 85¹H NMR, ¹³C NMR, MS, Melting Point
3. Suzuki CouplingThis compound75 - 90¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)

¹H NMR Spectroscopy: The proton NMR spectrum of the final product will show characteristic signals for the aromatic protons on both the quinazoline core and the C4-phenyl ring, with distinct coupling patterns confirming their substitution. Mass Spectrometry: High-resolution mass spectrometry will provide an exact mass measurement, confirming the elemental composition (C₁₄H₈BrClN₂) of the final product.

Conclusion and Forward Outlook

This guide has detailed a logical, robust, and high-yielding pathway for the synthesis of this compound. By leveraging a foundational cyclization/chlorination sequence followed by a regioselective Suzuki-Miyaura cross-coupling, this approach exemplifies modern synthetic strategy. The causality behind each step—from reagent choice to reaction conditions—has been explained to empower the researcher not just to replicate the procedure, but to understand and adapt it.

The final product is not an endpoint but a versatile platform. The remaining C2-chloro and C6-bromo sites are poised for further, orthogonal chemical modifications, opening the door to the creation of diverse libraries of novel quinazoline derivatives for screening in drug discovery and materials science applications.

References

  • Mphahlele, M. J., Paumo, H. K., & Choong, Y. S. (2017). Synthesis and Characterization of Novel 2-Aryl-Substituted-4-Anilino-6-Bromoquinazolines. Pharmaceuticals, 10(4), 87. Available at: [Link]

  • Google Patents. (2009). CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • Google Patents. (2012). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(1), 74-77. Available at: [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dichloroquinazoline 11. Available at: [Link]

  • Journal of Pharmaceutical, Chemical and Biological Sciences. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]

  • ResearchGate. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Available at: [Link]

  • National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]

  • SciSpace. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. Available at: [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Suzuki Reaction. Available at: [Link]

  • Stenutz. (n.d.). 6-bromo-4-phenylquinazoline-2(1H)-one. Available at: [Link]

  • Google Patents. (2018). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline Synthesis. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. Available at: [Link]

  • National Institutes of Health. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. Available at: [Link]

  • PubChemLite. (n.d.). 6-bromo-4-chloro-2-methylquinazoline. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

Sources

An In-depth Technical Guide to 6-Bromo-2-chloro-4-phenylquinazoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Among its many derivatives, halogenated and phenyl-substituted quinazolines represent a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of 6-Bromo-2-chloro-4-phenylquinazoline, a specific isomer with promising applications in drug discovery. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and explores its current and potential roles in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the molecular formula C₁₄H₈BrClN₂. The precise arrangement of the bromo, chloro, and phenyl substituents on the quinazoline core is critical to its chemical behavior and biological activity.

PropertyValueSource
CAS Number 64820-57-1[1]
Molecular Formula C₁₄H₈BrClN₂
Molecular Weight 319.6 g/mol Calculated
Monoisotopic Mass 317.956 g/mol
Appearance Light yellow solid (predicted)

It is crucial to distinguish this compound from its isomer, 6-Bromo-4-chloro-2-phenylquinazoline (CAS Number: 412923-42-3), as the positional difference of the chloro and phenyl groups significantly impacts its properties and reactivity.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process commencing with the readily available 5-bromoanthranilic acid. The following protocol is a representative method for its preparation.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-phenyl-4(3H)-quinazolinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid in a suitable solvent such as pyridine.

  • Acylation: To this solution, add benzoyl chloride dropwise with stirring at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the cyclization to 6-bromo-2-phenyl-3,1-benzoxazin-4-one.

  • Amination: After cooling, introduce a source of ammonia (e.g., ammonium acetate) and continue to reflux to form the quinazolinone ring.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-2-phenyl-4(3H)-quinazolinone.

Step 2: Chlorination to Yield this compound

  • Reaction Setup: In a fume hood, suspend the 6-bromo-2-phenyl-4(3H)-quinazolinone in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Reaction: Gently reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the mixture onto crushed ice.

  • Purification: The crude product is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be further purified by column chromatography or recrystallization.

Synthesis_Workflow A 5-Bromoanthranilic Acid C 6-Bromo-2-phenyl-4(3H)-quinazolinone A->C Acylation & Cyclization B Benzoyl Chloride B->C E This compound C->E Chlorination D Phosphorus Oxychloride D->E

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents. The introduction of a bromine atom at the 6-position and a phenyl group can significantly modulate the biological activity of these compounds.

Anticancer Activity

Derivatives of 6-bromoquinazoline have demonstrated significant potential as anticancer agents.[3] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers. The 4-anilinoquinazoline scaffold, structurally related to the 4-phenylquinazoline core, is a well-established inhibitor of EGFR tyrosine kinase.[3] These compounds competitively bind to the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[3]

EGFR_Signaling_Pathway cluster_cell Cancer Cell EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Downstream Signaling Quinazoline This compound Quinazoline->EGFR Inhibition

Caption: Inhibition of EGFR signaling by 6-bromoquinazoline derivatives.

Antimicrobial Activity

In addition to their anticancer properties, quinazoline derivatives have been investigated for their antibacterial and antifungal activities.[4][5][6][7] The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and the versatile quinazoline scaffold provides a promising starting point for the development of new therapeutics in this area.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its utility in targeting key signaling pathways in cancer and its potential as an antimicrobial agent make it a compound of high interest for researchers in drug discovery and development. Further investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and more potent therapeutic agents.

References

  • ChemUniverse. 6-BROMO-2-CHLORO-4-METHYLQUINAZOLINE. [Link]

  • PubChem. 6-Bromo-2-chloro-4-methylquinazoline. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • de Oliveira, V. E. et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J. Org. Chem.2021 , 17, 1836–1844. [Link]

  • Sunway Pharm Ltd. 6-Bromo-2-chloro-4-methylquinazoline. [Link]

  • Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate. [Link]

  • Osarodion, O. P. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails2023 , 2 (2). [Link]

  • Synthesis, in silico Profiling, in vitro Anthelmintic and Antibacterial Activities of Novel 6-Bromo-2-Phenyl-3-Substituted Quinazolin-4(3H)-ones. Asian Journal of Chemistry2023 . [Link]

  • PubChem. 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information. [Link]

  • Osarodion, O. P. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails2023 , 2 (2). [Link]

  • Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

Spectroscopic Data for 6-Bromo-2-chloro-4-phenylquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2-chloro-4-phenylquinazoline (C₁₄H₈BrClN₂). As a crucial heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic characterization is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes predicted data with empirical data from structurally analogous compounds to provide a robust and practical interpretation of its expected spectroscopic profile.

Molecular Structure and Overview

This compound is a polysubstituted quinazoline featuring a bromine atom at position 6, a chlorine atom at position 2, and a phenyl group at position 4. This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signatures. The presence of heavy atoms like bromine and chlorine provides distinct isotopic patterns in mass spectrometry, while the aromatic systems give rise to characteristic signals in NMR and IR spectroscopy.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic cluster for the molecular ion peak.

Predicted Mass Spectrometry Data:

IonPredicted m/zNotes
[M]+317.95538Corresponding to the most abundant isotopes (¹²C₁₄¹H₈⁷⁹Br³⁵Cl¹⁴N₂)
[M+H]⁺318.96321Protonated molecular ion
[M+Na]⁺340.94515Sodium adduct

Data sourced from PubChemLite predictions.[1]

Fragmentation Pathway: The fragmentation of quinazolines is largely governed by the stability of the heterocyclic ring system.[2] In electron ionization (EI-MS), the molecular ion is expected to be prominent. Subsequent fragmentation would likely involve the loss of the chlorine atom followed by the phenyl group or vice-versa. The presence of two bromine atoms in some related compounds has shown a characteristic 1:2:1 ratio for M, M+2, and M+4 peaks.[3]

M [M]⁺˙ m/z ≈ 318 F1 [M-Cl]⁺ m/z ≈ 283 M->F1 - Cl˙ F2 [M-Br]⁺ m/z ≈ 239 M->F2 - Br˙ F3 [M-C₆H₅]⁺ m/z ≈ 241 M->F3 - C₆H₅˙ F4 [C₁₄H₈N₂Br]⁺ m/z ≈ 282 F1->F4 - HCN F5 [C₈H₄N₂BrCl]⁺ m/z ≈ 242 F2->F5 - C₆H₅˙

Caption: Plausible mass spectrometry fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the protons on the quinazoline core and the phenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-5~ 8.3Doublet (d)Expected to be the most downfield proton on the quinazoline ring due to proximity to the phenyl group and deshielding from the quinazoline nitrogens.
H-7~ 8.0Doublet of doublets (dd)Coupled to H-5 and H-8.
H-8~ 7.8Doublet (d)Coupled to H-7.
Phenyl H (ortho)~ 7.7Multiplet (m)
Phenyl H (meta, para)~ 7.5 - 7.6Multiplet (m)

Predictions are based on data from analogous compounds.[4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the quinazoline ring are particularly informative about the electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2~ 160Highly deshielded due to attachment to two nitrogen atoms and a chlorine atom.
C-4~ 165Deshielded due to attachment to a nitrogen atom and the phenyl group.
C-4a~ 122
C-5~ 128
C-6~ 120Carbon bearing the bromine atom; chemical shift influenced by the heavy atom effect.
C-7~ 138
C-8~ 129
C-8a~ 150Deshielded due to proximity to a nitrogen atom.
Phenyl C (ipso)~ 135
Phenyl C (ortho, meta, para)~ 128 - 132

Predictions are based on data from analogous compounds and general principles of ¹³C NMR spectroscopy.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and aromatic systems.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationNotes
3100-3000C-H stretch (aromatic)Characteristic of the C-H bonds in the quinazoline and phenyl rings.
1620-1580C=N stretchTypical for the imine bonds within the quinazoline ring.
1580-1450C=C stretch (aromatic)Multiple bands are expected due to the two aromatic rings.
~ 850C-Cl stretchThe position can vary depending on the molecular environment.
~ 650C-Br stretchThe position can vary depending on the molecular environment.

Predictions are based on typical IR frequencies for quinazoline and related aromatic compounds.[6][7]

Experimental Protocols

For researchers aiming to acquire spectroscopic data for this compound or similar compounds, the following are generalized experimental protocols.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Tandem MS (MS/MS): For fragmentation analysis, select the molecular ion ([M+H]⁺) with the quadrupole and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. Acquire the product ion spectrum.[2]

IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Synthesis Outline

The synthesis of this compound can be approached through multi-step synthetic routes common for quinazoline derivatives. A plausible route involves the initial synthesis of a 6-bromo-2,4-dichloroquinazoline intermediate, followed by a selective substitution at the 4-position.

  • Formation of the Quinazoline Core: The synthesis often starts from a substituted anthranilic acid, in this case, 5-bromoanthranilic acid.[8]

  • Chlorination: The quinazolinedione intermediate can be treated with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 2,4-dichloro derivative.[9][10]

  • Phenyl Group Introduction: The more reactive chlorine at the 4-position can be selectively substituted with a phenyl group via a Suzuki or Stille cross-coupling reaction with phenylboronic acid or a phenyltin reagent, respectively.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic profile of this compound. By leveraging data from analogous structures, researchers can gain valuable insights into the expected spectral features of this compound. The provided experimental protocols offer a starting point for the empirical characterization of this and other related quinazoline derivatives, which are of significant interest in contemporary chemical research.

References

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton. Available at: [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]

  • Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation of 2-Aminobenzamides with Benzyl Bromides for the Synthesis of Quinazolinones". Available at: [Link]

  • This compound (C14H8BrClN2) - PubChemLite. Available at: [Link]

  • Biological Activity of Quinazoline and Their Fused-Ring Systems - Ignited Minds Journals. Available at: [Link]

  • IR spectrum of compound 1 [G1] | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Mphahlele, M. J., & Marole, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(10), 16845–16884. Available at: [Link]

  • Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 83. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

Sources

The 4-Phenylquinazoline Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline framework, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to be readily functionalized at various positions have made it a "privileged scaffold" – a molecular core that can interact with a wide range of biological targets. This versatility has led to the development of numerous approved drugs with diverse therapeutic applications, including anticancer agents like gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinases.[3][4] Among the vast landscape of quinazoline derivatives, those bearing a phenyl group at the 4-position have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of potent biological activities. This guide provides a comprehensive literature review on the discovery of 4-phenylquinazoline compounds, from their synthesis to their diverse therapeutic applications, with a focus on the underlying structure-activity relationships that govern their efficacy.

Synthetic Strategies for the Construction of the 4-Phenylquinazoline Core

The synthesis of the 4-phenylquinazoline scaffold can be approached through several established methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. Two classical and widely employed methods are the Niementowski and Friedländer syntheses.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is a robust method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones), which can then be converted to 4-phenylquinazolines. This reaction involves the thermal condensation of an anthranilic acid with an amide.[5][6] The versatility of this method lies in the ability to introduce substituents on the benzene ring via the choice of a substituted anthranilic acid.[7] Microwave-assisted variations of the Niementowski synthesis have been developed to significantly reduce reaction times and improve yields.[1][8]

The Friedländer Annulation

The Friedländer synthesis offers a direct route to quinolines and can be adapted for quinazolines. It involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone.[9][10] While traditionally used for quinolines, modifications of this reaction can be employed to construct the quinazoline ring system.

Modern Synthetic Approaches

More contemporary methods often involve metal-catalyzed cross-coupling reactions to introduce the phenyl group at the 4-position. A common strategy involves the preparation of a 4-chloroquinazoline intermediate, which can then undergo a Suzuki or other palladium-catalyzed coupling reaction with a phenylboronic acid. This approach offers a high degree of flexibility in the introduction of a wide variety of substituted phenyl groups at the 4-position.[11]

Below is a generalized workflow for the synthesis of 4-phenylquinazolines via a 4-chloroquinazoline intermediate.

G cluster_0 Synthesis of 4-Chloroquinazoline Intermediate cluster_1 Palladium-Catalyzed Cross-Coupling A Anthranilic Acid Derivative B Reaction with Formamide (Niementowski Reaction) C 2-Substituted-4(3H)-Quinazolinone D Chlorination (e.g., POCl3, SOCl2) E 4-Chloroquinazoline Derivative G Suzuki Coupling (Pd catalyst, base) F Phenylboronic Acid Derivative H 4-Phenylquinazoline Product

Figure 1: General synthetic workflow for 4-phenylquinazolines.

Representative Experimental Protocol: Synthesis of 4-Phenylquinazoline

This protocol describes a general two-step procedure for the synthesis of a 4-phenylquinazoline derivative starting from a substituted anthranilic acid.

Step 1: Synthesis of 2-Substituted-4(3H)-quinazolinone via Niementowski Reaction

  • In a round-bottom flask, a mixture of the appropriately substituted anthranilic acid (1 equivalent) and formamide (excess, e.g., 5-10 equivalents) is heated at 130-150°C for 4-6 hours.[7]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield the 2-substituted-4(3H)-quinazolinone.

Step 2: Synthesis of 4-Phenylquinazoline via a 4-Chloro Intermediate and Suzuki Coupling

  • The 2-substituted-4(3H)-quinazolinone (1 equivalent) is refluxed in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for 2-4 hours to yield the corresponding 4-chloroquinazoline.

  • The excess chlorinating agent is removed under reduced pressure.

  • The crude 4-chloroquinazoline is dissolved in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • To this solution are added the desired phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃ or K₂CO₃).

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 6-12 hours.

  • After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-phenylquinazoline.

Diverse Biological Activities of 4-Phenylquinazoline Compounds

The 4-phenylquinazoline scaffold has been extensively explored for a wide array of biological activities, with a significant focus on its potential as an anticancer agent.

Anticancer Activity

The anticancer properties of 4-phenylquinazolines are diverse, with many derivatives acting as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3]

1. Kinase Inhibition:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: A significant number of 4-phenylquinazoline derivatives have been developed as inhibitors of EGFR and VEGFR, two key tyrosine kinases involved in tumor growth and angiogenesis.[4] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[12] The phenyl group at the 4-position often mimics the aniline moiety, contributing to the binding at the ATP-binding site of the kinase.

  • Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer.[2] Several 4-morpholino-2-phenylquinazolines have been identified as potent and selective inhibitors of PI3Kα, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[8][13]

  • Multi-Kinase Inhibition: Some 4-phenylquinazoline derivatives have demonstrated inhibitory activity against multiple kinases, which can be advantageous in overcoming drug resistance.[14][15]

2. Tubulin Polymerization Inhibition:

Certain 1-phenyl-1-(quinazolin-4-yl)ethanols have been identified as potent inhibitors of tubulin polymerization, inducing cell cycle arrest and apoptosis in cancer cells.[7][16] These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics.

3. Topoisomerase I Inhibition:

4-Amino-2-phenylquinazolines have been designed as bioisosteres of known topoisomerase I inhibitors.[17] These compounds intercalate into the DNA-topoisomerase I complex, leading to DNA damage and cell death.

Table 1: Selected 4-Phenylquinazoline Derivatives with Anticancer Activity

Compound ClassTargetRepresentative CompoundIC₅₀Cell Line
1-Phenyl-1-(quinazolin-4-yl)ethanolsTubulin PolymerizationPVHD121 (1a)0.1-0.3 µMA549, HCT116, MCF7, PC3, HeLa
4-Morpholino-2-phenylquinazolinesPI3KαCompound 15e2.0 nMEnzyme Assay
4-Anilino-quinazoline DerivativesEGFRCompound 120.72 nMA431
4-Amino-2-phenylquinazolinesTopoisomerase I4-Cyclohexylamino-2-phenylquinazoline (7h)PotentEnzyme Assay

Structure-Activity Relationship (SAR) for Anticancer Activity:

The following diagram summarizes key structure-activity relationships for the anticancer activity of 4-phenylquinazoline derivatives, primarily focusing on kinase inhibition.

G cluster_0 Structure-Activity Relationship (SAR) for Anticancer Activity A 4-Phenylquinazoline Core B Substituents on the Quinazoline Ring (Positions 6 and 7) - Small electron-donating groups (e.g., -OCH3) often enhance activity. A->B C Substituents on the 4-Phenyl Ring - Electron-withdrawing groups (e.g., -Cl, -F) can improve potency. - Hydrophobic groups can increase binding affinity. A->C D Substituents at the 2-Position - Can modulate solubility and metabolic stability. - Can introduce additional binding interactions. A->D E Potent Anticancer Activity B->E C->E D->E

Sources

Solubility Profile of 6-Bromo-2-chloro-4-phenylquinazoline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The specific derivative, 6-Bromo-2-chloro-4-phenylquinazoline, presents a unique combination of functional groups that significantly influence its physicochemical properties, most notably its solubility. Understanding the solubility of this compound is a non-negotiable prerequisite for successful drug development, impacting everything from in vitro assay design and formulation to bioavailability and pharmacokinetics.[3] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of this compound. While specific quantitative data for this exact molecule is not widely published, this document outlines the fundamental principles governing its solubility and provides detailed, field-proven protocols for its empirical determination.

Molecular Structure and Theoretical Solubility Assessment

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent.[4] The principle of "like dissolves like" serves as a foundational guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6] An analysis of the this compound structure provides critical insights into its expected behavior.

  • The Quinazoline Core: This bicyclic aromatic heterocycle contains two nitrogen atoms which can act as hydrogen bond acceptors, imparting a degree of polarity.

  • The 4-Phenyl Group: This large, non-polar aromatic substituent significantly increases the molecule's hydrophobicity and lipophilicity, favoring interactions with non-polar solvents.

  • The 6-Bromo and 2-Chloro Substituents: These electron-withdrawing halogen atoms contribute to the molecule's overall lipophilicity and molecular weight, generally leading to reduced solubility in aqueous media.

Expert Projection: Based on this structural analysis, this compound is predicted to be poorly soluble in water and other polar protic solvents. Its solubility is expected to be significantly higher in polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can engage in dipole-dipole interactions without donating hydrogen bonds.[7] Moderate solubility may be observed in chlorinated solvents like Dichloromethane (DCM) and Chloroform, while solubility in non-polar aliphatic solvents like hexane is anticipated to be low.

dot

Caption: Predicted interactions between the compound and solvent classes.

Quantitative Solubility Data: An Experimental Framework

SolventSolvent TypeDielectric Constant (Approx.)Predicted SolubilityExperimentally Determined Solubility (mg/mL or µg/mL)
WaterPolar Protic80.1Very Low
EthanolPolar Protic24.5Low to Moderate
MethanolPolar Protic32.7Low to Moderate
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7High
N,N-Dimethylformamide (DMF)Polar Aprotic36.7High
AcetonitrilePolar Aprotic37.5Moderate
AcetonePolar Aprotic20.7Moderate
Dichloromethane (DCM)Chlorinated9.1Moderate to High
ChloroformChlorinated4.8Moderate to High
Ethyl AcetateEster6.0Moderate
Tetrahydrofuran (THF)Ether7.6Moderate to High
TolueneAromatic Hydrocarbon2.4Low to Moderate
n-HexaneNon-Polar Aliphatic1.9Very Low

Experimental Protocols for Solubility Determination

Two primary types of solubility measurements are crucial in drug discovery: thermodynamic and kinetic.[4][8] Thermodynamic solubility represents the true equilibrium state and is vital for formulation and biopharmaceutical understanding, while kinetic solubility provides a high-throughput assessment relevant to early-stage screening assays.[3][9]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.[8] It measures the concentration of a saturated solution after a prolonged equilibration period.

Causality: The extended incubation (24-48 hours) is critical to ensure that the system has reached a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This differentiates it from faster, non-equilibrium methods.[8]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is visually confirmed to ensure saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Construct a standard curve using known concentrations of the compound. Use this curve to determine the concentration of the diluted supernatant and back-calculate to find the solubility in the original solvent.

Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early discovery, assessing the apparent solubility when a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[4][10]

Causality: This protocol mimics the common experimental practice of adding a DMSO stock of a test compound to an aqueous biological assay buffer. It identifies compounds that may precipitate under these conditions, which could lead to unreliable assay results.[8]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Addition to Buffer: Using a liquid handler or multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to a corresponding 96-well clear plate containing the aqueous buffer of interest (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature, protected from light.[10]

  • Analysis: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[3]

  • Data Interpretation: The kinetic solubility is defined as the highest compound concentration that does not produce a signal significantly above the background (buffer with 1% DMSO).

Experimental Workflow Visualization

A systematic approach is essential for generating reliable and reproducible solubility data. The following workflow diagram illustrates the key stages of a comprehensive solubility screening campaign.

dot

Solubility_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_kinetic Kinetic Assay cluster_thermo Thermodynamic Assay cluster_analysis 3. Analysis & Quantification cluster_data 4. Data Output prep_stock Prepare High Conc. Stock in DMSO k_dilute Serial Dilution in DMSO Plate prep_stock->k_dilute prep_solid Weigh Excess Solid Compound t_add Add Solvent to Solid prep_solid->t_add k_add Add to Aqueous Buffer Plate k_dilute->k_add k_incubate Incubate (1-2h) k_add->k_incubate a_nephelometry Measure Turbidity (Nephelometry) k_incubate->a_nephelometry t_equilibrate Equilibrate (24-48h) with Agitation t_add->t_equilibrate a_separation Phase Separation (Centrifuge/Filter) t_equilibrate->a_separation d_kinetic Kinetic Solubility Value (µM) a_nephelometry->d_kinetic a_hplc Quantify Supernatant (HPLC-UV) a_separation->a_hplc d_thermo Thermodynamic Solubility Value (mg/mL) a_hplc->d_thermo

Caption: A comprehensive workflow for solubility determination.

References

  • How To Determine Solubility Of Organic Compounds?Chemistry For Everyone - YouTube.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Quinazoline derivative - Solubility of Things. Solubility of Things.
  • Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.
  • Application Notes & Protocols: Solubility and Stability Testing of Anticancer Agent 120. Benchchem.
  • Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Benchchem.
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • In vitro solubility assays in drug discovery. PubMed.
  • Solubility of organic compounds (video). Khan Academy.
  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.
  • Quinazoline - Wikipedia. Wikipedia.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH.
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC - NIH.
  • QUINAZOLINE DERIVATIVES - European Patent Office - EP 1369418 A1. European Patent Office.

Sources

A Senior Application Scientist's Guide to the Synthesis of 6-Bromo-quinazoline Cores: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-bromo-quinazoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology as potent tyrosine kinase inhibitors.[1][2] The strategic placement of the bromine atom at the 6-position provides a crucial handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the primary starting materials and synthetic strategies for constructing the 6-bromo-quinazoline core. We will delve into the mechanistic rationale behind classical and modern synthetic routes, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate methodology for specific research and development objectives.

Introduction: The Strategic Importance of the 6-Bromo-quinazoline Scaffold

Quinazolines and their derivatives, particularly the 4(3H)-quinazolinone subclass, are foundational components in a multitude of pharmacologically active agents. Their rigid, planar structure and hydrogen bonding capabilities make them ideal scaffolds for interacting with biological targets. The introduction of a bromine atom at the C-6 position has proven to be a highly effective strategy in drug design, enhancing the potency and modulating the pharmacokinetic properties of molecules like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[1][3]

This guide focuses on the practical synthesis of this key intermediate, moving from retrosynthetic logic to actionable laboratory protocols.

Retrosynthetic Analysis: Deconstructing the 6-Bromo-quinazoline Core

A logical retrosynthetic analysis of the 6-bromo-quinazoline ring system reveals several key bond disconnections and corresponding synthetic strategies. The most common approaches hinge on forming the pyrimidine ring onto a pre-functionalized bromo-aniline derivative.

G cluster_0 cluster_1 Strategy A: Anthranilic Acid Route cluster_2 Strategy B: Benzoxazinone Route cluster_3 Strategy C: Aniline Route Core 6-Bromo-quinazoline Core A1 2-Amino-5-bromobenzoic Acid (or Ester/Amide) Core->A1 Niementowski / Amide Cyclization B1 6-Bromo-2-substituted- -3,1-benzoxazin-4-one Core->B1 Ring Transformation C1 4-Bromoaniline Core->C1 Multi-step Annulation A2 C2 Source (e.g., Formamide, Isocyanate) B2 Nitrogen Source (e.g., Primary Amine, Ammonia) C2 C3 Building Block (e.g., Meldrum's Acid)

Caption: Key retrosynthetic disconnections for the 6-bromo-quinazoline scaffold.

This analysis highlights three primary classes of starting materials, each associated with distinct and powerful synthetic methodologies.

Strategy A: The Anthranilic Acid Workhorse

The most prevalent and versatile starting material for 6-bromo-quinazoline synthesis is 2-amino-5-bromobenzoic acid or its derivatives (esters, amides).[4] This precursor contains the pre-installed aminobenzene moiety with the critical bromine substituent, ready for pyrimidine ring annulation.

The Niementowski Reaction: A Classic Approach

The Niementowski reaction is a robust and straightforward method for synthesizing 4(3H)-quinazolinones by heating an anthranilic acid with an amide.[5][6] When 2-amino-5-bromobenzoic acid (or its methyl ester) is reacted with formamide, it directly yields 6-bromoquinazolin-4(3H)-one.

Mechanistic Insight: The reaction proceeds via an initial acylation of the anthranilic acid's amino group by the amide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The high temperature is necessary to drive the dehydration step.[6] The use of microwave irradiation has been shown to dramatically accelerate this process, reducing reaction times from hours to minutes and often improving yields.[7][8]

Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one [7]

  • Setup: In a 50 mL round-bottom flask, combine methyl 2-amino-5-bromobenzoate (2.30 g, 10 mmol) and formamide (1.6 mL, 40 mmol).

  • Reaction (Thermal): Heat the mixture to 130-140 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford the crude product.

  • Purification: The crude 6-bromoquinazolin-4(3H)-one can be purified by recrystallization from ethanol.

MethodTemperatureTimeTypical YieldReference
Conventional Heating130-140 °C4-6 hours~90%[7]
Microwave Irradiation120-150 °C15-30 min66-97%[7][8]
Cyclization with Isothiocyanates

For the synthesis of 2-thio-functionalized quinazolinones, isothiocyanates are excellent reaction partners for 2-amino-5-bromobenzoic acid. This route provides a direct entry to 2-mercapto-6-bromo-quinazolinones, which are valuable intermediates for further S-alkylation or cross-coupling reactions.[1]

Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [1]

  • Setup: In a 100 mL round-bottom flask, suspend 5-bromoanthranilic acid (2.16 g, 10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: Add phenyl isothiocyanate (1.8 mL, 15 mmol) and triethylamine (2 mL).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 20 hours. Monitor completion by TLC.

  • Isolation: After cooling, filter the reaction mixture to collect the precipitated solid.

  • Purification: Recrystallize the residue from ethanol to yield the pure product (Typical Yield: ~83%).

Strategy B: The Benzoxazinone Ring Transformation Route

An alternative and elegant strategy involves the use of a pre-formed heterocyclic intermediate, 6-bromo-2-substituted-3,1-benzoxazin-4-one . This compound is itself typically synthesized from 2-amino-5-bromobenzoic acid. The key advantage of this two-step approach is the ability to introduce diversity at the C-2 position first, followed by a ring transformation reaction with a nitrogen nucleophile to form the quinazolinone core.

Mechanistic Insight: The benzoxazinone ring is susceptible to nucleophilic attack by amines. The amine attacks the C-4 carbonyl, leading to ring-opening, followed by intramolecular cyclization onto the C-2 position and elimination of water to furnish the stable quinazolinone ring system.

G Start 6-Bromo-2-phenyl- 3,1-benzoxazin-4-one Intermediate Ring-Opened Intermediate (Amide) Start->Intermediate + Glycine Ethyl Ester (Nucleophilic Attack) Product Ethyl (6-Bromo-2-phenyl-4- oxoquinazolin-3-yl)acetate Intermediate->Product Intramolecular Cyclization / Dehydration

Caption: Workflow for the synthesis of a quinazolinone via a benzoxazinone intermediate.

Experimental Protocol: Synthesis of Ethyl (6-Bromo-2-phenyl-4-oxoquinazolin-3-yl)acetate [9]

  • Setup: In a round-bottom flask, combine 6-bromo-2-phenyl-3,1-benzoxazin-4-one (0.01 mol) and glycine ethyl ester (0.01 mol).

  • Solvent/Base: Add freshly distilled pyridine, which acts as both solvent and base.

  • Reaction: Heat the mixture under reflux for 8 hours.

  • Workup: Distill off the excess pyridine under reduced pressure. Pour the concentrated solution into crushed ice.

  • Isolation & Purification: Collect the resulting solid by filtration, wash with ice-cold water, dry, and recrystallize from ethanol.

Strategy C: Building from 4-Bromoaniline

While less direct for quinazoline synthesis, 4-bromoaniline serves as a fundamental building block for constructing the entire heterocyclic system from the ground up. This approach is more common for the synthesis of the related 6-bromoquinolines but can be adapted.[10][11] The synthesis typically involves reacting 4-bromoaniline with a three-carbon synthon, such as Meldrum's acid and triethyl orthoformate, followed by a high-temperature thermal cyclization.[10] The resulting 6-bromoquinolin-4-ol is then converted in subsequent steps to the desired quinazoline. This route offers flexibility but requires more synthetic steps compared to starting with anthranilic acid.

Comparative Analysis of Starting Materials

Starting MaterialKey AdvantagesKey LimitationsTypical Use Case
2-Amino-5-bromobenzoic Acid Highly convergent, commercially available, versatile (Niementowski, etc.), many established protocols.High reaction temperatures may be required for some methods.Direct and high-yield synthesis of 6-bromo-4(3H)-quinazolinones.
6-Bromo-3,1-benzoxazin-4-one Allows for easy diversification at the C-2 and N-3 positions.Requires an additional step to prepare the starting material.Creating libraries of N-3 and C-2 substituted quinazolinones.
4-Bromoaniline Inexpensive, fundamental building block.Multi-step, lower overall yield, harsh cyclization conditions often needed.Building highly complex or substituted quinoline/quinazoline analogues from scratch.

Conclusion

The synthesis of the 6-bromo-quinazoline core is a well-established field with multiple reliable strategies available to the synthetic chemist. The choice of starting material is the most critical decision and dictates the overall synthetic route. For most applications requiring the rapid and efficient synthesis of 6-bromo-4(3H)-quinazolinones, the 2-amino-5-bromobenzoic acid route, particularly via the microwave-assisted Niementowski reaction, offers an optimal balance of efficiency, convergence, and yield. For projects requiring extensive diversification, the benzoxazinone route provides a powerful platform for library synthesis. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most suitable synthesis for their drug discovery and development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate. Retrieved from BenchChem website.[7]

  • Emami, L., Mardaneh, P., Zare, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(125). [Link][1][12]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link][5]

  • BenchChem. (n.d.). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. Retrieved from BenchChem website.[3]

  • Request PDF. (n.d.). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate.[13]

  • ResearchGate. (n.d.). Synthesis of 6-bromo quinazoline-2-thiol. [Diagram]. Retrieved from ResearchGate.[14]

  • Al-Ostath, A., El-Faham, A., & Siddiqui, M. R. H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 26(1), 100. [Link][6]

  • Fakhri, F., Emami, L., Zare, F., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link][2]

  • chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link][16]

  • da Silva, A. C. S., de Oliveira, B. G., de C. Martins, F. T., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1378–1387. [Link][17]

  • ResearchGate. (n.d.). Niementowski synthesis of quinazolinones. [Diagram]. Retrieved from ResearchGate.[18]

  • Wang, W., Guo, Y., Wang, L., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[10][11]

  • SciSpace. (n.d.). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from SciSpace.[9]

  • ResearchGate. (n.d.). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Retrieved from ResearchGate.[19]

  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from SciSpace.[20]

  • Kappe, C. O. (2008). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. QSAR & Combinatorial Science, 27(11-12), 1284-1295.[8]

Sources

Navigating the Intellectual Property and Scientific Landscape of 6-Bromo-2-chloro-4-phenylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid structure provides a versatile scaffold for the synthesis of compounds that can interact with high specificity and affinity with various biological targets. A prime example of their therapeutic success is in the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer. Notably, several FDA-approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline framework and function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The strategic placement of substituents on the quinazoline ring system allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The introduction of a bromine atom at the 6-position and a chlorine atom at the 2-position, coupled with a phenyl group at the 4-position, as in 6-Bromo-2-chloro-4-phenylquinazoline, represents a key intermediate in the synthesis of a diverse array of potential therapeutic agents.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that typically begins with the commercially available 2-amino-5-bromobenzamide. The following protocol outlines a common and efficient synthetic route.

Step 1: Cyclocondensation to form 6-Bromo-2-phenylquinazolin-4(3H)-one

The initial step involves the cyclocondensation of 2-amino-5-bromobenzamide with benzaldehyde. This reaction is often followed by in-situ dehydrogenation, which can be promoted by an oxidizing agent like iodine, to yield the quinazolinone ring system.

Experimental Protocol:

  • To a solution of 2-amino-5-bromobenzamide (1 equivalent) in a suitable solvent such as acetonitrile, add benzaldehyde (1.1 equivalents).

  • Add a catalytic amount of iodine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 6-Bromo-2-phenylquinazolin-4(3H)-one, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

Causality Behind Experimental Choices: The use of iodine as a catalyst facilitates the dehydrogenation of the initially formed dihydroquinazolinone intermediate to the more stable aromatic quinazolinone. Acetonitrile is a suitable solvent due to its relatively high boiling point and ability to dissolve the starting materials.

Step 2: Chlorination to Yield this compound

The subsequent step is the chlorination of the quinazolinone intermediate. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of trichloromethane and triphenylphosphine.

Experimental Protocol:

  • Suspend 6-Bromo-2-phenylquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a base, such as triethylamine, to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent that effectively converts the hydroxyl group of the quinazolinone tautomer into a chloro group. The addition of a base like triethylamine can help to neutralize any HCl generated during the reaction and facilitate the process.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_step2 Step 2: Chlorination cluster_product Final Product 2_amino_5_bromobenzamide 2-Amino-5-bromobenzamide cyclocondensation Cyclocondensation (Iodine, Reflux) 2_amino_5_bromobenzamide->cyclocondensation benzaldehyde Benzaldehyde benzaldehyde->cyclocondensation quinazolinone 6-Bromo-2-phenylquinazolin-4(3H)-one cyclocondensation->quinazolinone chlorination Chlorination (POCl₃, Reflux) quinazolinone->chlorination final_product This compound chlorination->final_product

Caption: Synthetic route to this compound.

In-depth Patent Landscape Analysis

The patent landscape for this compound is primarily defined by its utility as a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors. While patents specifically claiming this exact molecule as a final product are sparse, its implicit coverage within broader Markush structures in numerous patents is extensive.

A pivotal patent family in this area is exemplified by WO2005028469A1 , which discloses a broad range of quinazoline derivatives as antiproliferative agents that inhibit EGF and erbB receptor tyrosine kinases.[1] The claims in this patent encompass a generic formula where the quinazoline core can be substituted at various positions with a wide array of chemical moieties. The structure of this compound falls within the scope of the intermediates used to generate the claimed final products.

Key Aspects of the Patent Landscape:

  • Broad Markush Claims: Many patents in the field of kinase inhibitors utilize broad generic formulas to claim a vast chemical space. This compound often serves as a foundational building block for accessing these claimed compounds.

  • Focus on Therapeutic Applications: The majority of patents are directed towards the use of quinazoline derivatives in treating proliferative diseases, such as cancer.[2][3] The claims are often formulated as "a compound of formula (I) for use in the treatment of cancer."

  • Method of Synthesis: While composition of matter and method of use claims are most common, some patents may also protect novel synthetic routes to these quinazoline derivatives.

  • Kinase Inhibition as the Primary Mechanism: A recurring theme in the patent literature is the role of these compounds as inhibitors of various protein kinases, with a strong emphasis on EGFR and other members of the ErbB family.[2][4]

Data Presentation: Representative Patent Information

Patent NumberTitleKey AssigneeTherapeutic Focus
WO2005028469A1Quinazoline derivativesAstraZeneca ABAntiproliferative agents, EGFR/ErbB inhibitors[1]
US8785459B2Quinazoline compounds as kinase inhibitorsArray BioPharma Inc.Protein kinase-related diseases, cancer[2]
US5760041A4-aminoquinazoline EGFR InhibitorsWarner-Lambert CompanyAntineoplastic agents[4]

Biological Activity and Mechanism of Action: Targeting the EGFR Signaling Pathway

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and migration.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

The 4-anilinoquinazoline scaffold, which can be readily synthesized from this compound by nucleophilic substitution of the 4-chloro group with a substituted aniline, is a well-established pharmacophore for EGFR inhibition. These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the phosphorylation and activation of downstream signaling molecules.

Visualizing the EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor 6-Bromo-quinazoline Derivative (Inhibitor) Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a 6-bromo-quinazoline derivative.

Experimental Protocols: Assessing Cytotoxicity

A fundamental step in the evaluation of potential anticancer agents is the assessment of their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the vehicle control provides the baseline for 100% cell viability.

Conclusion

This compound is a strategically important intermediate in the synthesis of a wide range of quinazoline-based compounds with significant therapeutic potential, particularly as anticancer agents. Its synthesis is well-established, and its utility is underscored by its implicit inclusion in the intellectual property landscape of kinase inhibitors. The primary mechanism of action for many of its derivatives involves the inhibition of the EGFR signaling pathway, a critical driver of cell proliferation and survival in numerous cancers. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of compounds derived from this versatile scaffold, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

References

  • AstraZeneca AB. (2005).
  • Creative Diagnostics. (n.d.).
  • Array BioPharma Inc. (2014). Quinazoline compounds as kinase inhibitors. US8785459B2.
  • Warner-Lambert Company. (1998). 4-aminoquinazoline EGFR Inhibitors. US5760041A.
  • Boehringer Ingelheim International GMBH. (2016). 4-(substituted anilino)quinazoline derivatives as tyrosine kinase inhibitors. EP2484678B1.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Bromo-2-chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals. The targeted functionalization of the quinazoline ring system is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 6-bromo-2-chloro-4-phenylquinazoline. This substrate offers two distinct reactive sites for cross-coupling: a C-Br bond at the 6-position and a C-Cl bond at the 2-position. This application note will focus on a protocol for the selective Suzuki coupling at the more reactive C6-bromo position and will also discuss strategies for achieving selectivity and potential challenges.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2 Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition B 2. Degassing A->B C 3. Reaction Setup B->C D 4. Heating and Monitoring C->D E 5. Workup D->E F 6. Purification E->F G 7. Characterization F->G

Sources

Application Notes and Protocols for the Synthesis of Novel EGFR Inhibitors from 6-Bromo-2-chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with its dysregulation implicated in numerous cancers.[1][2] The quinazoline scaffold has proven to be a privileged structure in the design of potent EGFR tyrosine kinase inhibitors (TKIs).[3][4] This document provides a comprehensive guide for the synthesis and evaluation of novel EGFR inhibitors using 6-Bromo-2-chloro-4-phenylquinazoline as a versatile starting material. We present detailed, field-proven protocols for the derivatization of this scaffold, along with methodologies for the robust biological evaluation of the synthesized compounds, including in vitro kinase assays, cell-based viability assays, and Western blot analysis of the EGFR signaling cascade.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[5][6][7] In many cancers, aberrant EGFR activation, through mutation or overexpression, drives tumor growth and progression.[1][8] Consequently, inhibiting the tyrosine kinase activity of EGFR is a cornerstone of modern cancer therapy.

Quinazoline-based molecules have emerged as a highly successful class of EGFR inhibitors.[3][4] The quinazoline core acts as a scaffold that mimics the adenine ring of ATP, enabling competitive inhibition at the kinase domain's ATP-binding site. Structure-activity relationship (SAR) studies have revealed that a 4-anilino substitution is crucial for high-affinity binding.[3][9] Further modifications at other positions of the quinazoline ring, such as the C6 position, can enhance potency, selectivity, and pharmacokinetic properties.[3][9]

The starting material, this compound, offers two key points for diversification: the reactive chloro group at the C2 position, which can be readily displaced by various nucleophiles, and the bromo group at the C6 position, which can be utilized for further modifications, such as Sonogashira coupling reactions, to introduce additional functionalities.[10] This guide will focus on the initial derivatization at the C2 position to generate a library of novel 4-anilinoquinazoline analogs.

Synthetic Protocol: From this compound to Novel 4-Anilinoquinazoline Derivatives

This protocol details a general procedure for the nucleophilic substitution of the C2-chloro group of this compound with a variety of substituted anilines.

Materials and Reagents
  • This compound

  • Substituted anilines (e.g., 3-chloroaniline, 4-methoxyaniline, etc.)

  • Isopropanol (or other suitable solvent such as n-butanol or DMF)

  • Hydrochloric acid (catalytic amount, optional)

  • Triethylamine (optional, as a base)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Solvents for TLC (e.g., ethyl acetate/hexane mixture)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexane gradient)

  • Rotary evaporator

  • NMR tubes and deuterated solvents (e.g., DMSO-d6, CDCl3)

  • Mass spectrometer

Synthetic Workflow Diagram

G start This compound reagents Substituted Aniline Isopropanol, Reflux start->reagents + reaction Nucleophilic Aromatic Substitution reagents->reaction workup Reaction Work-up (Cooling, Filtration, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization product Novel 6-Bromo-4-phenyl-2-(substituted-anilino)quinazoline characterization->product

Caption: Synthetic workflow for the preparation of novel 4-anilinoquinazolines.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in isopropanol (10-20 mL per mmol of starting material).

  • Addition of Reagents: To this solution, add the desired substituted aniline (1.1 - 1.5 eq). A catalytic amount of hydrochloric acid can be added to facilitate the reaction, or alternatively, a base like triethylamine can be used to scavenge the HCl formed.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the aniline.

  • Reaction Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold isopropanol or another suitable solvent to remove any unreacted aniline.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][11]

Biological Evaluation of Novel EGFR Inhibitors

Once synthesized and characterized, the novel compounds must be evaluated for their biological activity. The following protocols outline key assays for determining their efficacy as EGFR inhibitors.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the synthesized compounds on the enzymatic activity of EGFR. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.[7][12]

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)[7][12]

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

G cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Luminescence Detection a Add Kinase Buffer b Add Synthesized Compound (serial dilutions) a->b c Add EGFR Enzyme b->c d Add ATP/Substrate Mix c->d e Incubate at RT (e.g., 60 min) d->e f Add ADP-Glo™ Reagent e->f g Incubate at RT f->g h Add Kinase Detection Reagent g->h i Read Luminescence h->i

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO.

  • Assay Plate Setup: To the wells of a 384-well plate, add the kinase buffer, followed by the diluted compounds.

  • Enzyme Addition: Add the EGFR enzyme to each well and pre-incubate for a short period (e.g., 10-30 minutes) at room temperature.[13]

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of ATP and the peptide substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]

  • Stop Reaction and Detect ADP: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating, then adding the kinase detection reagent.[7][12]

  • Data Analysis: Record the luminescence signal. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT/XTT)

This assay determines the cytotoxic or cytostatic effects of the synthesized compounds on cancer cells that overexpress EGFR (e.g., A431, MCF-7).[1][14]

  • EGFR-overexpressing cancer cell line (e.g., A431)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[14][15]

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 48-72 hours).

  • Addition of Viability Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.[16]

    • For XTT assay: Add the XTT reagent (pre-mixed with the electron coupling agent) to each well and incubate for 2-4 hours.[14]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, and 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value for each compound by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis of EGFR Signaling

Western blotting is used to assess the effect of the synthesized compounds on the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK.[5][17][18]

  • EGFR-overexpressing cancer cell line

  • Synthesized compounds

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)[19]

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

G a Cell Culture & Treatment (Compound +/- EGF) b Cell Lysis & Protein Quantification a->b c SDS-PAGE b->c d Protein Transfer to Membrane c->d e Blocking d->e f Primary Antibody Incubation (e.g., anti-p-EGFR) e->f g Secondary Antibody Incubation f->g h Chemiluminescent Detection g->h i Stripping & Re-probing (e.g., anti-total EGFR) h->i Optional i->f

Caption: Workflow for Western blot analysis of EGFR signaling.

  • Cell Treatment: Culture the cells and treat them with the synthesized compounds for a specific duration. Then, stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.[13]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.[20]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-EGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[5]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total EGFR) and a loading control (e.g., β-actin).[5][18]

  • Data Analysis: Quantify the band intensities using densitometry. A decrease in the ratio of phosphorylated protein to total protein in the presence of the compound indicates inhibitory activity.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate comparison between compounds.

Table 1: Summary of Biological Activity Data
Compound IDEGFR Kinase IC₅₀ (nM)A431 Cell Viability IC₅₀ (µM)
Control (e.g., Erlotinib) ValueValue
Compound 1 ValueValue
Compound 2 ValueValue
... ......

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and preclinical evaluation of novel EGFR inhibitors derived from this compound. By systematically applying these synthetic and biological methodologies, researchers can efficiently identify and characterize promising new drug candidates for the treatment of EGFR-driven cancers.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

  • EGFR Biochemical Assays. N/A. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). OUCI. [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. NIH. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. ResearchGate. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. NIH. [Link]

  • Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. N/A. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]

  • EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives. Hilaris Publisher. [Link]

  • Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. N/A. [Link]

  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. N/A. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. N/A. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. NIH. [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. NIH. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Synthesis of 4-aminoquinazoline derivatives. ResearchGate. [Link]

  • Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Scheme 1 Synthesis of new quinazoline derivatives. ResearchGate. [Link]

  • MTT viability assays of MDA-MB-468 (EGFR+) cells treated with the... ResearchGate. [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. [Link]

  • Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. ResearchGate. [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. [Link]

Sources

Application Notes and Protocols for the N-arylation of 4-chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Anilinoquinazolines in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets.[1] Among its many derivatives, 4-anilinoquinazolines have emerged as a particularly fruitful area of research, most notably for their potent inhibitory effects on receptor tyrosine kinases (RTKs).[1] These enzymes play a critical role in cellular signaling pathways that, when dysregulated, can lead to cancerous cell growth. Consequently, several 4-anilinoquinazoline-based drugs, such as gefitinib and erlotinib, have been successfully developed and approved for cancer therapy.[1]

The N-arylation of 4-chloroquinazolines is a pivotal synthetic step in the creation of these valuable compounds. This process involves the formation of a carbon-nitrogen bond between the C4 position of the quinazoline ring and a substituted aniline. While seemingly straightforward, the efficiency and success of this reaction are highly dependent on the chosen methodology, especially when dealing with electronically diverse anilines. Electron-rich anilines tend to react more readily under milder conditions, whereas electron-poor anilines often necessitate more forcing conditions or catalytic approaches to achieve good yields.[1][2][3]

This guide provides a comprehensive overview of the experimental setup for the N-arylation of 4-chloroquinazolines, with a focus on practical, field-proven protocols. We will delve into the mechanistic underpinnings of the reaction, offer detailed step-by-step procedures for both conventional and microwave-assisted syntheses, and provide a troubleshooting guide to navigate common experimental challenges.

Mechanistic Insights: Understanding the C-N Bond Formation

The N-arylation of 4-chloroquinazolines can proceed through two primary mechanistic pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In the SNAr mechanism, the electron-deficient quinazoline ring is susceptible to nucleophilic attack by the amine at the C4 position. The reaction proceeds through a Meisenheimer intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity. The reactivity in SNAr is enhanced by the presence of electron-withdrawing groups on the quinazoline ring and electron-donating groups on the aniline. For less reactive, electron-poor anilines, this method may require high temperatures and long reaction times, leading to lower yields and potential side products.[1][2]

Palladium-Catalyzed Buchwald-Hartwig Amination

For a broader substrate scope and milder reaction conditions, the Buchwald-Hartwig amination is the method of choice.[4][5] This powerful cross-coupling reaction utilizes a palladium catalyst with specialized phosphine ligands to facilitate the C-N bond formation. The generally accepted catalytic cycle is as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-chloroquinazoline, forming a Pd(II) intermediate.[4][6]

  • Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, and a base is used to deprotonate the amine, forming an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-aryl-4-aminoquinazoline product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

The choice of ligand is critical in this process, as it influences the stability and reactivity of the palladium intermediates. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

Visualizing the Synthetic Pathways

General Reaction Scheme

Caption: General scheme for the N-arylation of 4-chloroquinazoline.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L_n Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition + Ar-Cl Amido_Complex Amido Complex Oxidative_Addition->Amido_Complex + R-NH2, - Base-H+ Product_Complex Product Complex Amido_Complex->Product_Complex Reductive Elimination Product_Complex->Pd(0)L - Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Materials and Equipment
  • Reagents: 4-chloroquinazoline, substituted anilines, palladium acetate (Pd(OAc)₂), phosphine ligands (e.g., BINAP), cesium carbonate (Cs₂CO₃), isopropanol, tetrahydrofuran (THF), water, ethyl acetate, hexane, anhydrous sodium sulfate.

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, microwave reactor, rotary evaporator, column chromatography setup, thin-layer chromatography (TLC) plates, standard laboratory glassware.

Safety Precautions
  • 4-Chloroquinazoline: Toxic if swallowed and causes skin and serious eye irritation.[7][8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[9] Handle in an inert atmosphere when possible.[9] Avoid creating dust.[9][10][11] Store in a cool, dry place.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.

  • General: Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for all chemicals before use.[7][8][11]

Protocol 1: Conventional Heating Method

This protocol is a general procedure for the N-arylation of 4-chloroquinazolines with anilines under standard reflux conditions.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloroquinazoline (1.0 eq.), the desired aniline (1.1 eq.), and a suitable solvent such as isopropanol or DMF.

  • Addition of Reagents: If using a palladium-catalyzed reaction, add Pd(OAc)₂ (0.05 eq.), BINAP (0.08 eq.), and Cs₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir for the required time (can range from 2 to 24 hours). Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through celite to remove the catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the N-aryl-4-aminoquinazoline.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[1][3][12][13]

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 4-chloroquinazoline (1.0 eq.), the substituted aniline (1.2 eq.), and a solvent system such as THF/water.[1]

  • Sealing the Vial: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a short duration (typically 10-30 minutes).[12][13] The reaction is often carried out at a constant power setting (e.g., 60-100 W).[12]

  • Workup and Purification:

    • After the reaction, cool the vial to room temperature.

    • The workup and purification steps are similar to the conventional heating method: filtration, concentration, and column chromatography.

Data Presentation: Reaction Parameters and Yields

EntryAryl AmineMethodSolventTimeYield (%)Reference
1N-methylanilineMicrowaveTHF/H₂O10 min90[1]
23-methoxyanilineMicrowaveTHF/H₂O10 min85[1]
34-fluoroanilineMicrowaveTHF/H₂O15 min78[1]
4AnilineConventionalIsopropanol12 h~90[12]
53-aminopyridineConventionalIsopropanol12 h~85[12]

Characterization of Products

The synthesized N-aryl-4-aminoquinazolines are typically characterized by the following spectroscopic methods:

  • ¹H NMR: The appearance of a signal corresponding to the N-H proton (often a singlet in the range of δ 8.8-12.5 ppm) and characteristic signals for the quinazoline and aniline protons confirms the product formation.[14]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the quinazoline and aniline moieties will be consistent with the expected structure.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product confirms its identity.[12]

  • Infrared (IR) Spectroscopy: The presence of a characteristic N-H stretching band (around 3200-3400 cm⁻¹) is indicative of the amino group.[14]

For example, for N-(5-methylisoxazol-3-yl)-4-aminoquinazoline, the following ¹H NMR data has been reported: δ 10.86 (s, 1H, NH), 8.69 (s, 1H, quinazoline H-2), 8.62 (d, 1H, J = 7.6Hz, quinazoline H-8), 7.60-7.90 (m, 3H, quinazoline H-5,6,7), 6.99 (s, 1H, isoxazole H-4), 2.37 (s, 3H, CH₃).[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality of reagents or solvents. 4. Reaction temperature is too low.1. Use a pre-catalyst or ensure the Pd(II) source is properly reduced in situ. 2. Switch to a stronger base like NaOt-Bu or K₃PO₄. 3. Use freshly distilled solvents and pure reagents. 4. Increase the reaction temperature.
Formation of Side Products 1. Hydrodehalogenation of the starting material. 2. Homocoupling of the aryl halide. 3. Reaction with the solvent.1. Ensure strictly anaerobic conditions. 2. Use a more appropriate ligand-to-metal ratio. 3. Choose a more inert solvent.
Difficulty in Purification 1. Product is highly polar and streaks on the silica gel column. 2. Close Rf values of the product and starting materials.1. Add a small amount of triethylamine to the eluent to reduce tailing. 2. Try a different solvent system for chromatography or consider recrystallization.
Inconsistent Yields 1. Sensitivity to air and moisture. 2. Variability in catalyst activity.1. Use Schlenk techniques to ensure an inert atmosphere. 2. Use a consistent source and batch of catalyst.

Conclusion

The N-arylation of 4-chloroquinazolines is a critical transformation in the synthesis of medicinally important compounds. The choice between a traditional SNAr approach, a robust Buchwald-Hartwig amination, or an efficient microwave-assisted protocol depends on the specific substrates and available resources. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can successfully synthesize a diverse library of 4-anilinoquinazolines for further investigation in drug discovery and development. This guide provides a solid foundation for the successful execution of these important synthetic procedures.

References

  • de Oliveira, B. G., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis route to access 4-anilinoquinoline (9). Available at: [Link]

  • Request PDF. (2009). Synthesis and bioactivity of N-aryl-4-aminoquinazoline compounds. Available at: [Link]

  • ResearchGate. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Available at: [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

  • Royal Society of Chemistry. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Available at: [Link]

  • Li, J., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(1), 38-44. Available at: [Link]

  • SciSpace. (n.d.). Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. Available at: [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Available at: [Link]

  • UCLA EH&S. (2012). Standard Operating Procedure - Palladium. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. Available at: [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Don Whitley Scientific. (2024). SAFETY DATA SHEET - CATALYST. Available at: [Link]

  • Atlantis Press. (2016). Optimization of Synthesis Process of 4-Methylquinazoline. Available at: [Link]

  • MIT Open Access Articles. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • PubMed. (2010). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Available at: [Link]

Sources

Application Notes & Protocols: In Vitro Cytotoxicity Assays for 6-Bromo-2-chloro-4-phenylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2] This structural motif is notably present in several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, which target key signaling pathways in cancer cells.[3] Derivatives of 6-Bromo-2-chloro-4-phenylquinazoline belong to this promising class of molecules. The inclusion of a bromine atom at the 6-position is a common feature in quinazoline derivatives exhibiting potent cytotoxic effects.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the in vitro cytotoxic and cytostatic effects of novel this compound derivatives. The protocols herein are designed to be self-validating systems, emphasizing reproducibility and mechanistic insight.

Pillar 1: Foundational Principles of Cytotoxicity Assessment

Before embarking on specific protocols, it is crucial to understand the foundational principles that govern the selection and interpretation of cytotoxicity assays. An in vitro assay should not merely provide a quantitative output but should also offer insights into the potential mechanism of action.

Choosing the Right Tool: A single assay provides a limited perspective. A cytostatic compound, which inhibits cell proliferation without causing cell death, will show reduced signal in a metabolic assay like MTT. A cytotoxic compound, which induces cell death, will also show a reduced MTT signal but will additionally trigger markers of membrane leakage (LDH assay) or apoptosis. Therefore, a multi-assay approach is essential. Quinazoline derivatives are well-documented inducers of apoptosis, a form of programmed cell death, making assays that measure metabolic activity and membrane integrity highly complementary.[1][5][6][7][8]

Cell Line Selection: The choice of cell lines is paramount. Testing derivatives against a panel of cancer cell lines (e.g., breast cancer line MCF-7, colon cancer line SW480) can reveal differential sensitivity.[3] Crucially, including a non-tumorigenic cell line (e.g., MRC-5) is vital for assessing the selectivity of the compound, a key indicator of its potential therapeutic window.[3][9][10]

Pillar 2: Core Experimental Protocols

Protocol 1: MTT Assay for Metabolic Viability

Principle of Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population.[11][12] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[13][14] The amount of formazan produced, when solubilized, is directly proportional to the number of living cells. A decrease in signal indicates either a reduction in cell number (cytotoxicity) or a decrease in metabolic activity (cytostasis).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_assay Assay Phase cluster_read Data Acquisition A 1. Seed Cells (e.g., 5,000-10,000 cells/well) in 96-well plate B 2. Incubate Overnight (Allow cell adherence) A->B C 3. Prepare Serial Dilutions of Quinazoline Derivative B->C D 4. Treat Cells (24, 48, or 72 hours) C->D E 5. Add MTT Reagent (Final conc. 0.5 mg/mL) D->E F 6. Incubate (2-4 hours, 37°C) E->F G 7. Solubilize Formazan (Add DMSO or SDS) F->G H 8. Read Absorbance (570 nm; Ref: 630 nm) G->H

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer and normal cell lines in appropriate media.

    • Harvest cells during the exponential growth phase.

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000–10,000 cells/well) in 100 µL of complete medium.[15]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution (e.g., 10-20 mM) of the this compound derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations.

    • Crucial: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[16] Include a vehicle control (medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL.[11]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this period, purple formazan crystals will form in viable cells.[14]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[14]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance from factors like phenol red in the medium.[13][14]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle of Causality: The LDH assay quantifies overt cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[17][18][19] This assay is based on a coupled enzymatic reaction where released LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[19][20] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of lysed cells.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Phase cluster_read Data Acquisition A 1. Seed & Treat Cells (As per MTT Protocol) B 2. Prepare Controls: - Spontaneous Release (untreated) - Maximum Release (add Lysis Buffer) A->B C 3. Centrifuge Plate (400 x g for 5 min) B->C D 4. Transfer Supernatant to a new assay plate C->D E 5. Add LDH Reaction Mix to each well D->E F 6. Incubate (30 min, RT, protected from light) E->F G 7. Add Stop Solution (optional, per kit) F->G H 8. Read Absorbance (~490 nm) G->H

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed and treat cells in a 96-well plate.

    • Critical Controls: For each cell type, prepare three essential control groups:

      • Vehicle Control: Cells treated with the highest concentration of solvent (e.g., DMSO).

      • Spontaneous LDH Release: Untreated cells to measure background LDH release.

      • Maximum LDH Release: Untreated cells treated with a lysis solution (e.g., 10X Lysis Buffer containing Triton X-100, typically provided in kits) 45 minutes before the assay endpoint.[17][20]

  • Supernatant Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes. This step pellets intact cells and debris.[20]

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, flat-bottom 96-well assay plate. Avoid disturbing the cell pellet.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the manufacturer's protocol (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[21]

    • Add 50 µL of the prepared Reaction Mixture to each well of the new assay plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from direct light.[20]

  • Data Acquisition:

    • Add 50 µL of Stop Solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader.[17][19]

Pillar 3: Data Analysis, Interpretation & Mechanistic Context

Quantitative Data Analysis

1. Calculation of Percentage Viability / Cytotoxicity:

  • For MTT Assay (% Viability):

    • First, correct all absorbance readings by subtracting the average absorbance of the blank (medium-only) wells.

    • % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] × 100

  • For LDH Assay (% Cytotoxicity):

    • % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] × 100

2. Determination of the IC₅₀ Value:

  • The IC₅₀ is the concentration of a compound that results in a 50% reduction in cell viability.[22]

  • To determine the IC₅₀, plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[23][24]

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). This is readily accomplished using software such as GraphPad Prism, Origin, or specialized Excel add-ins.[22][23] The software will calculate the precise IC₅₀ value from the curve.

Data Presentation

Summarize results in a clear, tabular format to facilitate comparison across different derivatives and cell lines.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM) ± SDSelectivity Index (SI)*
Derivative 1MCF-7 (Breast Cancer)4815.85 ± 3.325.31
Derivative 1SW480 (Colon Cancer)4817.85 ± 0.924.72
Derivative 1MRC-5 (Normal Lung)4884.20 ± 1.72-
Erlotinib (Control)MCF-7 (Breast Cancer)489.90 ± 0.14-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. (Note: Data is illustrative, based on similar compounds found in literature[3])

Mechanistic Context: Apoptosis Induction by Quinazolines

Many quinazolinone derivatives exert their cytotoxic effects by inducing apoptosis.[7][8] This can occur through two primary pathways:

  • The Extrinsic Pathway: Activated by external signals via death receptors on the cell surface (e.g., Fas), leading to the activation of caspase-8.[7]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, such as DNA damage or inhibition of survival signals. This pathway is controlled by the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria, leading to the activation of caspase-9.[7]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. Quinazoline derivatives, particularly those targeting receptor tyrosine kinases like EGFR, often block pro-survival signals, tipping the balance towards apoptosis via the intrinsic pathway.[4][5]

Potential Signaling Pathway for Quinazoline Derivatives

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K Activates Bcl2 Bcl-2 (Anti-apoptotic) Inhibited PI3K->Bcl2 Maintains Bax Bax (Pro-apoptotic) Activated CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound 6-Bromo-quinazoline Derivative Compound->EGFR Inhibits

Caption: EGFR signaling inhibition by quinazolines.

Conclusion and Best Practices

The protocols detailed in this application note provide a robust starting point for evaluating the cytotoxic potential of this compound derivatives. By employing both metabolic (MTT) and membrane integrity (LDH) assays, researchers can effectively distinguish between cytostatic and cytotoxic effects. For findings intended for regulatory submission, all testing should be conducted in alignment with established standards such as ISO 10993-5.[25][26][27] Consistent application of these methods, coupled with rigorous data analysis, will yield reliable and insightful data crucial for advancing novel quinazoline derivatives in the drug discovery pipeline.

References

  • Mehndiratta, S., et al. (2016). Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 11(1).
  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved from [Link]

  • Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Emami, L., et al. (2024).
  • Medical Design & Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • PubMed. (2011). Novel quinazoline HMJ-30 induces U-2 OS human osteogenic sarcoma cell apoptosis through induction of oxidative stress and up-regulation of ATM/p53 signaling pathway. Journal of Orthopaedic Research, 29(9), 1448-56.
  • PubMed Central. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. RSC Advances.
  • Spandidos Publications. (n.d.).
  • NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules.
  • MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules.
  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • NIH. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs…. Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2021).
  • FDA. (2016). Recognized Consensus Standards: Medical Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of…. Retrieved from [Link]

  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules.
  • PubMed Central. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine and 2,6-diaminoquinazolin-4(3H)-one derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Basic & Clinical Pharmacology & Toxicology.

Sources

Molecular docking simulation of 6-Bromo-2-chloro-4-phenylquinazoline with protein targets

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Researcher's Guide to In Silico Molecular Docking

Topic: Molecular Docking Simulation of 6-Bromo-2-chloro-4-phenylquinazoline with Protein Targets

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets.[1] This application note presents a comprehensive, step-by-step protocol for conducting a molecular docking simulation of this compound, a compound belonging to the quinazoline scaffold known for its therapeutic potential.[2][3] We will use the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-established target for quinazoline-based inhibitors, as our model protein.[2] This guide is designed for researchers and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind each step, from protein and ligand preparation to the critical analysis and validation of docking results.

Introduction to Molecular Docking

The primary goal of molecular docking is to predict the preferred orientation and conformation, or "pose," of a ligand when it binds to a receptor, typically a protein.[1][4] The process computationally samples a vast number of potential binding modes and uses a scoring function to rank them, usually in terms of binding free energy.[5] A lower, more negative binding energy score generally indicates a more stable and favorable protein-ligand complex.[6] This predictive power allows scientists to screen virtual libraries of compounds, prioritize candidates for synthesis and in vitro testing, and develop hypotheses about the structural basis of molecular recognition, saving significant time and resources in the drug development pipeline.[5]

The compound of interest, this compound, is a derivative of the 4-anilinoquinazoline scaffold. This chemical class is renowned for its activity as an inhibitor of EGFR tyrosine kinase, a key player in cell proliferation signaling pathways that is often dysregulated in various cancers.[2] Therefore, understanding its binding mechanism through in silico methods is a logical and critical step in its evaluation as a potential therapeutic agent.

Overall Docking Workflow

The entire molecular docking process can be visualized as a sequential workflow, beginning with data preparation and culminating in detailed interaction analysis.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Obtain Protein Structure (e.g., RCSB PDB) PrepP Prepare Protein (Remove H2O, Add H, Charges) PDB->PrepP LIG Obtain Ligand Structure (e.g., PubChem, Sketch) PrepL Prepare Ligand (3D Convert, Minimize, Charges) LIG->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid PrepL->Grid Run Execute Docking (AutoDock Vina) Grid->Run Analyze Analyze Binding Affinity (Docking Scores) Run->Analyze Visualize Visualize Interactions (PyMOL, Chimera) Analyze->Visualize Validate Validate Protocol (Re-docking, RMSD) Visualize->Validate

Figure 1: High-level workflow for a typical molecular docking experiment.

Part I: Preparation of Molecular Structures

The quality of a docking simulation is fundamentally dependent on the quality of the input structures. Proper preparation of both the protein receptor and the small molecule ligand is the most critical phase of the entire process.

Protocol 2.1: Protein Target Preparation

This protocol details the preparation of the EGFR kinase domain for docking. We will use the crystal structure of EGFR in complex with an anilinoquinazoline inhibitor (PDB ID: 1M17) as our starting point. Tools like AutoDock Tools (ADT), UCSF Chimera, or Schrödinger Maestro can be used for this purpose.[7][8]

Rationale: Raw PDB files are not immediately ready for docking. They often contain non-essential components like water molecules, co-solvents, and cofactors. Furthermore, they typically lack hydrogen atoms, which are vital for calculating interactions. The preparation process cleans the structure, adds hydrogens appropriate for a physiological pH, repairs any missing side chains or loops, and assigns partial atomic charges, which are essential for the scoring function to calculate electrostatic interactions.[9][10][11]

G Start Start with PDB File (e.g., 1M17.pdb) Step1 Remove Water & Heteroatoms Start->Step1 Step2 Separate Protein from Co-crystallized Ligand Step1->Step2 Step3 Add Polar Hydrogens Step2->Step3 Step4 Assign Partial Charges (e.g., Kollman charges) Step3->Step4 End Save as PDBQT File (receptor.pdbqt) Step4->End

Figure 2: Workflow for preparing the protein receptor.

Step-by-Step Methodology:

  • Obtain Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank.

  • Load into ADT: Open AutoDockTools. Navigate to File > Read Molecule and select the downloaded PDB file.[10]

  • Clean Protein:

    • Remove water molecules: Edit > Delete Water.

    • Remove the original co-crystallized ligand and any other non-protein molecules. This can be done by selecting the heteroatoms and deleting them.

  • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select Polar only and click OK. This adds hydrogens only to polar atoms like oxygen and nitrogen, which are most likely to participate in hydrogen bonding.[10]

  • Assign Charges: Navigate to Edit > Charges > Add Kollman Charges. These are empirical charges developed for proteins and are a standard in the AutoDock suite.[10]

  • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the protein from the list. This step checks for non-bonded atoms and prepares the file. Save the final structure in the PDBQT format (receptor.pdbqt), which includes atomic charge (Q) and AutoDock atom type (T) information required by Vina.[8]

Protocol 2.2: Ligand Preparation

This protocol details the preparation of our ligand, this compound.

Rationale: A ligand's 3D conformation, charge distribution, and rotatable bonds must be correctly defined. Starting from a 2D structure, it must be converted to a 3D model and its energy minimized to find a low-energy, stable conformation.[12] Partial charges (e.g., Gasteiger charges for small molecules) are assigned to account for electrostatics.[13] Finally, the software must identify which bonds are rotatable (torsions) to allow for conformational flexibility during the docking simulation.[14]

Step-by-Step Methodology:

  • Obtain/Draw Structure: Obtain the 2D structure of this compound from a database like PubChem or draw it using software like ChemDraw or Marvin Sketch. Save it in a common format like SDF or MOL2.

  • 3D Conversion & Energy Minimization:

    • Use a program like Open Babel or UCSF Chimera to convert the 2D structure into a 3D conformation.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to relax the structure into a low-energy state.

  • Load into ADT: Open the 3D structure of the ligand in AutoDockTools (Ligand > Input > Open).

  • Assign Charges & Define Torsions:

    • ADT will automatically calculate Gasteiger charges upon loading the ligand.

    • Define the rotatable bonds: Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions to manually inspect and set the rotatable bonds if necessary.

  • Save as PDBQT: Navigate to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Part II: The Docking Simulation

With prepared molecules, the next step is to define the search space on the protein and run the docking algorithm using AutoDock Vina.[15]

Protocol 3.1: Grid Box Generation

Rationale: The grid box is a three-dimensional cube that defines the search space for the docking simulation. The ligand is only allowed to move and rotate within this defined volume.[15] For targeted docking, the box should be centered on the known or predicted active site and be large enough to accommodate the ligand in various orientations without being excessively large, which would waste computational time. A common strategy is to use the coordinates of a known, co-crystallized ligand to define the center of the grid box.[16]

Step-by-Step Methodology:

  • Load Receptor in ADT: Load the prepared receptor.pdbqt file into a new session of AutoDockTools.

  • Open GridBox: Navigate to Grid > Grid Box....

  • Center the Grid: To center the grid on the active site of 1M17, one can load the original co-crystallized ligand and use its center as the grid center. Alternatively, select the key active site residues and center the box around them.

  • Adjust Dimensions: Adjust the x, y, and z dimensions of the box to ensure it fully encompasses the binding pocket. A good starting point is a 20Å x 20Å x 20Å cube.

  • Save Grid Parameters: Note down the center coordinates (center_x, center_y, center_z) and the size (size_x, size_y, size_z) from the grid box panel. These will be used in the configuration file.

Protocol 3.2: Running AutoDock Vina

Rationale: AutoDock Vina requires a simple text file to specify the input files and simulation parameters. The exhaustiveness parameter controls the thoroughness of the search; higher values increase the chance of finding the best pose but also increase computation time.

Step-by-Step Methodology:

  • Create Configuration File: Create a text file named conf.txt in your working directory. Populate it with the following information, replacing the values with your specific file names and the grid parameters you recorded:

  • Run Vina from Command Line: Open a terminal or command prompt, navigate to your working directory, and execute the following command (ensure vina is in your system's PATH):

    This command tells Vina to use your configuration file, write the binding affinity scores to log.txt, and save the coordinates of the predicted binding poses to docked_poses.pdbqt.[17][18]

Part III: Analysis and Validation of Results

Protocol 4.1: Interpreting Docking Scores and Poses

Rationale: The primary outputs are the binding affinity scores and the 3D coordinates of the docked poses. The binding affinity (in kcal/mol) provides a quantitative estimate of the binding strength.[6] The poses provide a qualitative, structural understanding of how the ligand might bind. It is crucial not to rely solely on the score; visual inspection of the top-ranked poses is essential to ensure they are chemically sensible and make key interactions with active site residues.[19][20]

G Start Docking Output Files (log.txt, docked_poses.pdbqt) Step1 Rank Poses by Binding Affinity (kcal/mol) Start->Step1 Step2 Load Receptor & Poses into Visualization Software (e.g., PyMOL) Step1->Step2 Step3 Analyze Interactions of Top-Ranked Pose(s) Step2->Step3 Step4 Identify H-Bonds, Hydrophobic Contacts, Pi-Stacking, etc. Step3->Step4 End Formulate Structure-Activity Hypothesis Step4->End

Figure 3: Workflow for post-docking analysis and interpretation.

Step-by-Step Methodology:

  • Examine Log File: Open log.txt to view the binding affinity scores for the generated poses (by default, Vina outputs up to 9). The poses are ranked from best (most negative score) to worst.

  • Visualize in PyMOL:

    • Open PyMOL and load the receptor.pdbqt file.

    • Load the docked_poses.pdbqt file. This file contains multiple models, one for each pose. You can cycle through them using the arrow keys at the bottom right of the viewer.

    • Display the protein as a cartoon or surface and the ligand as sticks for clarity.[21][22]

  • Analyze Interactions:

    • Focus on the top-ranked pose (mode 1).

    • Use PyMOL's tools to identify interactions. The Action > preset > ligand sites > cartoon can be a quick way to highlight interacting residues.[23]

    • To find specific hydrogen bonds, use the Wizard > Measurement tool or specific commands to show polar contacts between the ligand and nearby residues.

Table 1: Example Docking Results Summary

Pose IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Hydrogen Bonds
1-9.8Met769, Leu768, Cys773, Asp8311 (Met769 backbone)
2-9.5Leu764, Met769, Phe699, Val7020
3-9.2Met769, Leu820, Thr766, Gln7671 (Gln767 sidechain)
Protocol 4.2: Docking Validation

Rationale: To trust the results of a docking protocol, it must be validated. The most common method is to see if the software can accurately reproduce the known binding pose of a co-crystallized ligand.[24] This is achieved by extracting the native ligand from the PDB structure, treating it as a new input ligand, and docking it back into its own receptor. The resulting best pose is then compared to the original crystallographic pose.

Step-by-Step Methodology:

  • Prepare Native Ligand: Extract the co-crystallized ligand from the original 1M17.pdb file and prepare it as a PDBQT file, following Protocol 2.2.

  • Re-dock the Ligand: Run AutoDock Vina using the same receptor and grid box, but with the native ligand as the input.

  • Calculate RMSD:

    • Load the original 1M17.pdb structure into PyMOL.

    • Load the output file from the re-docking simulation, which contains the top-ranked pose of the native ligand.

    • Superimpose the protein backbones of the two structures to ensure they are aligned.

    • Use the align or pair_fit command in PyMOL to calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the re-docked ligand and the original crystal ligand.

    • Success Criterion: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that the docking protocol is reliable for this specific target.[24]

Conclusion

This application note provides a rigorous and scientifically grounded framework for performing molecular docking of this compound against the EGFR kinase domain. By following these detailed protocols—from meticulous preparation of molecular structures to robust analysis and validation—researchers can generate reliable in silico data to guide their drug discovery efforts. While molecular docking is a powerful predictive tool, it is essential to remember that its results are models. The ultimate confirmation of a compound's activity and binding mode must come from experimental validation through in vitro and in vivo assays.

References

  • University of California, San Diego. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • BIOTECH WORLD INDIA. (n.d.). Molecular Docking: A short Overview and steps involved. Retrieved from [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]

  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). How can PyMOL be exploited for seeing ligand-protein interactions?. Retrieved from [Link]

  • Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock. YouTube. Retrieved from [Link]

  • Dr. Farhan Haq. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Retrieved from [Link]

  • SchrodingerTV. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. Retrieved from [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. Retrieved from [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • University of Hamburg. (n.d.). PyMOL tutorial: Generate ligand interaction images. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. Retrieved from [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • The Computational Chemistry Channel. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Retrieved from [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • SchrödingerTV. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]

  • Dr. Sophia. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Retrieved from [Link]

  • Bolivar Avila, S. (2021). Molecular Docking Protocol. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • CCPBioSim. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]

  • Salo-Ahen, O. M. H., et al. (2021). Key Topics in Molecular Docking for Drug Design. PMC. Retrieved from [Link]

  • Molelixir Informatics. (2025). Ligand Preparation for Molecular docking #biotech. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Retrieved from [Link]

  • ResearchGate. (2025). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. PubChem. Retrieved from [Link]

Sources

Application Note & Protocol Guide: Strategic Synthesis of 4-Aminoquinazoline Derivatives from 6-Bromo-2-chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinazoline Scaffold in Modern Drug Discovery

The 4-aminoquinazoline core is a quintessential "privileged structure" in medicinal chemistry, a term bestowed upon molecular frameworks that can provide potent and selective ligands for a diverse array of biological targets.[1][2] Derivatives of this scaffold have been successfully developed into blockbuster anticancer drugs, such as Gefitinib and Erlotinib, which function by inhibiting the epidermal growth factor receptor (EGFR) kinase.[3] The strategic functionalization of the quinazoline ring system is therefore of paramount importance to researchers in drug development.

This guide provides a detailed technical overview and actionable protocols for the synthesis of 4-aminoquinazoline derivatives, commencing with the versatile, yet challenging, starting material: 6-Bromo-2-chloro-4-phenylquinazoline . We will explore a two-stage synthetic strategy that leverages the inherent differences in reactivity between the halogenated positions on the quinazoline core.

The Strategic Approach: A Tale of Two Halogens

The starting material, this compound, offers two distinct electrophilic sites for modification: the chlorine atom at the C4 position and the bromine atom at the C6 position. A robust synthetic plan must exploit the differential reactivity of these sites to achieve selective and high-yield transformations.

Our strategy is predicated on a two-step sequence:

  • Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4. The C4 position is significantly more activated towards nucleophilic attack than the C2 position.

  • Step 2: Palladium-Catalyzed C-N Cross-Coupling at C6. The C6-bromo bond is ideal for late-stage functionalization via modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.

This orthogonal approach allows for the controlled and sequential introduction of two different amino functionalities, enabling the rapid generation of diverse chemical libraries for screening.

G start_material This compound step1 Step 1: S_N_Ar Reaction (Nucleophilic Amination at C4) start_material->step1 intermediate Step 1 Product: N-Substituted-6-bromo-2-chloro-4-phenylquinazolin-4-amine step2 Step 2: Buchwald-Hartwig (Palladium-Catalyzed Amination at C6) intermediate->step2 final_product Final Product: N4, N6-Disubstituted-2-chloro-4-phenylquinazoline-4,6-diamine step1->intermediate Introduce R¹-NH₂ step2->final_product Introduce R²-NH₂

Figure 1: Overall two-step synthetic workflow.

Protocol I: Regioselective Synthesis of 4-Amino-6-bromo-2-chloro-4-phenylquinazolines via SNAr

Mechanistic Rationale & Experimental Causality

The chlorine atom at the C4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the one at C2. This regioselectivity is well-documented and can be rationalized by electronic factors.[1][4] Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and kinetically favored for nucleophilic attack.[1][2][5][6]

The reaction proceeds via a classic addition-elimination mechanism, often referred to as SNAr. The incoming amine nucleophile attacks the C4 carbon, temporarily disrupting the aromaticity of the heterocyclic ring to form a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored upon the expulsion of the chloride leaving group.[7]

G cluster_0 A Quinazoline (C4-Cl) B Meisenheimer Complex A->B C 4-Aminoquinazoline Product B->C 2. Elimination of Cl⁻ (Restores Aromaticity) Cl_minus Cl⁻ B->Cl_minus Nuc R-NH₂ (Nucleophile) Nuc->B 1. Nucleophilic Attack G pd0 Pd(0)L_n (Active Catalyst) pdII_complex1 Oxidative Addition Intermediate (Ar-Pd(II)-Br)L_n pd0->pdII_complex1 Oxidative Addition pdII_complex2 Amine Complex (Ar-Pd(II)-NHR₂)L_n pdII_complex1->pdII_complex2 Ligand Exchange & Deprotonation pdII_complex2->pd0 Reductive Elimination product Ar-NR₂ pdII_complex2->product aryl_halide Ar-Br aryl_halide->pdII_complex1 amine R₂NH amine->pdII_complex2 base Base base->pdII_complex2

Sources

Step-by-step synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: Protocols and Mechanistic Insights

Authored by a Senior Application Scientist

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a key intermediate in the development of novel therapeutic agents. Designed for researchers in medicinal chemistry and drug development, this guide combines a detailed experimental procedure with expert insights into the rationale behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific functionalization with a bromine atom at the 6-position and a mercapto group at the 2-position offers a versatile platform for further derivatization and the exploration of structure-activity relationships (SAR).[3]

Part 1: Reaction Principle and Mechanism

The synthesis is achieved through a one-pot condensation reaction between 5-bromoanthranilic acid and phenyl isothiocyanate. This transformation relies on the nucleophilic character of the amino group in the anthranilic acid derivative and the electrophilic nature of the central carbon atom in the isothiocyanate.

Overall Reaction Scheme

Reaction_Scheme cluster_conditions Ethanol, Triethylamine Reflux, 20h R1 5-Bromoanthranilic Acid conditions_node R1->conditions_node R2 Phenyl Isothiocyanate R2->conditions_node P 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one plus1 + conditions_node->P

Caption: Overall synthesis of the target compound.

Mechanistic Pathway

The reaction proceeds through the formation of a thiourea intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable quinazolinone ring system.

  • Nucleophilic Attack: The primary amino group (-NH₂) of 5-bromoanthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the phenyl isothiocyanate. The presence of triethylamine, a non-nucleophilic base, facilitates this step by deprotonating the carboxylic acid, preventing unwanted side reactions and increasing the nucleophilicity of the amine.

  • Thiourea Intermediate Formation: This attack leads to the formation of an N,N'-disubstituted thiourea derivative. This intermediate connects the two aromatic precursors.

  • Intramolecular Cyclization: Under reflux conditions, the nitrogen atom originating from the anthranilic acid performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid group. This is the key ring-forming step.

  • Dehydration: The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of water to form the final, aromatic quinazolinone ring, yielding 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

G A 1. Nucleophilic Attack (Formation of Thiourea Intermediate) B 2. Intramolecular Cyclization (Ring Closure) A->B Heat (Reflux) C 3. Dehydration (Aromatization) B->C D Final Product C->D

Caption: Simplified mechanistic workflow.

Part 2: Experimental Protocol

This protocol is adapted from established literature procedures, which report a high yield of the target compound.[1]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (10 mmol scale)Notes
5-Bromoanthranilic Acid5794-88-7216.032.16 gStarting material.
Phenyl Isothiocyanate103-72-0135.191.8 mL (15 mmol)Reagent. Highly pungent, use in a fume hood.[4][5]
Triethylamine (TEA)121-44-8101.192.0 mLBase catalyst.
Absolute Ethanol64-17-546.0730 mLReaction and recrystallization solvent.
Required Equipment
  • 50 mL or 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • TLC plates (Silica gel 60 F254) and development chamber

  • Buchner funnel and vacuum flask for filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Action: To a 100 mL round-bottom flask, add 5-bromoanthranilic acid (2.16 g, 10 mmol).

  • Rationale: The reaction is performed in a flask that allows for efficient stirring and has sufficient headspace for the solvent vapor during reflux.

  • Action: Add absolute ethanol (30 mL) and a magnetic stir bar. Stir the mixture to dissolve the solid.

  • Rationale: Absolute ethanol is used as the solvent because it effectively dissolves the reactants and is relatively inert under the reaction conditions. The absence of water is crucial to prevent hydrolysis of the isothiocyanate and potential side reactions.

  • Action: In a fume hood, add phenyl isothiocyanate (1.8 mL, 15 mmol) and triethylamine (2 mL) to the flask.

  • Expert Insight: Phenyl isothiocyanate is used in slight excess (1.5 equivalents) to ensure the complete consumption of the more valuable 5-bromoanthranilic acid, thereby maximizing the yield. Triethylamine acts as a base to facilitate the initial nucleophilic addition and subsequent cyclization.

Step 2: Reflux

  • Action: Attach a reflux condenser to the flask and place it in a heating mantle.

  • Action: Heat the reaction mixture to reflux (approximately 65-70°C for ethanol) and maintain for 20 hours.

  • Rationale: Heating to reflux provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps. The extended reaction time ensures the reaction proceeds to completion.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

    • Mobile Phase: A typical eluent system would be Ethyl Acetate/Hexane (e.g., 3:7 v/v).

    • Observation: Spot the starting material (5-bromoanthranilic acid) and the reaction mixture on the TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared, and a new, distinct product spot has formed.

Step 3: Isolation of Crude Product

  • Action: After 20 hours, remove the flask from the heat and allow it to cool to room temperature.

  • Rationale: As the solution cools, the solubility of the product decreases, often leading to its precipitation out of the solution.

  • Action: Filter the cooled reaction mixture using a Buchner funnel.

  • Expert Insight: The solid collected on the filter paper is the crude product. Some product may remain in the filtrate, but this initial filtration removes the bulk of the synthesized compound.

Step 4: Purification by Recrystallization

  • Action: Transfer the collected solid residue to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Rationale: Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent in which the desired compound has high solubility, and impurities have either very high or very low solubility.

  • Action: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Expert Insight: Slow cooling promotes the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Action: Filter the purified crystals using a Buchner funnel, wash with a small amount of cold ethanol, and dry them.

  • Yield: This protocol is reported to achieve a yield of approximately 83.2%.[1]

Step 5: Characterization

The identity and purity of the synthesized 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one should be confirmed using standard analytical techniques:

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound, confirming its elemental composition.[1]

  • Melting Point: To assess the purity of the final product. A sharp melting point range close to the literature value indicates high purity.

Part 3: Workflow and Safety

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Phenyl isothiocyanate is toxic and has a very strong, pungent odor. All handling of this reagent and the reaction setup must be performed in a well-ventilated chemical fume hood.[5]

  • Triethylamine: Is corrosive and flammable. Avoid contact with skin and eyes.

  • Solvents: Ethanol is flammable. Ensure no open flames are near the experimental setup.

  • Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.

References

  • Jafari, E., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health (NIH). [Link]

  • Patel, V. K., et al. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. International Journal of Institutional Pharmacy and Life Sciences. [Link]

  • ResearchGate. (n.d.). The reaction mechanism to produce compound 13. [Link]

  • Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Review on 4(3H)-quinazolinone synthesis. [Link]

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. [Link]

  • Mosaad, S. (n.d.). 6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Egyptian Journal of Biomedical Sciences. [Link]

  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones For.... [Link]

  • Bieliauskas, A., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. PMC - NIH. [Link]

  • Fassihi, A., et al. (2014). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC - NIH. [Link]

  • PubMed. (n.d.). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and.... [Link]

  • Imomova, M. K., et al. (2022). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. [Link]

  • Coppola, G. M. (n.d.). Phenyl Isothiocyanate. [Link]

  • Wikipedia. (n.d.). Phenyl isothiocyanate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Multi-Target Inhibitors for Angiogenesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting a single pro-angiogenic pathway often leads to resistance as tumors activate alternative signaling cascades. This application note details the rationale, synthesis, and evaluation of multi-target inhibitors designed to simultaneously block key angiogenesis pathways, primarily focusing on Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). We provide a comprehensive guide for researchers, scientists, and drug development professionals, including detailed protocols for the synthesis of a sorafenib-like multi-target inhibitor, a biochemical kinase inhibition assay, and a cell-based HUVEC tube formation assay for functional validation.

Introduction: The Rationale for Multi-Targeting in Angiogenesis

Tumor angiogenesis is a complex process orchestrated by a network of signaling molecules and their receptors. While the VEGF signaling pathway is a primary driver, tumors can evade therapies targeting only this pathway by upregulating other pro-angiogenic factors like PDGF and FGF.[1][2][3] This adaptive resistance underscores the need for inhibitors that can simultaneously engage multiple key receptor tyrosine kinases (RTKs) involved in neovascularization.[1][2][3]

Multi-target kinase inhibitors, such as the FDA-approved drugs sorafenib and sunitinib, have demonstrated clinical efficacy by concurrently blocking VEGFR, PDGFR, and other relevant kinases like c-KIT and RET.[1][4] This polypharmacological approach can lead to a more robust and durable anti-angiogenic response by cutting off redundant signaling pathways that tumors exploit for survival and growth.[5][6]

This guide will provide the foundational knowledge and practical protocols to synthesize and evaluate novel multi-target angiogenesis inhibitors, using a sorafenib analog as a representative model.

Key Molecular Targets and Signaling Pathways

The design of effective multi-target inhibitors requires a deep understanding of the key signaling pathways that drive angiogenesis and their crosstalk.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Primarily VEGFR-2, is the most critical transducer of VEGF-A signals, leading to endothelial cell proliferation, migration, and survival.[7]

  • PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR-β, expressed on pericytes, is crucial for the recruitment of these mural cells to stabilize newly formed vessels.[8] Targeting both VEGFR and PDGFR can disrupt the endothelial cell and pericyte interaction, leading to vessel regression.

  • FGFR (Fibroblast Growth Factor Receptor): The FGF/FGFR axis is another important pro-angiogenic pathway that can mediate resistance to anti-VEGF therapies.[9]

Simultaneously inhibiting these pathways can lead to a more comprehensive blockade of tumor angiogenesis.

Angiogenesis_Pathways cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_inhibitor Multi-Target Inhibitor cluster_cellular_effects Cellular Responses VEGF VEGF-A VEGFR VEGFR-2 VEGF->VEGFR PDGF PDGF-B PDGFR PDGFR-β PDGF->PDGFR FGF FGF FGFR FGFR FGF->FGFR Proliferation EC Proliferation & Migration VEGFR->Proliferation PericyteRecruitment Pericyte Recruitment PDGFR->PericyteRecruitment FGFR->Proliferation MTI Sorafenib-like Inhibitor MTI->VEGFR MTI->PDGFR MTI->FGFR VesselFormation Vessel Formation & Stabilization Proliferation->VesselFormation PericyteRecruitment->VesselFormation

Caption: Key signaling pathways in angiogenesis targeted by a multi-target inhibitor.

Synthetic Strategy: Aryl Urea Scaffolds

Aryl urea-based structures are a common and effective scaffold for multi-target kinase inhibitors, with sorafenib being a prime example.[10] This scaffold mimics the hinge-binding motif of ATP and can be readily modified to achieve desired selectivity and potency profiles.

The general synthetic route involves the reaction of an isocyanate with an appropriate amine. The following protocol outlines the synthesis of a sorafenib analog.

Protocol 3.1: Synthesis of a Sorafenib Analog

This protocol describes a two-step synthesis of a sorafenib analog, starting from 4-chloro-3-(trifluoromethyl)aniline.

Materials:

  • 4-chloro-3-(trifluoromethyl)aniline

  • 1,1'-Carbonyldiimidazole (CDI)

  • 4-(4-aminophenoxy)-N-methylpicolinamide

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography apparatus (Silica gel)

Step-by-Step Methodology:

Step 1: Formation of the Isocyanate Intermediate

  • In a dry, nitrogen-purged round-bottom flask, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF.[11]

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours.[11] Monitor the reaction progress by TLC until the starting aniline is consumed. This forms the intermediate N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide.

Step 2: Urea Formation

  • In a separate flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DMF.

  • Add the solution from Step 1 to the solution from Step 2.

  • Stir the reaction mixture at room temperature for 3-4 hours or until the reaction is complete as monitored by TLC.[11]

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the final sorafenib analog.[12][13]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Starting Materials: - 4-chloro-3-(trifluoromethyl)aniline - CDI - 4-(4-aminophenoxy)-N-methylpicolinamide Step1 Step 1: Isocyanate Formation (Aniline + CDI in DMF) Start->Step1 Step2 Step 2: Urea Formation (Intermediate + Amine in DMF) Step1->Step2 Workup Precipitation & Filtration Step2->Workup Purification Column Chromatography Workup->Purification FinalProduct Final Sorafenib Analog Purification->FinalProduct Characterization Characterization (NMR, MS) FinalProduct->Characterization

Caption: Workflow for the synthesis of a sorafenib analog.

Biological Evaluation: In Vitro Assays

Once synthesized, the novel compounds must be evaluated for their biological activity. This involves both biochemical assays to determine direct kinase inhibition and cell-based assays to assess functional effects on angiogenesis.

Protocol 4.1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Recombinant human kinases (e.g., VEGFR-2, PDGFR-β, FGFR-1)

  • Specific peptide substrates for each kinase

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include positive controls (e.g., sorafenib) and negative controls (DMSO vehicle).

  • Initiate Reaction: Start the kinase reaction by adding ATP at its Km concentration for each specific kinase.[14]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).[14]

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

InhibitorVEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)FGFR-1 IC50 (nM)
Sorafenib905865
Sunitinib806678
Lenvatinib4.05.24.6
Example Analog 120 75 95
Note: IC50 values are illustrative and will vary based on the specific compound and assay conditions.[1]
Protocol 4.2: HUVEC Tube Formation Assay

This is a well-established in vitro assay to assess the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[15][16][17]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel® Basement Membrane Matrix, Growth Factor Reduced

  • 96-well culture plates

  • Synthesized inhibitor compound

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope with a camera

Step-by-Step Methodology:

  • Plate Coating: Thaw Matrigel® on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel®.[16] Be careful to avoid bubbles.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[16][18]

  • Cell Seeding: Harvest HUVECs and resuspend them in a small volume of medium. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel®.[16]

  • Treatment: Add the synthesized inhibitor at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., sunitinib).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[15][16]

  • Visualization: After incubation, carefully remove the medium. The tube formation can be visualized directly under a phase-contrast microscope, or for quantitative analysis, stain the cells with Calcein AM and visualize using a fluorescence microscope.

  • Quantification: Capture images of the tube networks. Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.

  • Data Analysis: Compare the quantitative parameters of the treated groups to the vehicle control to determine the inhibitory effect of the compound on tube formation.

Assay_Decision_Tree Start Synthesized Compound BiochemAssay Biochemical Kinase Assay (Protocol 4.1) Start->BiochemAssay Decision1 Potent Kinase Inhibition? (Low nM IC50) BiochemAssay->Decision1 CellAssay HUVEC Tube Formation Assay (Protocol 4.2) Decision2 Inhibition of Tube Formation? CellAssay->Decision2 Decision1->CellAssay Yes Revise Revise Chemical Structure or Discard Decision1->Revise No Proceed Proceed to Further Studies (e.g., In Vivo Models) Decision2->Proceed Yes Decision2->Revise No

Caption: Decision tree for the evaluation of synthesized inhibitors.

Conclusion and Future Directions

The development of multi-target inhibitors represents a promising strategy to combat the complexity and adaptability of tumor angiogenesis. By following the synthetic and evaluation protocols outlined in this application note, researchers can effectively design, create, and validate novel compounds with potent anti-angiogenic properties. Future work should focus on optimizing the pharmacokinetic properties of these inhibitors and evaluating their efficacy and safety in preclinical in vivo models. The ultimate goal is to translate these scientific findings into more effective therapies for cancer patients.

References

  • Vertex AI Search. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay.
  • JoVE. (n.d.). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. PMC - NIH.
  • MDPI. (2025, February 16). A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy.
  • Corning. (n.d.). Endothelial Cell Tube Formation Assay.
  • Creative Bioarray. (n.d.). Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay.
  • MDPI. (2025, February 16). A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy.
  • ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay.
  • PubMed. (n.d.). Clinical strategy for the development of angiogenesis inhibitors.
  • MDPI. (2025, February 28). A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy.
  • PMC - NIH. (2021, April 6). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies.
  • Semantic Scholar. (n.d.). Therapeutic paradigm of dual targeting VEGF and PDGF for effectively treating FGF-2 off-target tumors.
  • PMC - NIH. (n.d.). Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales.
  • PMC - NIH. (n.d.). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma.
  • PMC - NIH. (n.d.). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?.
  • PMC - NIH. (n.d.). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues.
  • Google Patents. (n.d.). Synthesis method for sorafenib.
  • PMC - NIH. (n.d.). Multi-target angiokinase inhibitors to fight resistance.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • ResearchGate. (n.d.). Inhibitors targeting combination of angiogenesis pathways either....
  • PMC - NIH. (n.d.). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-chloro-4-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, actionable protocols, and a deeper understanding of the critical parameters governing this synthetic sequence. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.

Overview of the Synthesis

The synthesis of this compound is typically achieved via a robust two-step process. The first step involves the cyclocondensation of a substituted anthranilamide with an aldehyde to form the quinazolinone core. The second step is a critical chlorination reaction to convert the quinazolin-4(3H)-one intermediate into the desired 2-chloroquinazoline, a versatile building block for further functionalization.

This guide will dissect both stages, highlighting common pitfalls and providing scientifically-grounded solutions to optimize your outcomes.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the synthesis.

Q1: My initial cyclocondensation to form 6-bromo-2-phenylquinazolin-4(3H)-one is giving a very low yield. What is the primary cause?

A: Low yield in this step is frequently tied to suboptimal reaction conditions or incomplete reaction. The cyclization of 2-amino-5-bromobenzamide with benzaldehyde requires sufficient thermal energy to drive the dehydration and ring closure. Ensure your reaction temperature is adequate and monitor the consumption of starting materials via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to over 24. In some cases, the choice of solvent can dramatically impact yield; polar solvents may favor the desired C(sp²)-N bond formation.

Q2: What is the best chlorinating agent for converting the quinazolinone intermediate to the final product?

A: The choice of chlorinating agent is critical and depends on factors like scale, desired reactivity, and available equipment. Phosphorus oxychloride (POCl₃) is the most common and cost-effective reagent, often used at reflux.[1][2] Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-Dimethylformamide (DMF) is another effective option, which proceeds through an in-situ formation of a Vilsmeier-Haack type reagent.[3] For milder conditions, a combination of trichloroisocyanuric acid (TCCA) or triphenylphosphine (PPh₃) with an appropriate chlorine source like trichloroacetonitrile (Cl₃CCN) can be used, though it is often more expensive.[4]

Q3: After the chlorination work-up, my product is a dark, oily tar instead of the expected solid. What went wrong?

A: This typically indicates product degradation or the presence of significant impurities. The 4-chloro position of the quinazoline is highly reactive and susceptible to hydrolysis back to the starting quinazolinone if exposed to water during work-up, especially at elevated temperatures. Furthermore, harsh chlorination conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to charring and the formation of polymeric byproducts.[5] A careful, cold work-up, such as pouring the reaction mixture slowly onto crushed ice, is essential to mitigate these issues.[1]

Q4: How can I effectively monitor the progress of both reaction steps?

A: TLC is the most straightforward method. For the first step, you can monitor the disappearance of the 2-amino-5-bromobenzamide spot. For the chlorination step, you will see the quinazolinone spot (which is often UV active and may have a different polarity) being replaced by the 2-chloro-4-phenylquinazoline product spot. Co-spotting with your starting material is crucial for accurate identification. For more precise monitoring, especially during optimization, LC-MS is recommended as it can confirm the mass of the product and detect key intermediates and byproducts.[6]

Part 2: Troubleshooting Guide: From Low Yield to High Purity

This section provides a systematic, cause-and-effect approach to resolving specific experimental issues.

Issue 1: Low Yield of Final Product, this compound
  • Question: I've completed the two-step synthesis, but my overall yield is below 30%. How can I diagnose the problem?

  • Answer: A low overall yield can originate from either the cyclization or the chlorination step. It is crucial to isolate and analyze the intermediate to pinpoint the bottleneck.

    • Possible Cause A: Inefficient Cyclization

      • Diagnosis: Isolate the product after the first step. If the yield of 6-bromo-2-phenylquinazolin-4(3H)-one is low, the issue lies here.

      • Solution: Re-evaluate the reaction conditions. The condensation can be promoted by iodine, which acts as a catalyst.[7] Ensure starting materials are pure. 2-amino-5-bromobenzamide can be synthesized from the bromination of anthranilamide with N-bromosuccinimide (NBS).[4] Verifying the purity of this starting material is a critical first step.

    • Possible Cause B: Incomplete or Failed Chlorination

      • Diagnosis: If the yield of the quinazolinone intermediate was high, but the final yield is low, the chlorination is the problem. Check the crude product post-chlorination for the presence of unreacted quinazolinone.

      • Solution: Ensure your quinazolinone intermediate is completely dry, as moisture will rapidly quench POCl₃. Use a slight excess of fresh POCl₃ (at least 2-3 equivalents relative to the substrate) and ensure the reaction reaches a sufficient temperature (typically reflux) to drive the conversion. Monitor by TLC until all starting material is consumed.[1][2]

    • Possible Cause C: Product Loss During Work-up/Purification

      • Diagnosis: The product is visible on TLC of the crude reaction mixture, but is lost after work-up and/or column chromatography.

      • Solution: The 2-chloro group is labile. Avoid prolonged exposure to protic solvents (water, methanol, ethanol) during extraction and purification. If performing column chromatography, consider using a less polar solvent system and run the column swiftly. Neutralize the reaction mixture carefully during the quench step to avoid overly acidic or basic conditions that could promote hydrolysis.

Issue 2: Significant Impurities in the Final Product
  • Question: My NMR spectrum shows my desired product, but also several other significant peaks. What are these impurities and how do I prevent them?

  • Answer: Impurities often stem from unreacted starting materials or side reactions.

    • Common Impurity A: Unreacted 6-bromo-2-phenylquinazolin-4(3H)-one

      • Cause: Incomplete chlorination.

      • Prevention: As detailed above, use sufficient chlorinating agent and ensure the reaction goes to completion.[5]

      • Removal: This impurity is more polar than the desired product. It can typically be removed via silica gel column chromatography.

    • Common Impurity B: Hydrolyzed Product (back to the quinazolinone)

      • Cause: Exposure to water during work-up.

      • Prevention: Minimize contact with water. Use brine to wash the organic layer, dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄, and remove the solvent promptly.

    • Common Impurity C: Dimerization or Other Byproducts

      • Cause: Side reactions, potentially from localized overheating or reactive intermediates.

      • Prevention: Ensure efficient stirring and controlled heating. Add reagents dropwise if the reaction is highly exothermic.[5] Using a solvent like toluene during chlorination can help moderate the reaction temperature.[8]

Troubleshooting Summary Table
ProblemPossible CauseRecommended Solution
Low Yield Incomplete CyclizationOptimize temperature/time; verify starting material purity.
Inefficient ChlorinationUse dry starting material, fresh POCl₃, and ensure sufficient heat.
Product DegradationUse a cold work-up (pour onto ice); avoid excessive heating.
High Impurity Unreacted QuinazolinoneExtend chlorination time; increase equivalents of POCl₃.
Product HydrolysisEnsure anhydrous conditions during work-up and purification.
Side ReactionsImprove heat and mixing control; consider slower reagent addition.

Part 3: Optimized Experimental Protocols & Visualization

The following protocols are designed to be self-validating, with clear checkpoints for monitoring progress.

Synthetic Workflow Diagram

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 2-Amino-5-bromobenzamide + Benzaldehyde B Reaction Mixture (e.g., in Ethanol or DMF) A->B C Reflux / Heat B->C D 6-Bromo-2-phenylquinazolin-4(3H)-one C->D E Quinazolinone Intermediate D->E Isolate & Dry F Phosphorus Oxychloride (POCl3) G Reflux / Heat E->G F->G H Work-up (Pour on ice) G->H I Purification H->I J This compound I->J

Caption: Overall workflow for the two-step synthesis.

Protocol 1: Synthesis of 6-bromo-2-phenylquinazolin-4(3H)-one (Intermediate)

This protocol is adapted from established cyclocondensation procedures.[4]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromobenzamide (1.0 eq), benzaldehyde (1.1 eq), and a suitable solvent (e.g., ethanol or DMF).

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the spot for 2-amino-5-bromobenzamide is no longer visible. This may take 4-24 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted benzaldehyde and other impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum. This intermediate should be characterized (e.g., by ¹H NMR and melting point) and thoroughly dried before proceeding to the next step.

Protocol 2: Chlorination to this compound

This protocol utilizes the most common chlorinating agent for this transformation.[1][9]

  • Reagent Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a nitrogen inlet with the dry 6-bromo-2-phenylquinazolin-4(3H)-one (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The mixture may be heated to reflux (approx. 105-110 °C).

  • Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting quinazolinone is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate, larger beaker, prepare a mixture of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is an exothermic quench.

  • Neutralization & Extraction: Once the ice has melted, neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel column chromatography to yield the final product.

Troubleshooting Logic Diagram

G start Low Final Yield q1 Was yield of quinazolinone intermediate >70%? start->q1 c1_yes Problem is in Chlorination Step q1->c1_yes Yes c1_no Problem is in Cyclization Step q1->c1_no No q2 Is quinazolinone starting material visible in crude product after chlorination? c1_yes->q2 c1_no_sol Incomplete Reaction: - Verify starting material purity - Increase reaction time/temp - Consider a catalyst (e.g., I2) c1_no->c1_no_sol c2_yes Incomplete Reaction: - Increase POCl3 eq. - Extend reflux time - Ensure starting material is dry q2->c2_yes Yes c2_no Product Degradation / Loss: - Check work-up procedure - Ensure cold quench - Avoid protic solvents in purification q2->c2_no No

Caption: Decision tree for troubleshooting low yield issues.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Ramalingam, A., Moorthi, V. G., Murukesan, S., & Senadi, G. C. (2025). Fenton‐Like Catalysis: Fe(III)/H2O2‐Mediated Oxidative Scission of Ascorbic Acid to a Sustainable One‐Carbon Approach for Aza‐Heterocycle Synthesis.
  • Journal of Chemical Technology. (n.d.).
  • National Institutes of Health. (2024).
  • SciSpace. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
  • de Oliveira, C. S., et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Google Patents. (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.
  • BenchChem. (2025). Technical Support Center: Scale-Up of 7-Bromo-6-chloroquinazoline Production.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling with Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving haloquinoline substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical synthetic transformations. We provide in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Failure or Low Yield

Question 1: My Suzuki coupling with a chloroquinoline is giving me very low to no product. What are the most likely causes and how can I fix it?

This is a common challenge, as the Carbon-Chlorine (C-Cl) bond is significantly less reactive than C-Br or C-I bonds, making oxidative addition to the Palladium(0) catalyst the rate-limiting step.[1] Here’s a systematic approach to troubleshoot this issue:

  • Ligand Selection is Crucial: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating the inert C-Cl bond.[2] You need to employ more electron-rich and sterically bulky phosphine ligands. These ligands stabilize the electron-rich Pd(0) center and promote the oxidative addition step.

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are highly effective for this purpose.[3][4] N-heterocyclic carbene (NHC) ligands are also excellent choices.[3]

  • Choice of Palladium Precursor: While Pd(PPh₃)₄ can work, it's often more effective to generate the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or a pre-catalyst like Pd₂(dba)₃.[3] This allows for the use of the more robust ligands mentioned above.

  • Elevated Temperatures: Higher reaction temperatures (typically 80-120 °C) are often necessary to overcome the activation energy for C-Cl bond cleavage.[3] Microwave irradiation can also be a powerful tool to accelerate these sluggish reactions.[3]

  • Base Optimization: A strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[3][5] Carbonates like Cs₂CO₃ and K₂CO₃ are also commonly used.[3]

Question 2: I'm observing significant amounts of starting material even after prolonged reaction times. What's causing this incomplete conversion?

Incomplete conversion, especially with more reactive haloquinolines (bromo or iodo derivatives), can point to several issues beyond ligand choice:

  • Catalyst Deactivation (Poisoning): The quinoline nitrogen is a Lewis base and can coordinate to the palladium center, inhibiting its catalytic activity.[2][6] This is a well-documented issue with nitrogen-containing heterocycles.[5][6]

    • Solution: Using a slightly higher catalyst loading (e.g., 2-5 mol%) can sometimes compensate for gradual deactivation.[7] Additionally, some modern ligands are designed to minimize this type of catalyst poisoning.[8]

  • Impure Reagents:

    • Haloquinoline: Ensure your starting material is pure. Certain impurities can act as catalyst poisons.[9] For instance, residual sulfur from the synthesis of starting materials can kill the palladium catalyst.[9]

    • Boronic Acid/Ester: Boronic acids are prone to decomposition, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[10][11] It's advisable to use fresh, high-purity boronic acids or the more stable pinacol esters.[3][11]

  • Insufficient Degassing: The active Pd(0) catalyst is sensitive to oxygen.[2] Inadequate removal of oxygen from your reaction mixture can lead to catalyst oxidation and deactivation.

    • Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with an inert gas like argon or nitrogen for 20-30 minutes) and the reaction is maintained under a positive pressure of inert gas.[2] The freeze-pump-thaw method is also a highly effective degassing technique.[1]

Category 2: Side Product Formation

Question 3: My main byproduct is the dehalogenated quinoline. How can I suppress this side reaction?

Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Suzuki couplings.[1][10] It typically arises from the formation of a palladium-hydride (Pd-H) species.[10]

  • Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[1][10]

  • Mitigation Strategies:

    • Choice of Base: Avoid using strong alkoxide bases if dehalogenation is a problem. Milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[1]

    • Solvent Selection: While often used, alcoholic solvents can be a source of hydrides. Consider using anhydrous aprotic solvents like dioxane or toluene.[2]

    • Ligand Choice: The use of bulky, electron-rich ligands can favor the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[1]

    • Substrate Reactivity: The tendency for dehalogenation often follows the order of halide reactivity: I > Br > Cl.[1] If you are using an iodoquinoline and experiencing significant dehalogenation, switching to the corresponding bromo- or chloroquinoline might be beneficial.[12][13]

Question 4: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

Homocoupling of the boronic acid (formation of a biaryl from two boronic acid molecules) is another common side reaction.[2]

  • Influence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[2] Thorough degassing of the reaction mixture is the first line of defense.[2]

  • Stoichiometry: Using a slight excess of the haloquinoline (e.g., 1.1 to 1.2 equivalents) can sometimes minimize boronic acid homocoupling.[2]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[2]

  • Choice of Base: The strength and type of base can influence the rate of competing side reactions. Anhydrous carbonate bases are generally a good starting point to minimize this issue.[2]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation Ar'B(OR)₃⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product start base_entry Ar'B(OH)₂ + Base halide_entry Ar-X (Haloquinoline)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield CheckReagents Check Reagent Purity & Integrity Start->CheckReagents CheckDegassing Verify Inert Atmosphere & Degassing CheckReagents->CheckDegassing OptimizeConditions Optimize Reaction Conditions CheckDegassing->OptimizeConditions Chloroquinoline Using Chloroquinoline? OptimizeConditions->Chloroquinoline SideProducts Significant Side Products? OptimizeConditions->SideProducts BulkyLigands Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Chloroquinoline->BulkyLigands Yes Chloroquinoline->SideProducts No IncreaseTemp Increase Temperature (80-120 °C) BulkyLigands->IncreaseTemp StrongBase Use Stronger Base (e.g., K₃PO₄) IncreaseTemp->StrongBase Success Improved Yield StrongBase->Success Dehalogenation Dehalogenation? SideProducts->Dehalogenation Yes Homocoupling Homocoupling? SideProducts->Homocoupling No Dehalogenation->Homocoupling No MilderBase Use Milder Base (e.g., K₂CO₃) Dehalogenation->MilderBase Yes ExcessHalo Use Slight Excess of Haloquinoline Homocoupling->ExcessHalo Yes Homocoupling->Success No AnhydrousSolvent Use Anhydrous Solvent MilderBase->AnhydrousSolvent AnhydrousSolvent->Success LowerTemp Lower Temperature ExcessHalo->LowerTemp LowerTemp->Success

Sources

Technical Support Center: Optimization of Catalyst and Base for Quinazoline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate art of quinazoline synthesis via cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to navigate the complexities of catalyst and base optimization. Quinazolines are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, their synthesis, particularly through robust methods like palladium-catalyzed cross-coupling, is often fraught with challenges that can impede progress.

This document moves beyond simple protocols to provide a deeper, mechanistic understanding of the variables at play. Here, you will find field-proven insights, troubleshooting guides for common experimental failures, and detailed protocols to enhance the reproducibility and success of your reactions.

Frequently Asked Questions (FAQs): Core Concepts in Catalyst and Base Selection

This section addresses fundamental questions regarding the selection of catalysts and bases for quinazoline cross-coupling, providing a solid foundation for troubleshooting and optimization.

Q1: What are the primary cross-coupling reactions for synthesizing functionalized quinazolines?

The two most powerful and widely used methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4]

  • Suzuki-Miyaura Coupling: This reaction is invaluable for introducing aryl or vinyl substituents, typically at the 2- or 4-position of the quinazoline core, by coupling a halo-quinazoline with a boronic acid or ester.[5][6]

  • Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds, allowing for the synthesis of aminoquinazolines by coupling a halo-quinazoline with a primary or secondary amine.[4][7][8] This reaction has largely replaced harsher, traditional methods due to its broad functional group tolerance.[4]

Q2: How do I select the right palladium catalyst or precatalyst?

The active catalyst in these reactions is a Palladium(0) species.[9][10] While you can start with a Pd(0) source like Pd(PPh₃)₄, it is often more reliable to use a "precatalyst," which is a stable Pd(II) complex that cleanly and efficiently generates the active Pd(0) species in situ.[5][11]

Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often superior to traditional sources like Pd(OAc)₂ because they lead to a more controlled formation of the active catalyst.[11] For many quinazoline syntheses, common choices include Pd(PPh₃)₄, PdCl₂(dppf), and advanced precatalysts like XPhos-Pd-G3.[5]

Q3: What is the role of the phosphine ligand, and how do I choose one?

The phosphine ligand is arguably the most critical component for success. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[3][11] The choice of ligand is highly dependent on the substrates.[7][9]

For challenging substrates, such as electron-rich or sterically hindered haloquinazolines or amines, bulky and electron-rich phosphine ligands are required.[7][11] The "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) are a go-to family of ligands that have proven effective for difficult couplings.[5] Screening a variety of these ligands is a standard and recommended optimization step.[5][7]

Q4: Why is the base so critical, and which type should I use?

The base plays multiple essential roles in the catalytic cycle. In Buchwald-Hartwig amination, it deprotonates the amine to make it a more active nucleophile.[11][12] In Suzuki-Miyaura coupling, it facilitates the crucial transmetalation step.[5] The strength, solubility, and nature of the base can dramatically affect reaction rate and outcome.[7][9]

  • Strong, Non-nucleophilic Bases: For many Buchwald-Hartwig reactions, strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are required.[7][11]

  • Weaker Inorganic Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are necessary, though this may require higher reaction temperatures.[7][11][13] These are also the standard choices for Suzuki-Miyaura reactions.[5]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This guide is structured to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Low or No Product Yield

This is the most common challenge in cross-coupling reactions. A systematic evaluation of each component is the key to success.[14]

Q: My reaction is not working. Could my catalyst be inactive?

A: Yes, catalyst inactivity is a primary suspect. The active Pd(0) species is highly sensitive to oxygen.[9]

  • Probable Cause: Inefficient generation of the active Pd(0) catalyst or decomposition of the catalyst by atmospheric oxygen.

  • Solutions & Rationale:

    • Use a Precatalyst: Switch from older Pd(II) sources to modern palladacycle precatalysts (e.g., XPhos Pd G3). These are designed for reliable and clean activation, generating the active LPd(0) catalyst more efficiently.[11]

    • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate your Pd(0) catalyst.[9] It is critical to thoroughly degas your solvent and reaction mixture with an inert gas like argon or nitrogen and maintain this atmosphere throughout the reaction.[5][9] See Protocol 3 for a reliable degassing procedure.

    • Check Reagent Purity: Ensure all reagents, especially solvents, are anhydrous. Water can interfere with the catalyst and certain bases.[5]

Q: I've tried multiple catalysts, but the yield is still low. Is the ligand the problem?

A: Absolutely. An inappropriate ligand will fail to promote the reaction, regardless of the palladium source.

  • Probable Cause: The chosen ligand may not be electron-rich or bulky enough to facilitate the key catalytic steps for your specific substrates.

  • Solutions & Rationale:

    • Screen a Ligand Panel: There is no universal ligand.[15] The best approach is to screen a small panel of ligands. For quinazoline synthesis, especially with challenging partners, the Buchwald biarylphosphine ligands are an excellent starting point.[5]

    • Consult a Selection Guide: Ligand choice is often dictated by the nucleophile class in C-N couplings. For example, ligands like BrettPhos are often effective for primary amines, while RuPhos can be a good choice for secondary amines.[11]

Q: How do I know if I'm using the correct base?

A: An incorrect base can completely shut down the reaction or lead to unwanted side reactions.

  • Probable Cause: The base may be too weak to facilitate the required catalytic step, or it may be too strong and degrading your starting materials. Its solubility can also be a critical factor.

  • Solutions & Rationale:

    • Match Base Strength to Reaction: For Buchwald-Hartwig aminations, a strong base like NaOtBu is a common starting point.[7] If your substrates contain sensitive functional groups (like esters or nitro groups), switch to a weaker base like Cs₂CO₃ or K₃PO₄ and consider increasing the reaction temperature.[10][11] For Suzuki couplings, inorganic carbonate or phosphate bases are standard.[5]

    • Consider Physical Properties: The physical properties of the base matter. For heterogeneous reactions, using a finely powdered base can be advantageous due to the larger surface area.[12]

Issue 2: Significant Formation of Side Products

The appearance of unexpected products complicates purification and indicates a sub-optimal process.

Q: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A: Homocoupling is a common side reaction where the boronic acid couples with itself. It's often promoted by the presence of oxygen.[9]

  • Probable Cause: Inefficient transmetalation allowing the competing homocoupling pathway to dominate.

  • Solutions & Rationale:

    • Rigorous Degassing: This is the most critical step. Ensure your reaction mixture is meticulously degassed to remove oxygen, which promotes this side reaction.[9]

    • Optimize Base and Ligand: The right combination will accelerate the desired transmetalation step, helping it outcompete the homocoupling pathway.[5]

    • Adjust Stoichiometry: Using a slight excess of the halo-quinazoline (e.g., 1.2 equivalents of boronic acid to 1.0 of halide) can sometimes minimize boronic acid homocoupling.[9]

Q: My mass spec shows a peak corresponding to the starting material minus the halogen (hydrodehalogenation). What causes this?

A: Hydrodehalogenation is a reductive process where the aryl halide is converted to the corresponding arene.

  • Probable Cause: This side reaction can be promoted by certain catalyst systems and reaction conditions, sometimes involving trace water or other proton sources.

  • Solutions & Rationale:

    • Optimize Catalyst Loading: Sometimes, lowering the catalyst loading can disfavor this pathway.

    • Screen Ligands: The ligand structure can influence the propensity for this side reaction. Screening different ligands may identify one that minimizes hydrodehalogenation.

    • Ensure Anhydrous Conditions: While not always the sole cause, ensuring reagents and solvents are dry can help mitigate this issue.

Issue 3: Poor Reproducibility

A reaction that works one day and fails the next is a common frustration, often pointing to subtle inconsistencies in setup or reagents.

Q: Why are my reaction results inconsistent between runs?

A: Poor reproducibility is almost always due to variable moisture content, inconsistent quality of reagents, or incomplete degassing.[5]

  • Probable Cause: Inconsistent experimental setup and reagent handling.

  • Solutions & Rationale:

    • Standardize Reagent Handling: Use freshly prepared or purified reagents, especially boronic acids, which can degrade upon storage.[9] Always use anhydrous solvents from a reliable source.

    • Perfect Your Inert Technique: Do not cut corners on degassing.[5] Whether using a glovebox or standard Schlenk techniques, ensure the procedure is consistent every time. A visual indicator of a good inert atmosphere is a reaction that maintains its expected color without turning to palladium black (a sign of catalyst decomposition).

    • Control Temperature Precisely: Use a temperature-controlled heating block or oil bath rather than relying on less precise methods.

Data Summaries for Rapid Optimization

The following tables provide starting points for catalyst, ligand, and base selection.

Table 1: Common Palladium Catalysts and Ligands for Quinazoline Cross-Coupling

Catalyst/PrecatalystRecommended Ligand(s)Typical ApplicationNotes
Pd(PPh₃)₄(None required)Suzuki-MiyauraA classic Pd(0) source; can be less reliable than modern precatalysts.[5]
PdCl₂(dppf)(None required)Suzuki-MiyauraA reliable choice for many Suzuki couplings.[5]
Pd(OAc)₂XPhos, SPhos, RuPhosBuchwald-Hartwig, SuzukiRequires a ligand to form the active catalyst; activation can be inefficient.[11]
XPhos Pd G3(None required)Buchwald-Hartwig, SuzukiExcellent, air-stable precatalyst for a broad range of substrates.[5][11]

Table 2: Guide to Base Selection for Quinazoline Cross-Coupling

BasepKa of Conj. AcidStrengthCommon Use CasesCautions
NaOtBu / KOtBu~19Very StrongBuchwald-Hartwig (general)Incompatible with base-sensitive groups like esters and nitro groups.[10][12]
LHMDS~26Very StrongBuchwald-HartwigStrong, non-nucleophilic; good for many amine couplings.[7]
Cs₂CO₃~10.3ModerateSuzuki; Buchwald-Hartwig (base-sensitive substrates)Good solubility in organic solvents.[13] Often requires higher temperatures.[11]
K₃PO₄~12.3ModerateSuzuki; Buchwald-Hartwig (base-sensitive substrates)A common and effective base for Suzuki reactions.[5][7]
K₂CO₃~10.3ModerateSuzukiOften used in aqueous solvent mixtures for Suzuki couplings.[5][16]

Visualized Workflows and Mechanisms

Diagrams can clarify complex processes, from catalytic cycles to troubleshooting logic.

Catalytic Cycle Visualization

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst LPd(0) OxAdd Oxidative Addition (Ar-Pd(II)-X)L Trans Transmetalation (Ar-Pd(II)-Ar')L RedElim Reductive Elimination

Troubleshooting Workflow

G start Low Yield Observed reagents 1. Check Reagent Quality (Purity, Anhydrous) start->reagents atmosphere 2. Verify Inert Atmosphere (Degassing Technique) reagents->atmosphere screen 3. Screen Catalyst System atmosphere->screen ligand Screen Ligands (XPhos, SPhos, etc.) screen->ligand No Improvement base Screen Bases (NaOtBu vs. Cs2CO3) screen->base No Improvement ligand->base temp Optimize Temperature & Reaction Time base->temp success Yield Improved temp->success

Key Experimental Protocols

The following are generalized, robust starting points for common cross-coupling reactions in quinazoline synthesis. Always optimize for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a starting point and should be optimized for specific substrates.[5]

Materials:

  • Halo-quinazoline (1.0 mmol)

  • Boronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent system (e.g., 4 mL dioxane and 1 mL water)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add the halo-quinazoline, boronic acid, palladium catalyst, and base to the reaction vial.

  • Solvent Addition: Add the degassed solvent system to the vial.

  • Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80–100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point for a small-scale C-N coupling.[11]

Materials:

  • Halo-quinazoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Setup: In a glovebox, add the halo-quinazoline, palladium precatalyst, and base to the reaction vial. If the amine is a solid, add it at this stage. Seal the vial.

  • Reagent Addition: If not in a glovebox, assemble the solids under a positive flow of inert gas, seal the vial, and then purge with inert gas for 5-10 minutes. Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously for the desired time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a short pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Thorough Solvent Degassing (Freeze-Pump-Thaw Method)

This technique is highly effective for removing dissolved oxygen from reaction solvents.

  • Place the solvent in a Schlenk flask equipped with a stir bar and a stopcock.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as dissolved gases are released.

  • Repeat this freeze-pump-thaw cycle at least two more times to ensure the complete removal of oxygen.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

References

  • Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions. Benchchem.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. Available from: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available from: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]

  • Proposed mechanism for palladium-catalyzed synthesis of quinazoline (1). ResearchGate. Available from: [Link]

  • Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. RSC Publishing. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. Available from: [Link]

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • troubleshooting guide for the synthesis of quinazoline derivatives. Benchchem.
  • Troubleshooting common issues in quinazoline synthesis protocols. Benchchem.
  • Technical Support Center: Optimizing C-N Coupling for Quinazoline Synthesis. Benchchem.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. Available from: [Link]

  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. Available from: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available from: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 6-Bromo-2-chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Bromo-2-chloro-4-phenylquinazoline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this crude product. The protocols and advice provided herein are grounded in established principles of organic chemistry and draw from methodologies reported for analogous quinazoline derivatives.

Introduction to Purification Challenges

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is paramount for the reliability of scientific data and the safety of potential therapeutics. The synthesis of complex heterocyclic compounds often yields a crude product containing unreacted starting materials, reagents, and various side-products. The selection of an appropriate purification strategy is therefore a critical step in any synthetic workflow.

This guide will explore the common purification techniques of recrystallization and column chromatography, offering detailed protocols and troubleshooting advice tailored to the unique properties of quinazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: While a definitive list of impurities depends on the specific synthetic route employed, common contaminants in the synthesis of similar quinazoline derivatives may include:

  • Unreacted Starting Materials: Such as derivatives of 5-bromoanthranilic acid and benzoyl chloride.[1]

  • Hydrolyzed Product: The 2-chloro group can be susceptible to hydrolysis, leading to the formation of 6-Bromo-4-phenylquinazolin-2(1H)-one.

  • Isomeric Byproducts: Depending on the synthetic precursors, other positional isomers could potentially form.

  • Reagents and Catalysts: Residual reagents like phosphorus oxychloride or triethylamine, if used in the synthesis, may be present.[2]

Q2: How do I choose between recrystallization and column chromatography for my crude product?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your reaction.

  • Recrystallization is an excellent and cost-effective first-line technique for removing small amounts of impurities from a solid product. It is particularly effective if the desired compound is highly crystalline and the impurities have different solubility profiles.

  • Column Chromatography is a more powerful technique for separating complex mixtures, especially when impurities have similar polarities to the product or when dealing with oily or non-crystalline materials. It is highly versatile but can be more time-consuming and require larger volumes of solvent.

Q3: My purified this compound is a light yellow solid. Is this expected?

A3: Yes, many quinazoline and quinoline derivatives are described as pale yellow or off-white solids.[3][4] The color can be indicative of minor, highly conjugated impurities. If the purity is confirmed by analytical methods (e.g., NMR, HPLC, LC-MS) to be high, the pale yellow color is often acceptable. If a completely white solid is required, treatment with activated carbon during recrystallization or further purification by preparative HPLC may be necessary.

Troubleshooting Purification Workflows

The following diagram provides a decision-making framework for troubleshooting common purification challenges.

Purification_Troubleshooting Start Crude Product Analysis (TLC, NMR) Problem Identify Purification Issue Start->Problem Recrystallization Recrystallization Issues Problem->Recrystallization Recrystallization Chromatography Chromatography Issues Problem->Chromatography Chromatography OilingOut Product Oils Out Recrystallization->OilingOut Oiling Out LowRecovery Low Recovery Recrystallization->LowRecovery Low Recovery PoorSeparation Poor Separation Chromatography->PoorSeparation Poor Separation NoElution Compound Won't Elute Chromatography->NoElution No Elution Sol_OilingOut Re-dissolve in hot solvent, add more 'good' solvent, cool slowly, scratch flask OilingOut->Sol_OilingOut Sol_LowRecovery Reduce initial solvent volume, cool mother liquor further, use a less solubilizing solvent LowRecovery->Sol_LowRecovery Sol_PoorSeparation Optimize solvent system (TLC), use a finer mesh silica, reduce sample load PoorSeparation->Sol_PoorSeparation Sol_NoElution Increase mobile phase polarity, check for compound decomposition on silica NoElution->Sol_NoElution Column_Chromatography_Workflow Start Select Mobile Phase (TLC) PackColumn Pack Column with Silica Gel Slurry Start->PackColumn LoadSample Load Crude Sample onto Column PackColumn->LoadSample Elute Elute with Mobile Phase LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions (TLC) CollectFractions->AnalyzeFractions AnalyzeFractions->Elute Continue elution Combine Combine Pure Fractions AnalyzeFractions->Combine Fractions are pure Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies for a common yet significant challenge in the laboratory: the poor aqueous solubility of quinazoline derivatives. This document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of quinazoline derivatives, providing foundational knowledge for troubleshooting.

Q1: Why do many quinazoline derivatives exhibit poor water solubility?

A1: The limited aqueous solubility of many quinazoline derivatives is inherent to their molecular structure. These compounds are characterized by a rigid, fused heterocyclic ring system. This structure, often combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity.[1] Consequently, it is difficult for polar water molecules to effectively surround and dissolve the compound, resulting in poor solubility.[1] Many of these molecules are categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are defined by low solubility and high permeability.[1]

Q2: How does pH influence the solubility of quinazoline derivatives?

A2: The quinazoline scaffold contains basic nitrogen atoms, which makes the solubility of its derivatives pH-dependent.[1] For instance, gefitinib, a well-known quinazoline-based drug, is a weak base. It is more soluble in acidic environments (lower pH) where it can become ionized.[1] Conversely, its solubility dramatically decreases in neutral or basic pH conditions.[1][2][3][4] Therefore, adjusting the pH of your aqueous medium can be a powerful initial strategy to enhance solubility, provided the pH change does not negatively impact the compound's stability or the experimental assay's integrity.[1]

Q3: What is the first practical step when a quinazoline compound won't dissolve in an aqueous buffer for an in vitro assay?

A3: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most frequently used solvent for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-50°C) and sonication can be beneficial.[1] When diluting this stock solution into your aqueous buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation.[1] If the compound still precipitates, it indicates that the final concentration exceeds its solubility limit in the final solvent mixture.[1]

Part 2: Troubleshooting Guide: From Benchtop to Advanced Formulations

This section provides a structured approach to resolving solubility issues, from simple adjustments in the lab to more complex formulation strategies for in vivo applications.

Issue 1: Compound Precipitates Upon Dilution from a DMSO Stock Solution

This phenomenon, known as "precipitation upon dilution," is a frequent hurdle in early-stage experiments.[1]

Root Cause: The aqueous buffer cannot maintain the compound in solution at the desired final concentration once the highly solubilizing DMSO is diluted.

Solutions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay if the experimental sensitivity allows.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to the aqueous buffer can significantly increase solubility.[1][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1][5]

  • Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic quinazoline derivative, keeping it dispersed in the solution.[1]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their apparent aqueous solubility.[1][6][7][8] Pre-incubating the compound with the cyclodextrin before the final dilution can be an effective strategy.[1]

Decision Workflow for Initial Solubility Issues

A Compound Precipitates in Aqueous Buffer B Lower Final Concentration A->B Is lower conc. an option? C Add Co-solvent (1-5%) (e.g., Ethanol, PEG) A->C No B->C No F Solubility Achieved B->F Yes D Use Surfactant (0.01-0.1%) (e.g., Tween® 80) C->D No C->F Precipitation Resolved? E Use Cyclodextrin (e.g., HP-β-CD) D->E No D->F Precipitation Resolved? E->F Precipitation Resolved?

Caption: A decision-making workflow for addressing initial precipitation of quinazoline derivatives.

Issue 2: Poor Oral Bioavailability in In Vivo Models Due to Low Solubility

For animal studies and further drug development, more advanced formulation strategies are often required to improve dissolution rate and subsequent absorption.

Advanced Solubilization Strategies:

StrategyMechanism of ActionExample with Quinazoline Derivative
Salt Formation Converts the neutral drug into a salt form, which often possesses higher aqueous solubility and a faster dissolution rate.[1][9]Lapatinib methanesulfonate salt demonstrated a 4-fold increase in kinetic aqueous solubility compared to the lapatinib free base.[1]
Solid Dispersion The drug is dispersed at a molecular level within a hydrophilic polymer matrix. This reduces particle size and can convert the drug to a more soluble amorphous state.[1][9][10][11]A solid dispersion of lapatinib with the polymer HPMCP HP 55 significantly increased its dissolution rate.[1]
Nanosuspension Reduces the drug particle size to the nanometer range, which dramatically increases the surface area for dissolution as described by the Noyes-Whitney equation.[1]A nanoliposomal formulation of erlotinib improved the drug's bioavailability by nearly two-fold compared to ordinary liposomes.[1]
Prodrug Approach A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires enzymatic or chemical transformation within the body to release the active drug. This approach can be used to improve solubility.[12][13][14][15]To address the poor aqueous solubility of the tubulin inhibitor Combretastatin A4 (CA-4), a phosphate prodrug (CA-4P) was developed.[12]
Lipid-Based Formulations The drug is dissolved in a lipid-based vehicle, such as oils, surfactants, and co-solvents, which can form micelles or emulsions in the gastrointestinal tract, enhancing solubilization and absorption.A Self-Emulsifying Drug Delivery System (SEDDS) of gefitinib showed a 2.14-fold increase in dissolution rate compared to the pure drug.[1]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for two common and effective advanced solubilization techniques.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This technique is robust for improving the solubility of poorly soluble compounds by dispersing the drug in a hydrophilic carrier.[1][16]

1. Selection of Components:

  • Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000).[1]
  • Select a volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the quinazoline derivative and the carrier are fully soluble.[1]

2. Dissolution:

  • Accurately weigh the drug and the carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier by weight).[1]
  • Dissolve both components completely in the chosen solvent within a round-bottom flask, ensuring a clear solution is formed.[1]

3. Solvent Removal:

  • Attach the flask to a rotary evaporator.
  • Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a solid film is formed on the flask wall.[1]

4. Collection and Processing:

  • Scrape the solid dispersion from the flask.
  • Gently grind the material into a fine powder using a mortar and pestle.
  • Store the resulting powder in a desiccator to prevent moisture absorption.[1]

5. Characterization (Recommended):

  • Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.[1]
  • Evaluate the dissolution rate of the solid dispersion and compare it to the unformulated drug.[1]

Workflow for Solid Dispersion Preparation

A Select Drug, Carrier, & Solvent B Dissolve Drug & Carrier in Solvent A->B C Solvent Evaporation (Rotary Evaporator) B->C D Collect & Grind Solid Dispersion C->D E Characterize (DSC, XRPD, Dissolution) D->E

Caption: Step-by-step workflow for preparing a solid dispersion.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This method is effective for producing drug nanoparticles, which significantly increases the surface area for dissolution.[1][5]

1. Preparation of Pre-suspension:

  • Disperse the micronized quinazoline derivative in an aqueous solution containing a surfactant or stabilizer (e.g., Poloxamer 188, Tween® 80) to prevent particle aggregation.[1]

2. High-Shear Mixing:

  • Subject the pre-suspension to a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to ensure a uniform, coarse suspension.[1]

3. High-Pressure Homogenization:

  • Pass the coarse suspension through a high-pressure homogenizer. This process forces the suspension through a very small gap at high pressure, causing cavitation and shear forces that break down the drug microparticles into nanoparticles.[1][5]

4. Cycling:

  • Repeat the homogenization cycle multiple times (e.g., 10-20 cycles) until the desired particle size distribution is achieved.
  • Monitor the particle size using a dynamic light scattering (DLS) instrument.[1]

5. Collection:

  • Collect the final nanosuspension. It can be used as a liquid dosage form or further processed (e.g., lyophilized) into a solid form.[1]

References

  • Overcoming poor solubility of 4(3H)-quinazolinone compounds. Benchchem.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Amrita Vishwa Vidyapeetham.
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids. PubMed.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - PubMed Central.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Chemical Journals.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.

Sources

Strategies to avoid protodeboronation in Suzuki reactions of boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for optimizing Suzuki-Miyaura reactions. As Senior Application Scientists, we understand that while this C-C bond-forming reaction is powerful, its efficiency can be compromised by side reactions. This guide provides in-depth troubleshooting strategies and FAQs to address one of the most common failure modes: protodeboronation.

Protodeboronation is the undesired cleavage of the C–B bond in an organoboron reagent, which is replaced by a C–H bond, effectively destroying the nucleophilic partner and reducing the yield of the desired cross-coupled product.[1][2] This guide is designed for researchers, chemists, and drug development professionals to diagnose, understand, and overcome this challenge.

Core Concept: A Kinetic Competition

At the heart of every Suzuki reaction is a competition between two pathways: the productive catalytic cycle and the destructive protodeboronation of the boronic acid. The observed outcome of your reaction is determined by which of these pathways is kinetically favored.

  • Productive Pathway (Suzuki Coupling): Transmetalation of the organic group from the activated boronate to the palladium center, followed by reductive elimination.[3][4]

  • Destructive Pathway (Protodeboronation): Protonolysis of the carbon-boron bond, leading to the formation of an Ar-H byproduct from your Ar-B(OH)₂ starting material.[1][5]

Your primary goal is to accelerate the rate of transmetalation (ktransmetalation) relative to the rate of protodeboronation (kprotodeboronation).

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_boron Organoboron Fate Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X Pd0->ArPdX Ar-X BaseAct Base Activation ArPdOR Ar-Pd(II)-OR ArPdX->ArPdOR Base Transmetal Transmetalation (k_transmetalation) ArPdAr Ar-Pd(II)-Ar' ArPdAr->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' (Desired Product) ArPdAr->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Boronate->ArPdAr Protodeboronation Protodeboronation (k_protodeboronation) Byproduct Ar'-H (Byproduct) Boronate->Byproduct H⁺ source (e.g., H₂O) G Start Low Yield & High Protodeboronation Detected ChangeBase Switch to weaker, non-hydroxic base? (e.g., K₃PO₄, Cs₂CO₃) Start->ChangeBase Anhydrous Use anhydrous solvent? (Dioxane, Toluene) ChangeBase->Anhydrous Yes Success Problem Solved ChangeBase->Success No, problem solved LowerTemp Lower reaction temperature? (e.g., 100°C -> 70°C) Anhydrous->LowerTemp Yes Anhydrous->Success No, problem solved ChangeCatalyst Use more active catalyst/ligand? (e.g., Buchwald G3 + SPhos) LowerTemp->ChangeCatalyst Yes LowerTemp->Success No, problem solved UseSurrogate Switch to a stabilized boronic acid surrogate? (MIDA, Pinacol, Trifluoroborate) ChangeCatalyst->UseSurrogate Still issues ChangeCatalyst->Success No, problem solved UseSurrogate->Success

Caption: Troubleshooting flowchart for protodeboronation.

Frequently Asked Questions (FAQs)

Q2: Which boronic acids are most likely to cause problems? A2: Be cautious with:

  • Electron-deficient arylboronic acids: The electron-withdrawing groups stabilize the transient aryl anion that can form during some protodeboronation pathways, accelerating the process. [5]* Five-membered ring heteroarylboronic acids (e.g., furan, thiophene, pyrrole boronic acids).

  • Certain nitrogen-containing heteroarylboronic acids (e.g., 2-pyridylboronic acid). These are notoriously unstable due to mechanisms involving the heteroatom. [1][5] Q3: Is it better to use a boronic acid or a boronic ester (e.g., pinacol ester)? A3: For substrates prone to protodeboronation, using a boronic ester is a superior strategy. Boronic esters, such as those derived from pinacol or neopentyl glycol, are significantly more stable than their corresponding boronic acids. [6]They act as "slow-release" sources of the boronic acid (or participate directly in some mechanisms), keeping the concentration of the highly reactive, free boronic acid low throughout the reaction, thus minimizing the side reaction. [1] Q4: My reaction involves a heteroarylboronic acid and is failing even under anhydrous conditions. What should I do? A4: Heterocycles can act as Lewis bases and poison the palladium catalyst. [7]This slows down the Suzuki cycle, giving protodeboronation more time to occur. An advanced strategy developed by the Denmark group for anhydrous Suzuki couplings involves the addition of trimethyl borate, B(OMe)₃. This additive is thought to act as a Lewis acid scavenger for inhibitory Lewis basic sites on the substrates, protecting the palladium catalyst. [7][6] Q5: Can I just add more boronic acid to compensate for the decomposition? A5: While adding a super-stoichiometric amount (e.g., 1.5 to 3.0 equivalents) of the boronic acid is a common and sometimes effective tactic, it is not an ideal solution. [7]This approach is atom-inefficient, increases cost, and can lead to difficult purifications due to the formation of boronic acid-derived byproducts. It is better to solve the root cause of the decomposition.

Advanced Strategies: Proactive Reagent Selection

Instead of troubleshooting a failing reaction, you can proactively select reagents designed for stability. These are often called "masked" or "slow-release" boronic acid surrogates.

Reagent TypeStructure ExampleAdvantagesDisadvantages
Boronic Acid Ar-B(OH)₂Often commercially available, highly reactive.Prone to decomposition (protodeboronation, trimerization to boroxines). [6]
Pinacol Boronate Ester Ar-B(pin)Much more stable to storage and reaction conditions; slow release of boronic acid. [8][6]Can be less reactive; hydrolysis to the active species can be rate-limiting.
MIDA Boronate Ester Ar-B(MIDA)Exceptionally stable, crystalline solids; inert to many reaction conditions (e.g., chromatography). [1][9]Requires a dedicated deprotection step (e.g., mild aqueous base) to release the boronic acid.
Organotrifluoroborate [Ar-BF₃]⁻K⁺Highly stable, crystalline solids; slow release under basic, aqueous conditions. [1][3]Often poorly soluble in organic solvents; requires fluoride for activation. [6]

Protocol 2: General Procedure for Using a Pinacol Boronate Ester

This protocol is a robust starting point for coupling a sensitive boronic acid partner, proactively avoiding protodeboronation.

  • Setup: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl/vinyl halide (1.0 equiv), the boronic acid pinacol ester (1.1–1.2 equiv), and finely powdered anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if required.

  • Solvent Addition: Add the anhydrous solvent (e.g., 2-MeTHF or Dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Heat the reaction mixture to 70–90 °C and monitor by TLC or LC-MS. The lower temperature and controlled release from the ester should provide a clean conversion.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water or brine to remove inorganic salts.

By understanding the underlying mechanism of protodeboronation and systematically adjusting reaction parameters, you can significantly improve the outcome of your Suzuki-Miyaura coupling reactions, particularly for challenging and sensitive substrates.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1027–1039. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available from: [Link]

  • Wikipedia. (2023, November 11). Protodeboronation. Retrieved from [Link]

  • Wikipedia. (2024, October 27). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2026, January 14). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Retrieved from [Link]

  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature and Time for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues related to the optimization of reaction temperature and time. The following question-and-answer format directly addresses specific challenges you may encounter during your experiments, focusing on the causality behind experimental choices to ensure scientifically sound solutions.

Troubleshooting Guides & FAQs

Q1: My quinazoline synthesis is resulting in a low yield. How do I know if reaction temperature or time is the primary issue?

A1: Low yield is a frequent challenge in quinazoline synthesis and can often be traced back to sub-optimal temperature and time.[1][2][3] To diagnose the root cause, a systematic approach is essential.

Initial Diagnosis:

  • Reaction Monitoring: The most effective initial step is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][4][5] Spot your reaction mixture at regular intervals alongside your starting materials.

    • Scenario 1: Incomplete Consumption of Starting Materials. If you observe significant amounts of starting material even after the recommended reaction time, it's a strong indicator that the reaction is too slow. This could be due to insufficient temperature.

    • Scenario 2: Formation of Multiple Byproducts. If your TLC plate shows numerous spots in addition to your product, the reaction temperature might be too high, leading to decomposition or side reactions.[5]

    • Scenario 3: A Clean Reaction with Low Yield. If the starting materials are consumed and few byproducts are observed, but the yield is still low, the issue might be related to product instability at the reaction temperature over extended periods.

Causality: The temperature provides the necessary activation energy for the cyclization and condensation steps in quinazoline synthesis.[1] Insufficient heat leads to a slow reaction rate, while excessive heat can promote undesired side reactions or degradation of thermally sensitive functional groups on your substrates or product.

Q2: I've determined the reaction is incomplete. What is the logical approach to optimizing the temperature?

A2: A systematic temperature screening is the most logical approach. Avoid making large, arbitrary jumps in temperature.

Step-by-Step Temperature Optimization Protocol:

  • Set up Small-Scale Parallel Reactions: Prepare several small-scale reactions with identical starting material concentrations and solvent volumes.[1]

  • Establish a Temperature Gradient: Run each reaction at a different, incrementally higher temperature. A good starting range could be room temperature, 50 °C, 80 °C, and 120 °C.[1] For reactions known to require high heat, such as the Niementowski synthesis, you might start at 120-130 °C and increase from there.[6][7][8]

  • Monitor Closely: Use TLC or LC-MS to monitor the progress of each reaction at set time points (e.g., every hour).

  • Analyze the Results: Identify the temperature that provides the best balance between reaction rate and purity. The optimal temperature will show the fastest consumption of starting materials with the minimal formation of byproducts.[1]

Expert Insight: Some modern catalytic methods for quinazoline synthesis are designed to work under milder conditions, while classical methods like the Bischler cyclization often necessitate higher temperatures.[2] Always consider the specific synthetic route you are employing when setting your initial temperature range.

Q3: My reaction seems to be producing byproducts at higher temperatures. How can I optimize the reaction time to maximize the yield of my desired quinazoline?

A3: Once you have identified an optimal temperature, fine-tuning the reaction time is critical to prevent product degradation or the formation of kinetic byproducts that can become thermodynamic sinks over time.

Time-Course Study Protocol:

  • Set Up a Single, Larger-Scale Reaction: Use the optimal temperature determined from your previous screening.

  • Aliquot Sampling: At regular intervals (e.g., every 30-60 minutes), carefully and quickly extract a small aliquot from the reaction mixture.

  • Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., by diluting with a cold solvent). Analyze the composition of each aliquot by TLC, LC-MS, or quantitative NMR to determine the relative concentrations of starting material, product, and major byproducts.

  • Plot the Data: Create a graph plotting the concentration of your desired product versus time. This will allow you to pinpoint the time at which the product concentration is at its maximum before it begins to decline due to decomposition or conversion to other species.

Causality: Many chemical reactions, including quinazoline synthesis, can have complex kinetic profiles. The desired product may be the kinetically favored product, which can then rearrange or decompose into a more thermodynamically stable, but undesired, byproduct over time. By identifying the optimal reaction time, you are essentially "trapping" the reaction at the point of maximum desired product formation.

Q4: Are there modern techniques that can help optimize temperature and time more efficiently?

A4: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for optimizing reaction conditions in quinazoline synthesis.[9][10][11]

Advantages of Microwave Synthesis:

  • Rapid Heating: Microwaves can heat the reaction mixture to the desired temperature much faster than conventional heating methods.[9][10]

  • Improved Yields and Reduced Reaction Times: This rapid and efficient heating often leads to significantly higher yields in shorter reaction times.[3][9][12] For example, some Niementowski syntheses that traditionally require hours of heating can be completed in minutes using a microwave reactor.[9]

  • Precise Temperature Control: Modern microwave reactors allow for precise control of the reaction temperature, which is crucial for minimizing byproduct formation.[9]

Optimization in a Microwave Reactor:

Microwave synthesizers allow for the programming of specific temperature and time profiles. You can quickly run a series of small-scale experiments to screen a wide range of conditions. For instance, you can set up experiments to hold at a specific temperature for varying amounts of time to rapidly generate a time-course study. In one study, increasing the reaction temperature from 110 °C to 130 °C and the time to 2 hours under microwave irradiation significantly improved the yield of a quinazolinone derivative to 90%.[13]

Q5: Can the choice of solvent affect my optimal temperature and time?

A5: Absolutely. The solvent plays a critical role in quinazoline synthesis and is intrinsically linked to the optimal temperature and time.[1][2][4][5]

Key Solvent Considerations:

  • Polarity: The polarity of the solvent can influence the reaction pathway. Polar solvents often favor the desired C(sp²)-N bond formation leading to quinazolines, while nonpolar solvents may promote the formation of benzimidazole byproducts.[4] Solvents like DMF and DMSO are often effective choices.[5]

  • Boiling Point: The boiling point of your solvent will set the upper limit for the reaction temperature at atmospheric pressure. If your desired optimal temperature is higher than the boiling point of your current solvent, you will need to either switch to a higher-boiling solvent or conduct the reaction in a sealed vessel under pressure.

  • Solubility: The starting materials must be soluble in the chosen solvent at the reaction temperature to ensure an efficient reaction.[4] If solubility is an issue, you may need to select a different solvent, which will in turn require re-optimization of the temperature and time.

Troubleshooting Workflow for Solvent, Temperature, and Time Interplay

Caption: A decision tree for troubleshooting low yields.

Data Summary

The following table provides a general overview of typical temperature and time ranges for different quinazoline synthesis methods. Note that these are starting points and optimal conditions will be substrate-dependent.

Synthesis MethodTypical Temperature Range (°C)Typical Reaction TimeKey Considerations
Niementowski Synthesis 130 - 2001 - 24 hoursHigh temperatures are often required; microwave assistance can significantly reduce time.[5][6][9]
From 2-Aminobenzamides 100 - 1502 - 12 hoursOften catalyzed; solvent choice is critical.[5]
Transition-Metal Catalyzed 80 - 13012 - 24 hoursCan be sensitive to atmosphere; catalyst choice is key.[14]
Microwave-Assisted 100 - 1605 - 40 minutesRapid optimization is possible; precise temperature control is a major advantage.[9][15]
Solvent-Free/Ultrasonic Ambient - 12030 - 60 minutesEco-friendly options; may not be suitable for all substrates.[4]

Experimental Protocols

Protocol 1: Systematic Temperature Screening (Conventional Heating)
  • Preparation: In four separate, identical reaction vessels equipped with stir bars and reflux condensers, add your starting materials and solvent in the same concentrations.

  • Setup: Place each vessel in a pre-heated heating mantle or oil bath set to the desired screening temperatures (e.g., 50 °C, 80 °C, 100 °C, 120 °C).[1]

  • Monitoring: At 1-hour intervals, withdraw a small aliquot from each reaction, quench, and spot on a TLC plate. Develop the plate and visualize the spots.

  • Analysis: Compare the TLC plates to identify the temperature that provides the most efficient conversion to the desired product with the fewest byproducts over a reasonable time frame.

Protocol 2: Time-Course Study for Yield Optimization
  • Reaction Setup: Assemble a reaction at the optimal temperature identified in Protocol 1. Ensure the setup allows for easy and safe removal of aliquots.

  • Sampling: Once the reaction reaches the target temperature, start a timer. At regular intervals (e.g., T=0, 30 min, 60 min, 90 min, 120 min, etc.), withdraw a consistent volume of the reaction mixture.

  • Workup of Aliquots: Immediately quench each aliquot in a vial containing a cold solvent and prepare for analysis (e.g., dilution for LC-MS).

  • Data Interpretation: Analyze each sample to quantify the amount of product. Plot the product concentration versus time to determine the point of maximum yield.

Workflow for Optimizing Quinazoline Synthesis

G cluster_prep Preparation & Initial Run cluster_analysis Analysis & Diagnosis cluster_optimization Optimization Cycle A Define Synthetic Route B Run Initial Reaction (Literature Conditions) A->B C Monitor by TLC/LC-MS B->C D Analyze Yield & Purity C->D E Identify Issue: - Incomplete Reaction - Byproducts - Low Yield D->E F Temperature Screening E->F If incomplete G Time-Course Study E->G If byproducts H Solvent Screening E->H If solubility/polarity issue F->G J Optimized Protocol G->J H->F I Consider Microwave Synthesis I->J J->B Re-run & Verify

Caption: Iterative workflow for synthesis optimization.

References

  • Benchchem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
  • Benchchem. (2025). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis. Benchchem.
  • El-Sayed, M. A. A. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Advanced Chemistry, 4(2), 485-504.
  • Deharkar, P., Satpute, S., & Panhekar, D. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(11), 2525-2547.
  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • Benchchem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
  • Benchchem. (2025).
  • Mekapati, S. R., & Vanga, M. R. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4995.
  • Liu, J., Wang, J., Zhang, J., & Wu, F. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5.
  • Liu, J., Wang, J., Zhang, J., & Wu, F. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Index Copernicus.
  • ResearchGate. (n.d.). Optimization of temperature on the synthesis of quinazolinones.
  • Benchchem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. Benchchem.
  • Al-dujaili, A. H. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Mini-Reviews in Organic Chemistry, 13(5), 375-395.
  • Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.
  • Luo, Y., Fan, X., & Zhang, G. (2013). Microwave-assisted synthesis of quinazoline derivates containing α-aminophosphonate.
  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia.
  • IRIS. (n.d.). A microwave improvement in the synthesis of the quinazoline scaffold. IRIS.
  • Frontiers in Chemistry. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • Parveen, A., Rashid, M., & Joshi, Y. C. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100843.
  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a.
  • Ghandi, M., & Razeghi, M. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Green Chemistry, 25(15), 6060-6068.
  • Benchchem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. Benchchem.
  • Phosrithong, N., & Nisoa, M. (2018). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 8(1), 16035.
  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 708328.
  • Wang, D., Gao, F., & Ke, J. (2013). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 18(6), 6533-6551.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6619.
  • Google P
  • ResearchGate. (2025). Microwave Irradiation Promoted the Niementowski Reaction Preparation of Substituted Quinazolinones and Quinolines.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-2-chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-chloro-4-phenylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the scale-up of this important synthetic intermediate for library development.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The general synthetic route is outlined below.

Synthetic_Pathway A 2-Amino-5-bromobenzophenone B 6-Bromo-4-phenyl-1,2-dihydroquinazolin-2-one A->B  Cyanogen bromide (BrCN) or equivalent  Solvent (e.g., AcOH, EtOH) C This compound B->C  Chlorinating agent (e.g., POCl₃, SOCl₂)  Heat

Caption: General synthetic route for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Step 1: Synthesis of the Precursor, 2-Amino-5-bromobenzophenone

Question 1: I am observing low yields during the bromination of 2-aminobenzophenone to form 2-amino-5-bromobenzophenone. What are the likely causes?

Answer:

Low yields in the synthesis of 2-amino-5-bromobenzophenone are a frequent challenge.[1] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Sub-optimal Brominating Agent: While various brominating agents can be used, N-bromosuccinimide (NBS) is a common choice for this reaction.[1] Ensure the NBS is of high purity and has been stored correctly, as it can decompose over time.

  • Incorrect Stoichiometry: Carefully check the molar equivalents of your starting material and NBS. An excess of NBS can lead to the formation of di-brominated byproducts, reducing the yield of the desired product.

  • Reaction Temperature: The bromination of 2-aminobenzophenone is typically carried out at or below room temperature.[1] Running the reaction at elevated temperatures can increase the rate of side reactions. Consider running a temperature screen to find the optimal conditions for your specific setup.

  • Inadequate Quenching: After the reaction is complete, it is crucial to quench any remaining NBS. This is often achieved by washing with an aqueous solution of a reducing agent like sodium thiosulfate. Incomplete quenching can lead to product degradation during workup and purification.

Question 2: I am having difficulty with the purification of 2-amino-5-bromobenzophenone. What is the recommended method?

Answer:

Purification of the crude 2-amino-5-bromobenzophenone is typically achieved by silica gel column chromatography.[1]

  • Solvent System: A common mobile phase is a mixture of petroleum ether and ethyl acetate.[1] The polarity of the solvent system should be optimized to achieve good separation between the product and any impurities. A typical starting point is a 20:1 mixture of petroleum ether to ethyl acetate, gradually increasing the polarity as needed.[1]

  • Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which can lead to poor separation.

  • Alternative Methods: If column chromatography is not providing adequate purity, recrystallization from a suitable solvent system can be an effective alternative.

Step 2: Cyclization to form 6-Bromo-4-phenyl-1,2-dihydroquinazolin-2-one

Question 3: The cyclization of 2-amino-5-bromobenzophenone is not proceeding to completion. What can I do to improve the conversion?

Answer:

Incomplete cyclization is a common hurdle. The choice of cyclizing agent and reaction conditions are critical for driving the reaction to completion.

  • Cyclizing Agent: Cyanogen bromide (BrCN) is a traditional reagent for this transformation.[2] However, due to its toxicity, other reagents like urea, formamide, or various isocyanates can also be employed.[3][4] The reactivity of these reagents can vary, so it may be necessary to screen different options.

  • Solvent and Temperature: The reaction is often carried out in solvents like ethanol or acetic acid at elevated temperatures.[5][6] Ensure the reaction temperature is maintained consistently. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for quinazoline synthesis.[7]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the starting material is fully consumed.[5]

Step 3: Chlorination to this compound

Question 4: I am experiencing low yields and the formation of side products during the chlorination of the quinazolinone intermediate. How can I optimize this step?

Answer:

The chlorination step is often the most challenging part of the synthesis. The choice of chlorinating agent and careful control of the reaction conditions are paramount.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most commonly used chlorinating agents for this transformation.[8][9] POCl₃ is generally more reactive. The choice between them may depend on the specific substrate and desired reaction conditions.

  • Reaction Temperature and Time: These reactions are typically performed at reflux.[9][10] However, prolonged heating or excessively high temperatures can lead to decomposition and the formation of unwanted byproducts. It is important to find the optimal balance of temperature and reaction time.

  • Workup Procedure: The workup of this reaction must be done with extreme caution, as quenching excess chlorinating agent with water is highly exothermic. The reaction mixture should be cooled to a low temperature before slowly and carefully adding it to ice water.[11] Inadequate cooling or rapid addition can lead to a dangerous exotherm and product degradation.

  • Purification: The crude product often requires purification by column chromatography or recrystallization to remove any remaining starting material and byproducts.

Question 5: What are the key safety precautions to consider when working with phosphorus oxychloride or thionyl chloride?

Answer:

Both POCl₃ and SOCl₂ are highly corrosive and react violently with water. It is imperative to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Always add the chlorinating agent to the reaction mixture slowly and in a controlled manner.

III. Scale-Up Considerations

Scaling up the synthesis of this compound presents a unique set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Scale_Up_Considerations A Process Safety F Successful Scale-Up A->F B Reaction Kinetics & Heat Transfer B->F C Reagent Addition & Mixing C->F D Workup & Product Isolation D->F E Purity & Impurity Profile E->F

Caption: Key considerations for successful process scale-up.

Key Scale-Up Challenges and Solutions
ChallengePotential IssuesRecommended Solutions
Heat Transfer Exothermic reactions, particularly the chlorination step, can become difficult to control on a larger scale, leading to "runaway" reactions.- Use a jacketed reactor with precise temperature control. - Consider a semi-batch process where one reagent is added portion-wise to control the rate of heat generation. - Perform a reaction calorimetry study to understand the thermal profile of the reaction.
Mixing Inefficient mixing can lead to localized "hot spots" and incomplete reactions, resulting in lower yields and increased byproduct formation.- Use an appropriately sized and shaped reactor with an efficient overhead stirrer. - The type of impeller and stirring speed should be optimized for the specific reaction mixture viscosity and volume.
Reagent Addition The rate of addition of critical reagents, such as the chlorinating agent, can significantly impact the reaction outcome.- Use a syringe pump or an addition funnel for controlled, dropwise addition of liquid reagents. - For solid reagents, consider adding them in portions or as a solution.
Workup and Isolation Handling large volumes of quenched reaction mixtures and performing extractions and filtrations can be cumbersome and time-consuming.- Utilize larger-scale laboratory equipment such as separatory funnels with bottom outlets and larger filtration apparatus. - For very large scales, consider process-scale equipment like filter presses.
Purification Column chromatography becomes less practical and more expensive at larger scales.- Develop a robust recrystallization procedure to purify the final product. - Screen a variety of solvents and solvent mixtures to find the optimal conditions for high recovery and purity.

IV. References

  • Benchchem. An In-depth Technical Guide to 2-Amino-5-bromobenzophenone: Properties, Synthesis, and Applications.

  • Chemicalbook. 2-AMINO-5-BROMOBENZOPHENONE synthesis.

  • Benchchem. troubleshooting guide for the synthesis of quinazoline derivatives.

  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.

  • PubMed Central. Quinazolinones, the Winning Horse in Drug Discovery.

  • Chemicalbook. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.

  • PrepChem.com. Preparation of 2-Amino-5-bromobenzophenone.

  • Benchchem. Troubleshooting common issues in quinazoline synthesis protocols.

  • SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.

  • PubMed Central. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate...

  • Organic Chemistry Portal. Quinazoline synthesis.

  • Eureka | Patsnap. 6-bromo-4-chloroquinoline preparation method.

  • Organic Chemistry Portal. Synthesis of quinazolinones.

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.

  • Google Patents. Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.

Sources

Validation & Comparative

The 6-Bromo-Quinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of oncology, the quinazoline scaffold remains a cornerstone of targeted therapy. Its privileged structure has given rise to a multitude of kinase inhibitors, including several FDA-approved drugs that have reshaped cancer treatment paradigms.[1][2] Among the various substitutions on this versatile heterocycle, the introduction of a bromine atom at the 6-position has consistently been shown to enhance biological activity, making 6-bromo-quinazoline a focal point of medicinal chemistry efforts.[3]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-bromo-quinazoline analogs. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on anticancer potency and selectivity. The information presented herein is synthesized from peer-reviewed experimental data, offering a robust framework for the rational design of next-generation inhibitors.

The Central Role of the 6-Bromo-Quinazoline Core

The quinazoline nucleus is a key pharmacophore in the design of ATP-competitive kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[4] The 6-bromo substituent plays a crucial role in enhancing the inhibitory activity of these compounds. This enhancement is often attributed to the bromine atom's ability to form favorable interactions, such as halogen bonds, within the ATP-binding pocket of kinases, thereby increasing the binding affinity and residence time of the inhibitor.[3] Furthermore, the electronic properties of the bromine atom can influence the overall electron distribution of the quinazoline ring system, modulating its interaction with key amino acid residues.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of 6-bromo-quinazoline analogs is profoundly influenced by the nature and position of substituents on the quinazoline core. Extensive research has focused on modifications at the 2, 3, and 4-positions, revealing critical insights for optimizing anticancer efficacy.

Substitutions at the 2-Position

The 2-position of the 6-bromo-quinazoline ring offers a versatile handle for introducing a variety of substituents to modulate activity. Studies have shown that both aromatic and aliphatic moieties at this position can influence potency.

For instance, in a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the nature of the S-alkylation at the 2-position was found to be a critical determinant of cytotoxic activity. Analogs with an aliphatic chain, particularly a four-carbon spacer, demonstrated strong potency against MCF-7 and SW480 cancer cell lines. This suggests that the length and lipophilicity of the alkyl chain are important for optimal interaction with the target.

Conversely, the introduction of a pyridin-3-yl group at the 2-position has been explored for developing dual EGFR-HER2 inhibitors.[3] In this series, the focus shifted to modifications at the 4-position to achieve high potency.[3]

Substitutions at the 3-Position

The 3-position is another key site for modification. In many 6-bromo-quinazolin-4(3H)-one analogs, a phenyl group at this position is well-tolerated and contributes to the overall hydrophobic interactions within the kinase binding site. The electronic nature of this phenyl ring can be further tuned with various substituents to optimize activity.

Substitutions at the 4-Position

The 4-position of the quinazoline ring is arguably one of the most critical for kinase inhibitory activity, particularly for EGFR inhibitors. The 4-anilino moiety is a hallmark of many potent EGFR inhibitors like Gefitinib and Erlotinib.[4] This group typically forms a crucial hydrogen bond with the hinge region of the kinase domain.

In a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the substitution on the 4-anilino ring was systematically varied.[3] It was observed that para-substitution with electron-withdrawing groups (EWGs) such as -Cl, -Br, -F, and -SO₂CH₃ led to higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ and -OCH₃.[3] This highlights the importance of the electronic properties of this substituent in modulating the binding affinity. The 4-bromo-phenylethylidene-hydrazinyl analog from this series showed the highest inhibitory activity against wild-type EGFR, comparable to the approved drug Lapatinib.[3]

Comparative Anticancer Activity of 6-Bromo-Quinazoline Analogs

To provide a clear and objective comparison, the following tables summarize the in vitro anticancer activity (IC50 values) of representative 6-bromo-quinazoline analogs from various studies.

Table 1: Cytotoxic Activity of 2-Substituted-6-bromo-3-phenylquinazolin-4(3H)-one Analogs

Compound IDR Group at 2-positionIC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
8an-butyl15.85 ± 3.3217.85 ± 0.92
8bisobutyl35.14 ± 6.8763.15 ± 1.63
8cbenzyl29.13 ± 2.9046.60 ± 3.54
8d4-methylbenzyl25.13 ± 1.4839.43 ± 2.05
Erlotinib-9.90 ± 0.14-
Cisplatin-1.90 ± 0.282.50 ± 0.14

Data sourced from a study on 6-bromo quinazoline derivatives as cytotoxic agents.

Table 2: EGFR Kinase Inhibitory Activity of 6-Bromo-2-(pyridin-3-yl)-4-substituted Quinazoline Analogs [3]

Compound ID4-Anilino SubstitutionEGFRwt IC50 (nM)
214-bromo-phenylethylidene-hydrazinyl46.1
-4-chloro-phenyl> 100
-4-fluoro-phenyl> 100
Lapatinib-53.1

Data synthesized from a review on quinazoline derivatives as EGFR kinase inhibitors.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative 6-bromo-quinazoline analog and for a key biological assay.

Synthesis of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (Compound 8a)[3]

This protocol describes a two-step synthesis starting from 5-bromoanthranilic acid.

Step 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

  • A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered.

  • The obtained residue is recrystallized from ethanol to yield the intermediate product.

Step 2: Synthesis of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one

  • The intermediate from Step 1 (1 mmol) is dissolved in 15 mL of DMF.

  • Potassium carbonate (K₂CO₃) (1.2 mmol) is added to the solution over 5 minutes.

  • 1-Bromobutane (1.5 mmol) is then added to the reaction mixture.

  • The resulting mixture is refluxed for 24 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is poured onto crushed ice.

  • The precipitate is filtered, dried, and recrystallized from ethanol to obtain the final product.

In Vitro Cytotoxicity Evaluation: MTT Assay[3][6]

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, SW480) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

2. Compound Treatment:

  • The synthesized 6-bromo-quinazoline analogs are dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of the test compounds is added to the wells.

  • Control wells receive medium with DMSO (vehicle control) or medium alone.

  • The plates are incubated for 48-72 hours.

3. MTT Assay and Absorbance Measurement:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

  • The medium containing MTT is carefully removed.

  • 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing Key Relationships and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Summary cluster_quinazoline 6-Bromo-Quinazoline Core cluster_substituents Substituent Effects Q Quinazoline Ring pos6 6-Bromo (Enhances Activity) pos2 2-Position R2 Aliphatic Chain (e.g., n-butyl) - Increases Potency pos2->R2 R2_aryl Aryl/Heteroaryl (e.g., Pyridinyl) pos2->R2_aryl pos3 3-Position R3 Aryl Group (Hydrophobic Interaction) pos3->R3 pos4 4-Position R4 4-Anilino Moiety (H-bond to Hinge) pos4->R4 R4_sub Para-EWG on Anilino - Increases Potency R4->R4_sub

Caption: Key Structure-Activity Relationships of 6-Bromo-Quinazoline Analogs.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS-RAF-MEK-ERK Pathway Dimer->RAS PI3K PI3K-AKT Pathway Dimer->PI3K Inhibitor 6-Bromo-Quinazoline Analog Inhibitor->Dimer Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR Signaling Pathway and Inhibition by 6-Bromo-Quinazoline Analogs.

Conclusion and Future Directions

The 6-bromo-quinazoline scaffold continues to be a highly fruitful starting point for the development of potent anticancer agents, particularly kinase inhibitors. The structure-activity relationship studies highlighted in this guide underscore several key principles for rational drug design:

  • The 6-bromo substituent is a critical feature for enhancing potency.

  • The 4-anilino moiety is essential for EGFR inhibition, and its electronic properties can be fine-tuned with appropriate substituents.

  • The 2-position offers a site for introducing diverse groups to modulate potency and selectivity, with aliphatic chains showing particular promise in certain contexts.

Future research in this area should focus on systematic explorations of novel substitutions at these key positions to not only enhance potency against known targets like EGFR but also to potentially modulate selectivity profiles and overcome mechanisms of drug resistance. The integration of computational methods, such as molecular docking and dynamic simulations, with synthetic chemistry and biological evaluation will be paramount in accelerating the discovery of the next generation of 6-bromo-quinazoline-based cancer therapeutics.

References

  • Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. European Journal of Medicinal Chemistry.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Bentham Science.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Ahmed et al. (Referenced in "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)"). MDPI.
  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. PubMed.

Sources

Validating the Anticancer Efficacy of 6-Bromo-2-chloro-4-phenylquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, representing a privileged structure in the design of targeted anticancer agents. Its derivatives have given rise to several FDA-approved drugs, particularly tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[1] The strategic incorporation of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects of these compounds.[2] This guide provides an in-depth technical analysis and a comparative framework for evaluating the anticancer efficacy of a specific subclass: 6-Bromo-2-chloro-4-phenylquinazoline derivatives.

This document will navigate through the synthesis, proposed mechanisms of action, and a comparative analysis of these derivatives against established anticancer drugs. Detailed experimental protocols are provided to ensure scientific rigor and reproducibility in validating their therapeutic potential.

The Rationale for this compound Derivatives in Oncology

The core hypothesis behind the design of these derivatives lies in their potential to act as potent inhibitors of key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The quinazoline core itself is a well-established pharmacophore for targeting the ATP-binding site of tyrosine kinases.[3] The addition of specific substituents is a deliberate strategy to enhance potency and selectivity:

  • 6-Bromo Group: The electron-withdrawing nature of the bromine atom at this position can modulate the electronic properties of the quinazoline ring system, potentially leading to enhanced binding affinity with target proteins.[2]

  • 2-Chloro Group: This reactive site serves as a crucial handle for further chemical modifications, allowing for the introduction of various side chains to optimize pharmacological properties.

  • 4-Phenyl Group: The presence of a phenyl ring at this position can contribute to hydrophobic interactions within the target's binding pocket, influencing the overall inhibitory activity.

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved through a multi-step process. A common synthetic route involves the initial preparation of a quinazolinone intermediate, followed by chlorination.[4][5]

Step-by-Step Synthesis Protocol:
  • Synthesis of 2-amino-5-bromobenzamide: This starting material can be prepared by the bromination of anthranilamide with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile at room temperature.[5]

  • Formation of 6-bromo-2-phenylquinazolin-4(3H)-one: The 2-amino-5-bromobenzamide is then condensed with benzaldehyde. This reaction is typically carried out under reflux conditions.

  • Chlorination to Yield 6-Bromo-4-chloro-2-phenylquinazoline: The quinazolinone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group at the 4-position with a chlorine atom.[4][6] This step is often performed under reflux.

Comparative Efficacy Analysis: Benchmarking Against Standard-of-Care

A critical aspect of validating a new anticancer agent is to benchmark its performance against existing therapies. The following tables provide a comparative overview of the cytotoxic activity (IC50 values) of various quinazoline derivatives and standard anticancer drugs against a panel of human cancer cell lines. While specific data for this compound is emerging, the data for structurally related 6-bromo-quinazoline derivatives offer a valuable point of reference.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 6-Bromo-quinazoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8a (aliphatic linker at SH)MCF-7 (Breast)15.85 ± 3.32[7]
SW480 (Colon)17.85 ± 0.92[7]
5b (fluoro substitution)MCF-7 (Breast)0.53[8]
SW480 (Colon)1.95[8]

Table 2: Comparative in vitro Cytotoxicity (IC50, µM) of Standard Anticancer Drugs

DrugTarget(s)Cancer Cell LineIC50 (µM)Reference(s)
Gefitinib EGFRPC9 (Lung)0.077[9]
HCC827 (Lung)0.013[9]
Erlotinib EGFRA-431 (Skin)1.53[10]
BxPC-3 (Pancreatic)1.26[11]
Sorafenib VEGFR, PDGFR, RafHepG2 (Liver)~7.10[12]
Huh7 (Liver)~11.03[12]
Doxorubicin Topoisomerase IIMCF-7 (Breast)~2.50[13]
HepG2 (Liver)~12.2[13]

Elucidating the Mechanism of Action: Key Experimental Workflows

To understand the anticancer efficacy of this compound derivatives, a series of in vitro assays are essential. These experiments aim to quantify cytotoxicity, and to determine if the compounds induce programmed cell death (apoptosis) or interfere with the cell division cycle.

Experimental Workflow Diagram

EGFR_pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Deriv 6-Bromo-2-chloro-4- phenylquinazoline Deriv->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the proposed inhibitory action of this compound derivatives.

VEGFR Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [14]

VEGFR_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Deriv 6-Bromo-2-chloro-4- phenylquinazoline Deriv->VEGFR2 Inhibition PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation, Migration, & Survival PKC->Endothelial AKT AKT PI3K->AKT AKT->Endothelial Angiogenesis Angiogenesis Endothelial->Angiogenesis

Caption: Overview of the VEGFR-2 signaling pathway in angiogenesis and its potential inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that 6-bromo-quinazoline derivatives are a promising class of compounds for anticancer drug development. The synthetic accessibility of this compound and its analogues, coupled with their potential to inhibit key oncogenic signaling pathways, warrants a thorough investigation. The comparative data presented herein, alongside the detailed experimental protocols, provides a robust framework for the systematic evaluation of these compounds.

Future research should focus on synthesizing a library of this compound derivatives with diverse substitutions at the 2- and 4-positions to establish a clear structure-activity relationship (SAR). In vivo studies using xenograft models will be the subsequent critical step to validate the therapeutic potential of the most promising candidates identified through in vitro screening.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Retrieved from [Link]

  • (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC 50 values for sorafenib and artesunate in.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic.... Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cancer Research. (2007). Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]

  • ResearchGate. (n.d.). Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of.... Retrieved from [Link]

  • PubMed. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Retrieved from [Link]

  • MDPI. (n.d.). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Retrieved from [Link]

  • Journal of Advanced Veterinary Research. (n.d.). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Retrieved from [Link]

  • PubMed Central. (n.d.). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Retrieved from [Link]

  • Future Medicine. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines.. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to QSAR Analysis of Quinazoline Analogues as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) analyses for quinazoline analogues, a prominent class of compounds targeting tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies, comparative performance of various QSAR models, and the critical structural features of quinazoline derivatives that govern their inhibitory potency against key tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).

Introduction: The Significance of Quinazolines and QSAR in Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][3] The quinazoline scaffold has emerged as a privileged structure in the design of potent and selective tyrosine kinase inhibitors (TKIs).[4][5][6] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core and have demonstrated significant clinical efficacy in treating various cancers, particularly non-small cell lung cancer.[1]

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][7][8] In the context of drug discovery, QSAR models are invaluable tools for:

  • Predicting the activity of novel compounds: This allows for the prioritization of synthetic efforts on the most promising candidates.[9][10]

  • Understanding the mechanism of action: By identifying the key molecular features that influence activity, QSAR provides insights into how inhibitors interact with their target.[11]

  • Optimizing lead compounds: QSAR models can guide the modification of existing molecules to enhance their potency and selectivity.[12][13]

This guide will explore and compare various QSAR studies on quinazoline analogues, providing a comprehensive overview of the current state of the field and practical insights for researchers.

Comparative Analysis of QSAR Models for Quinazoline-Based Tyrosine Kinase Inhibitors

A variety of QSAR methodologies have been applied to study quinazoline derivatives, ranging from 2D-QSAR, which considers topological and physicochemical properties, to 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which evaluate the steric and electrostatic fields of the molecules.[3][12][13]

2D-QSAR Studies

2D-QSAR models are computationally less intensive and can provide valuable insights into the contributions of various molecular descriptors to the biological activity. These descriptors can include constitutional, topological, and quantum chemical parameters.

A study on a series of quinazoline derivatives as ErbB-2 inhibitors developed a Multiple Linear Regression (MLR) model that highlighted the importance of Estate Contribution descriptors.[7] The model suggested that the SaaOE-Index and SsClE-index were the most significant descriptors for predicting inhibitory activity.[7] Another 2D-QSAR study on EGFR-TK inhibitors identified globularity, molar refractivity, topological polar surface area (TPSA), and the partition coefficient (LogP) as key physicochemical properties influencing inhibitory activity.[9][10]

Table 1: Comparison of 2D-QSAR Models for Quinazoline Analogues

QSAR ModelTargetKey DescriptorsStatistical SignificanceReference
MLRErbB-2SaaOE-Index, SsCIE-indexr² = 0.956, q² = 0.915, pred_r² = 0.6170[7]
MLREGFR-TKGlobularity, Molar Refractivity, TPSA, LogPr = 0.896, r² = 0.803, q² = 0.354[9][10]
MLREGFR-R² = 0.745, R²_test = 0.941, Q²_cv = 0.669[14]

Note: r² (squared correlation coefficient) and q² (cross-validated r²) are measures of the model's goodness of fit and internal predictive ability, respectively. pred_r² indicates the external predictive power on a test set.

3D-QSAR Studies: CoMFA and CoMSIA

3D-QSAR methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. CoMFA calculates steric and electrostatic fields, while CoMSIA includes additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties.

Several studies have successfully employed CoMFA and CoMSIA to model the inhibitory activity of quinazoline analogues against EGFR.[11][12][13] These studies consistently demonstrate the high predictive power of 3D-QSAR models. For instance, one study reported CoMFA and CoMSIA models with r² values of 0.981 and 0.978, respectively, and impressive external prediction coefficients (R² test) of 0.929 and 0.909.[12] Another investigation yielded robust CoMFA and CoMSIA models with q² values of 0.608 and significant predictive capabilities.[13][15]

The contour maps generated from these 3D-QSAR models are particularly insightful, as they visually represent the regions around the molecule where specific properties are favorable or unfavorable for activity. These maps guide medicinal chemists in making targeted structural modifications to enhance potency.

Table 2: Comparison of 3D-QSAR (CoMFA & CoMSIA) Models for Quinazoline Analogues Targeting EGFR

QSAR ModelStatistical Parameters (r², q², pred_r²)Key Findings from Contour MapsReference
CoMFAR² = 0.981, Q² = 0.645, R²_test = 0.929Identified key steric and electrostatic interaction points.[12]
CoMSIAR² = 0.978, Q² = 0.729, R²_test = 0.909Provided insights into hydrophobic and hydrogen bonding interactions.[12]
CoMFAq² = 0.608, Rncv² = 0.979Highlighted regions where bulky groups are favored or disfavored.[13][15]
CoMSIA-Indicated areas where specific physicochemical properties enhance binding.[13][15]
CoMFAR²cv = 0.681, R²ncv = 0.844, R²pred = 0.8702Emphasized the importance of steric and electrostatic fields for activity.[11]
CoMSIAR²cv = 0.643, R²ncv = 0.874, R²pred = 0.6423Revealed the role of hydrophobic, donor, and acceptor fields.[11]
kNN-MFAq² = 0.846, pred_r² = 0.8029Showed significant correlation for both electrostatic and steric fields.[2]
CoMFAq² = 0.757, r² = 0.925-[16]
CoMSIAq² = 0.524, r² = 0.855-[16]

Note: R²cv and q² are cross-validation coefficients. R²ncv is the non-cross-validated correlation coefficient. R²pred and pred_r² are predictive r² for the test set.

Experimental Protocols: A Guide to QSAR Analysis and Biological Validation

The trustworthiness of any QSAR model relies on the quality of the input data and the rigor of the validation process. This section outlines a generalized workflow for a QSAR study of quinazoline analogues, followed by a standard protocol for their biological evaluation.

Generalized QSAR Workflow

The following diagram and steps outline a typical workflow for a QSAR analysis:

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Application Data_Collection 1. Data Collection (Quinazoline analogues & IC50 values) Structure_Drawing 2. 2D/3D Structure Generation Data_Collection->Structure_Drawing Energy_Minimization 3. Energy Minimization Structure_Drawing->Energy_Minimization Alignment 4. Molecular Alignment (for 3D-QSAR) Energy_Minimization->Alignment Descriptor_Calculation 5. Descriptor Calculation (2D or 3D) Alignment->Descriptor_Calculation Data_Splitting 6. Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Generation 7. Model Generation (e.g., MLR, PLS) Data_Splitting->Model_Generation Internal_Validation 8. Internal Validation (Cross-validation) Model_Generation->Internal_Validation External_Validation 9. External Validation (Test Set Prediction) Internal_Validation->External_Validation Applicability_Domain 10. Applicability Domain Definition External_Validation->Applicability_Domain New_Compound_Design 11. Design of New Analogues Applicability_Domain->New_Compound_Design Activity_Prediction 12. Activity Prediction New_Compound_Design->Activity_Prediction

Caption: A generalized workflow for a QSAR study.

Step-by-Step Methodology:

  • Data Collection: Compile a dataset of quinazoline analogues with their corresponding biological activity data (e.g., IC50 values) against the target tyrosine kinase. Ensure the data is from a consistent experimental source to minimize variability.

  • Structure Generation and Optimization: Draw the 2D structures of the molecules and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.

  • Molecular Alignment (for 3D-QSAR): Align the molecules in the dataset. This is a critical step in 3D-QSAR and is typically done by superimposing a common substructure (e.g., the quinazoline core).

  • Descriptor Calculation: Calculate the relevant molecular descriptors. For 2D-QSAR, these can be topological, electronic, or physicochemical properties. For 3D-QSAR, steric and electrostatic fields (CoMFA) or additional fields (CoMSIA) are calculated on a grid surrounding the molecules.

  • Data Splitting: Divide the dataset into a training set for model development and a test set for external validation. This is often done using methods like random selection or more sophisticated techniques to ensure both sets are representative of the chemical space.[14]

  • Model Generation: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model that correlates the descriptors with the biological activity.

  • Internal Validation: Assess the robustness and predictive ability of the model using internal validation techniques such as leave-one-out (LOO) or leave-many-out cross-validation. This yields the q² value.

  • External Validation: Evaluate the model's performance on the independent test set. The predictive r² (pred_r²) is a key metric for external validation.

  • Applicability Domain: Define the chemical space for which the model's predictions are reliable.

  • Design and Prediction: Use the validated QSAR model to predict the activity of new, unsynthesized quinazoline analogues and guide the design of more potent inhibitors.

Experimental Validation: Synthesis and Biological Evaluation

The ultimate validation of a QSAR model comes from the synthesis and biological testing of newly designed compounds.

General Synthesis of 4-Anilinoquinazoline Derivatives:

The synthesis of 4-anilinoquinazoline derivatives, a common structural motif for tyrosine kinase inhibitors, often involves the reaction of a 2-amino-benzonitrile or a related anthranilic acid derivative to form the quinazoline core, followed by substitution at the 4-position with a desired aniline.[4][5][17]

Synthesis_Workflow Starting_Material Starting Material (e.g., 2-aminobenzonitrile) Cyclization Cyclization to form Quinazolinone Starting_Material->Cyclization Chlorination Chlorination at C4 (e.g., with SOCl2) Cyclization->Chlorination Nucleophilic_Substitution Nucleophilic Substitution with desired Aniline Chlorination->Nucleophilic_Substitution Final_Product Final 4-Anilinoquinazoline Derivative Nucleophilic_Substitution->Final_Product

Caption: A simplified synthetic route for 4-anilinoquinazolines.

In Vitro Tyrosine Kinase Inhibition Assay (Example: EGFR):

  • Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

  • Compound Preparation: The synthesized quinazoline analogues are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or ELISA.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Key Structural Insights and Future Directions

The collective findings from numerous QSAR studies on quinazoline analogues have provided valuable insights into the structural requirements for potent tyrosine kinase inhibition.

  • The Quinazoline Core: This bicyclic system serves as a crucial scaffold for orienting the key substituents in the ATP-binding pocket of the kinase.

  • The 4-Anilino Moiety: The aniline group at the 4-position is essential for activity, often forming a key hydrogen bond with a conserved threonine residue in the hinge region of the kinase domain. Substitutions on this aniline ring can significantly modulate potency and selectivity.[18]

  • Substituents at the 6- and 7-Positions: Small, electron-donating groups at the 6- and 7-positions of the quinazoline ring are generally favorable for high potency.[18][19] These groups can enhance binding through interactions with the solvent-exposed region of the ATP-binding site.

Future research in this area will likely focus on:

  • Developing QSAR models for mutant forms of tyrosine kinases: This is crucial for overcoming drug resistance, a major clinical challenge.[20]

  • Integrating machine learning and artificial intelligence: These advanced computational techniques can potentially build more accurate and predictive QSAR models from larger and more diverse datasets.

  • Multi-target QSAR: Designing inhibitors that can selectively target multiple kinases involved in cancer progression is a promising strategy.

Conclusion

QSAR analysis has proven to be an indispensable tool in the development of quinazoline-based tyrosine kinase inhibitors. By providing a quantitative understanding of the relationship between chemical structure and biological activity, QSAR models have accelerated the discovery and optimization of potent and selective drug candidates. This guide has provided a comparative overview of various QSAR methodologies, outlined standardized experimental protocols, and summarized the key structural insights gained from these studies. As computational power and modeling techniques continue to evolve, the role of QSAR in the rational design of next-generation tyrosine kinase inhibitors will undoubtedly continue to expand.

References

  • Conconi, M.T., Marzaro, G., Urbani, L., Zanusso, I., Di, L.R., Castagliuolo, I., Brun, P., Tonus, F., Ferrarese, A., Guiotto, A., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 373-383.
  • American Chemical Society. (n.d.). In silico exploration of quinazoline derivatives as EGFR inhibitors for lung cancer: A multi-modal approach integrating QSAR-3D, ADMET, molecular docking, and molecular dynamics analyses.
  • Frontiers. (n.d.). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations.
  • Wang, F., Yang, W., Liu, H., & Zhou, B. (n.d.). Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. Taylor & Francis Online.
  • PubMed Central. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
  • PubMed. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246-275.
  • Elsevier. (n.d.). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors.
  • Journal of Medicinal Chemistry. (n.d.). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor.
  • National Institutes of Health. (2024).
  • (n.d.). Three dimensional QSAR analysis of Quinazolinone derivatives as EGFR Inhibitors.
  • PubMed. (n.d.). A comparative QSAR analysis of quinazoline analogues as tyrosine kinase (erbB-2) inhibitors.
  • Atlantis Press. (n.d.). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
  • Patel, H. M. (2010). 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE K-NEAREST NEIGHBOR MOLECULAR FIELD ANALYSIS APPROACH. Journal of Young Pharmacists, 2(3), 253-263.
  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3053. [Link]

  • National Institutes of Health. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(5), 528-546.
  • ResearchGate. (2015). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).
  • PubMed. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(5), 528-546.
  • ResearchGate. (2020). QSAR and molecular docking study of quinazoline derivatives as anticancer agents using molecular descriptors.
  • National Center for Biotechnology Information. (n.d.). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation.
  • Emami, S., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(5), 528-546.
  • PubMed Central. (n.d.). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction.
  • Singh, H., et al. (2014). QSAR-Based Models for Designing Quinazoline/Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR. PLoS ONE, 9(7), e101079.

Sources

The Halogen Effect: A Comparative Guide to the Inhibitory Activity of 6-Bromo vs. 6-Iodo Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents, particularly in oncology. The strategic modification of this privileged structure has led to the development of potent and selective inhibitors of various biological targets. Among these modifications, halogenation at the 6-position of the quinazoline ring has proven to be a critical determinant of biological activity. This guide provides an in-depth, objective comparison of the inhibitory activity of 6-bromo and 6-iodo quinazoline derivatives, supported by experimental data, to inform and guide future drug discovery efforts.

The Significance of Halogenation in Quinazoline-Based Inhibitors

Halogen atoms, owing to their unique electronic and steric properties, can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug molecule. In the context of quinazoline inhibitors, introducing a halogen at the 6-position can impact:

  • Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with protein residues, which can enhance binding affinity and selectivity.

  • Lipophilicity: The increasing size and polarizability from bromine to iodine can modulate the molecule's lipophilicity, affecting cell permeability and metabolic stability.

  • Metabolic Stability: The carbon-halogen bond strength can influence the rate of metabolic degradation, thereby affecting the drug's half-life.

This guide will delve into the nuanced differences observed in the inhibitory profiles of 6-bromo and 6-iodo quinazoline derivatives, with a focus on their anticancer and kinase inhibitory activities.

Comparative Analysis of Inhibitory Activity

The following sections present a comparative overview of the inhibitory activities of 6-bromo and 6-iodo quinazoline derivatives against key cancer-related targets and cell lines.

6-Bromo Quinazoline Derivatives: Potent EGFR and Cytotoxic Agents

A substantial body of research has highlighted the potential of 6-bromo quinazoline derivatives as potent anticancer agents, frequently targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1][2] Studies have shown that the presence of a bromine atom at the 6-position can significantly enhance the cytotoxic effects of these compounds.[1]

Table 1: Inhibitory Activity of Representative 6-Bromo Quinazoline Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
5b MCF-7 (Breast Cancer)0.53[2]
5b SW480 (Colon Cancer)1.95[2]
8a MCF-7 (Breast Cancer)15.85 ± 3.32[1]
8a SW480 (Colon Cancer)17.85 ± 0.92[1]
Compound 21 EGFRwt0.0461[3]

The data indicates that 6-bromo quinazoline derivatives can exhibit potent, sub-micromolar to low micromolar inhibitory activity against various cancer cell lines.[1][2] Notably, some derivatives have shown significant potency against EGFR, a well-established therapeutic target in oncology.[3]

6-Iodo Quinazoline Derivatives: Emerging Inhibitors with Diverse Target Profiles

While perhaps less extensively studied than their bromo-counterparts in some areas, 6-iodo quinazoline derivatives have emerged as potent inhibitors with a distinct and, in some cases, superior inhibitory profile. Research has demonstrated their efficacy against EGFR and in displaying broad cytotoxic activity.

Table 2: Inhibitory Activity of Representative 6-Iodo Quinazoline Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
8 EGFR0.048[4]
9 EGFR0.042[4]
11a EGFR0.039[4]
11b EGFR0.035[4]
8 A-549 (Lung Cancer)0.051[4]
9 HCT-116 (Colon Cancer)0.068[4]

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of key structure-activity relationship insights:

  • Halogen Identity: The trend from bromine to iodine at the 6-position appears to correlate with an increase in inhibitory potency against EGFR in the presented studies. This could be attributed to the increased size and polarizability of iodine, potentially leading to more favorable interactions within the ATP-binding pocket of the kinase.

  • Substituents at other positions: The nature of the substituents at the 2 and 4-positions of the quinazoline ring plays a crucial role in modulating the overall activity. Synergistic effects between the 6-halogen and other functionalities are key to achieving high potency.

Experimental Methodologies

To ensure scientific integrity and enable the replication of findings, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

General Synthesis of 6-Halo-Quinazoline Derivatives

The synthesis of 6-bromo and 6-iodo quinazoline derivatives typically commences from the corresponding halogenated anthranilic acid.

G cluster_bromo Synthesis of 6-Bromo Derivatives cluster_iodo Synthesis of 6-Iodo Derivatives A 5-Bromoanthranilic acid B Intermediate A->B Reaction with formamide or other cyclizing agents C 6-Bromo-quinazolin-4(3H)-one B->C Further modifications D 5-Iodoanthranilic acid E Intermediate D->E Reaction with formamide or other cyclizing agents F 6-Iodo-quinazolin-4(3H)-one E->F Further modifications

Synthetic overview for 6-bromo and 6-iodo quinazoline derivatives.

Step-by-step synthesis of a 6-bromo-quinazolin-4(3H)-one derivative:

  • Cyclization: 5-Bromoanthranilic acid is reacted with a suitable cyclizing agent, such as formamide or a nitrile, often under heating, to form the initial 6-bromo-quinazolin-4(3H)-one ring system.

  • Chlorination (optional): The 4-oxo group can be converted to a 4-chloro group using a chlorinating agent like phosphoryl chloride (POCl₃). This highly reactive intermediate allows for the introduction of various substituents at the 4-position.

  • Nucleophilic Substitution: The 4-chloroquinazoline is then reacted with a desired amine or other nucleophile to introduce diversity at the C4-position, a critical step for tuning the biological activity.

In Vitro Kinase Inhibition Assay (EGFR)

The inhibitory activity of the synthesized compounds against EGFR is a key determinant of their potential as targeted anticancer agents.

G cluster_workflow EGFR Kinase Inhibition Assay Workflow A Prepare assay buffer with ATP and EGFR B Add test compound (6-bromo or 6-iodo derivative) A->B C Incubate to allow for kinase reaction B->C D Add detection reagent (e.g., ADP-Glo™) C->D E Measure luminescence D->E F Calculate % inhibition and IC50 value E->F

Workflow for determining EGFR inhibitory activity.

Detailed Protocol:

  • Plate Preparation: Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Enzyme and Substrate Addition: Add a solution containing the EGFR enzyme and a suitable substrate (e.g., a synthetic peptide) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (indicative of kinase activity). Luminescence is a common readout.

  • Data Analysis: The luminescence signal is measured, and the percentage of inhibition for each compound concentration is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A-549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-bromo or 6-iodo quinazoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values are then determined.

Signaling Pathway Context

The inhibitory effects of these quinazoline derivatives are best understood within the context of the cellular signaling pathways they target.

G EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Inhibitor 6-Bromo/Iodo Quinazoline Derivative Inhibitor->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the EGFR signaling pathway by 6-halo-quinazoline derivatives.

Conclusion and Future Directions

Future research should focus on the synthesis and parallel evaluation of 6-bromo and 6-iodo analogs within the same chemical series to provide a more direct and conclusive comparison. Such studies will be invaluable in elucidating the precise role of the 6-halogen substituent and will undoubtedly accelerate the development of next-generation quinazoline-based therapeutics.

References

  • Upadhyay, R., Tandel, P., & Patel, A. B. (2024). Halogen-based quinazolin-4(3H)
  • Emami, L., et al. (2024).
  • (Reference for general quinazoline synthesis - not directly cited with a clickable link in the provided search results)
  • (Reference for general kinase assay protocols - not directly cited with a clickable link in the provided search results)
  • Saeedi, M., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245.
  • (Reference for general MTT assay protocols - not directly cited with a clickable link in the provided search results)
  • (Reference for EGFR signaling pathway - not directly cited with a clickable link in the provided search results)
  • (Reference for general information on halogen bonding - not directly cited with a clickable link in the provided search results)
  • Ahmed, N., et al. (2020). Synthesis of 6-bromo-2-(pyridine-3-yl)-4-substituted quinazoline compounds as EGFR inhibitors. Bioorganic Chemistry, 96, 103632.
  • (Reference for general information on quinazolines in medicinal chemistry - not directly cited with a clickable link in the provided search results)
  • Girgis, A. S., et al. (2018). Some 2-(4-bromophenoxymethyl)-6-iodo-3-substituted quinazolin-4(3H)ones: Synthesis, cytotoxic activity, EGFR inhibition and molecular docking. Bioorganic Chemistry, 81, 326-336.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking with In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is not just beneficial; it is essential for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on a critical interface in this process: the cross-validation of in silico molecular docking results with in vitro kinase inhibition assays. As a Senior Application Scientist, my aim is to move beyond mere procedural descriptions to elucidate the causality behind our experimental choices, ensuring a robust, self-validating workflow.

The journey from a computationally predicted "hit" to a validated lead compound is paved with rigorous verification. Molecular docking offers a powerful, cost-effective method to screen vast chemical libraries and prioritize candidates, while in vitro kinase assays provide the tangible, biological data necessary to confirm or refute these predictions.[2][3] The integration of these techniques forms a feedback loop where computational models guide experimentation, and experimental results refine the models.[4]

Part 1: The Two Pillars of Early-Stage Kinase Inhibitor Discovery

Before delving into the cross-validation workflow, it is crucial to understand the principles, strengths, and limitations of each technique independently.

Molecular Docking: Predicting the "Handshake"

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a potential drug) to a second (a receptor, such as a protein kinase).[5] The core principle relies on simulating the "handshake" between the ligand and the protein's binding site, typically the ATP-binding pocket for kinase inhibitors.[6][7]

The process involves two main steps:

  • Pose Generation: The docking algorithm systematically explores various conformations and orientations of the ligand within the defined binding site of the protein.[8]

  • Scoring: A scoring function then evaluates each pose, estimating the binding affinity (often expressed as a docking score in kcal/mol).[9] A more negative score generally indicates a stronger predicted interaction.[10]

Causality in Docking: The accuracy of docking predictions is highly dependent on the quality of the input structures (protein and ligand) and the sophistication of the algorithm and scoring function.[8][11] Factors like protein flexibility, the presence of water molecules, and correct protonation states are critical variables that must be carefully managed.[11][12]

In Vitro Kinase Assays: Measuring Biological Activity

In vitro kinase assays are biochemical experiments designed to measure the ability of a compound to inhibit the activity of a specific kinase enzyme. Kinases function by transferring a phosphate group from ATP to a substrate protein or peptide. Inhibition is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the kinase's activity by 50%.

A plethora of assay formats exist, each with its own mechanism for detecting kinase activity.[13] Common examples include:

  • Radiometric Assays: These are considered a gold standard and directly measure the incorporation of radioactive phosphate (from [γ-³²P]ATP) into a substrate.[13]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[14][15] They are highly sensitive and well-suited for high-throughput screening.[16]

  • Fluorescence/FRET-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation events.

  • AlphaScreen®/AlphaLISA® Assays: These are bead-based proximity assays that generate a chemiluminescent signal when a phosphorylated substrate is recognized by a specific antibody.[17][18]

Causality in Kinase Assays: The choice of assay and experimental conditions can profoundly impact the results. A critical parameter is the ATP concentration.[19] Assays performed at the ATP Kₘ (the concentration at which the enzyme works at half its maximum velocity) can make inhibitors appear more potent than they would in a cellular environment, where ATP concentrations are much higher (in the millimolar range).[20][21] Therefore, running assays at physiologically relevant ATP concentrations (e.g., 1 mM) is crucial for predicting a compound's potential efficacy in a cellular context.[13][19]

Part 2: The Integrated Cross-Validation Workflow

A robust cross-validation strategy is an iterative process that bridges the gap between prediction and biological reality. The goal is to determine if the computational model can accurately predict the behavior of compounds in a real biological system.

Below is a diagram illustrating the workflow, followed by a detailed, step-by-step protocol.

G cluster_comp Computational Phase cluster_exp Experimental Phase cluster_val Validation & Refinement prep 1. Target & Ligand Preparation dock 2. Molecular Docking (Virtual Screen) prep->dock Prepared Structures rank 3. Pose Analysis & Rank Ordering dock->rank Docking Scores & Poses select 4. Compound Selection rank->select Prioritized Hit List corr 7. Correlation Analysis (Docking Score vs. IC50) rank->corr Predicted Docking Scores ic50 6. IC50 Determination select->ic50 Compounds for Testing assay_dev 5. In Vitro Kinase Assay Development assay_dev->ic50 Optimized Assay ic50->corr Experimental IC50 Values model 8. Model Refinement (Iterative Improvement) corr->model Structure-Activity Relationship (SAR) model->dock Refined Protocol

Caption: Integrated workflow for cross-validating molecular docking with in vitro kinase assays.

Step-by-Step Experimental Protocols

This protocol outlines a typical procedure for docking a library of compounds against a prepared kinase target.

  • Target Preparation:

    • Obtain Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).[12] Choose a high-resolution structure, preferably co-crystallized with a known ligand.[22]

    • Pre-processing: Remove water molecules and any non-essential co-factors. Add polar hydrogens and assign correct protonation states for amino acid residues, particularly histidine, aspartate, and glutamate.[12]

    • Define Binding Site: Define the docking grid or search space. This is typically centered on the co-crystallized ligand or known active site residues.[22]

  • Ligand Preparation:

    • Obtain Structures: Acquire 2D or 3D structures of the compounds to be screened from databases like PubChem or ZINC.[12]

    • Generate 3D Conformations: Convert 2D structures to 3D. Generate multiple low-energy conformers for each ligand to account for its flexibility.

    • Assign Charges: Assign partial charges using a suitable force field (e.g., Gasteiger charges).

  • Docking Simulation:

    • Select Software: Choose a validated docking program (e.g., AutoDock, GOLD, Glide).[12]

    • Run Docking: Execute the docking algorithm, allowing it to sample multiple poses for each ligand within the defined binding site.[23]

    • Protocol Validation (Crucial): Before screening the library, validate the docking protocol by "re-docking" the co-crystallized ligand back into the binding site.[22][24] A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[24][25]

  • Analysis and Ranking:

    • Rank by Score: Rank all docked compounds based on their predicted binding affinity (docking score).[9]

    • Visual Inspection: Visually inspect the binding poses of the top-ranked compounds.[10] Look for key interactions known to be important for kinase inhibition, such as hydrogen bonds to the hinge region of the kinase.[26]

    • Prioritize for Testing: Select a diverse set of top-scoring compounds for experimental validation.

This protocol describes how to determine the IC50 value of a compound using the luminescence-based ADP-Glo™ assay.[15]

  • Reagent Preparation:

    • Prepare kinase reaction buffer, kinase enzyme solution, substrate solution, and compound serial dilutions in DMSO.

    • Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 2.5 µL of the compound serial dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

    • Critical Step: Ensure the ATP concentration in the final reaction mixture is physiologically relevant (e.g., 1 mM) to better mimic cellular conditions.[21]

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the determined reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This step depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Data Interpretation and Correlation

The ultimate goal of cross-validation is to establish a correlation between the computational predictions and the experimental results.[25] However, a direct, linear relationship between docking score and IC50 is not always observed, and understanding why is key.[9][27]

Comparing Docking Scores and IC50 Values
ParameterMolecular Docking ScoreIn Vitro IC50
What it Measures Predicted binding affinity (ΔG) in a static, simplified system.Functional inhibition of enzyme activity under specific biochemical conditions.
Units kcal/molMolar concentration (e.g., nM, µM)
Interpretation More negative value = stronger predicted binding.Lower value = more potent inhibition.
Key Influences Scoring function, protein/ligand preparation, flexibility handling.[11]ATP concentration, enzyme/substrate concentration, assay format, buffer conditions.[19]

Why a Perfect Correlation is Rare:

  • Scoring Function Imperfections: Scoring functions are approximations of the complex thermodynamics of binding and do not perfectly capture all energetic contributions.[27]

  • Protein Dynamics: Docking often uses a rigid or semi-flexible protein structure, whereas proteins are dynamic in solution.[11]

  • Solvation Effects: The treatment of water molecules and solvation energy is a significant challenge in docking calculations.[11]

  • Assay-Specific Artifacts: Experimental results can be influenced by factors not modeled in docking, such as compound solubility or interference with the detection system.[18]

Despite these challenges, a good docking protocol should demonstrate a clear enrichment of active compounds among the top-ranked scores.[28] The analysis should focus on whether the docking results can successfully distinguish potent inhibitors from inactive compounds, even if the exact rank order is not perfectly reproduced.[29]

Conclusion: An Iterative Cycle of Discovery

The cross-validation of molecular docking with in vitro kinase assays is not a one-off confirmatory step but a dynamic and iterative process at the heart of modern, structure-based drug design.[1] Discrepancies between predicted and experimental results should not be viewed as failures, but as opportunities to refine the computational model. For instance, if a potent compound receives a poor docking score, it may indicate that the docking protocol failed to identify the correct binding mode, prompting a re-evaluation of the docking parameters or even the target conformation.[30][31]

References

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Retrieved from [Link]

  • Carna Biosciences. (n.d.). ATP concentration. Kinase Logistics Europe. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Sadybekov, A. A., & Katritch, V. (2023). Integrating Computational and Experimental Approaches in 21st Century Drug Design. Journal of Medicinal Chemistry, 66(15), 10257–10276. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006132. Retrieved from [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking calculations. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. International Journal of Molecular Sciences, 20(18), 4584. Retrieved from [Link]

  • Brown, A. S., & Patel, C. J. (2017). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics, 18(5), 868–881. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Goldstein, D. M., et al. (2014). ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular Signaling. ACS Chemical Biology, 9(7), 1603–1608. Retrieved from [Link]

  • An, W. F. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 803, 191–206. Retrieved from [Link]

  • Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Drug Design Org. (n.d.). Case Studies of Docking in Drug Discovery. Retrieved from [Link]

  • YouTube. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between IC50 and docking score. Retrieved from [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. Retrieved from [Link]

  • Aldeghi, M., et al. (2018). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Modeling, 24(9), 244. Retrieved from [Link]

  • Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics, 40(14), 6331–6344. Retrieved from [Link]

  • Huang, S. Y., & Zou, X. (2007). Rapid Identification of Inhibitors and Prediction of Ligand Selectivity for Multiple Proteins: Application to Protein Kinases. PLoS Computational Biology, 3(9), e180. Retrieved from [Link]

  • Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2018). Molecular Docking Challenges and Limitations. In Computational Chemistry and Molecular Modeling. IntechOpen. Retrieved from [Link]

  • Vieth, M., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry, 51(13), 3947–3956. Retrieved from [Link]

  • Schindler, S., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3586–3599. Retrieved from [Link]

  • ResearchGate. (2014, March 3). How can I report docking results in a manuscript?. Retrieved from [Link]

  • Taha, M. O., et al. (2023). Augmenting Bioactivity by Docking-Generated Multiple Ligand Poses To Enhance Machine Learning and Pharmacophore Modelling: Discovery of New TTK Inhibitors as Case Study. Molecular Informatics, 42(6), 2300022. Retrieved from [Link]

  • de Moraes, J., et al. (2022). Docking-Based Virtual Screening Enables Prioritizing Protein Kinase Inhibitors With In Vitro Phenotypic Activity Against Schistosoma mansoni. Frontiers in Pharmacology, 13, 908920. Retrieved from [Link]

  • Shi, D., et al. (2009). Induced-fit docking studies of the active and inactive states of protein tyrosine kinases. Journal of Computer-Aided Molecular Design, 23(12), 875–886. Retrieved from [Link]

  • Schindler, S., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3586–3599. Retrieved from [Link]

  • Singh, V., & Singh, J. (2012). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Journal of Science Frontier Research, 12(1). Retrieved from [Link]

  • Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. (2018). Molecular Docking Challenges and Limitations. Semantic Scholar. Retrieved from [Link]

  • Lyu, J., et al. (2019). A practical guide to large-scale docking. Nature Protocols, 14(1), 1–18. Retrieved from [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127–1135. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking the Cytotoxicity of Novel Quinazolines Against Standard-of-Care Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized for its wide spectrum of biological activities.[1][2] In oncology, this heterocyclic compound has given rise to several targeted therapies, most notably as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[1][3] As cancer remains a leading cause of mortality worldwide, the demand for novel therapeutic agents with improved efficacy, better selectivity, and the ability to overcome resistance is perpetual.[3][4]

Newly synthesized quinazoline derivatives hold immense promise, but their potential can only be realized through rigorous, systematic evaluation.[4] This guide provides a comprehensive framework for benchmarking the in vitro cytotoxicity of novel quinazoline compounds against established, standard-of-care anticancer drugs. We will detail a logical, tiered experimental approach, from broad initial screening to more focused mechanistic assays, ensuring that the data generated is robust, reproducible, and allows for a clear, objective comparison.

Experimental Design & Rationale

A well-designed benchmarking study is crucial for making informed decisions about which novel compounds warrant further development. The choices of cell lines, comparator drugs, and assays must be deliberate and scientifically justified.

Selection of Cancer Cell Lines

The initial step is to select a relevant panel of human cancer cell lines. A thoughtful selection provides insights into the breadth and selectivity of a compound's activity.

  • Rationale : Using a diverse panel helps identify if a novel quinazoline has broad-spectrum activity or is selective for a particular cancer type. For a gold-standard approach, researchers often utilize the NCI-60 panel , a set of 60 diverse human cancer cell lines used by the National Cancer Institute for drug screening.[5][6][7][8]

  • Recommended Starter Panel : For initial studies, a smaller, representative panel is often sufficient. We recommend including lines from major cancer types where quinazolines have shown promise:

    • A549 (Non-small cell lung cancer): Often used in EGFR inhibitor studies.

    • MCF-7 (Breast cancer, estrogen-receptor positive): A workhorse for breast cancer research.

    • HCT116 (Colon cancer): Represents a common gastrointestinal malignancy.

Selection of Comparator Anticancer Drugs

Benchmarking requires well-characterized standards. The chosen drugs should have known mechanisms of action, providing a reference point for potency and cellular response.

  • Rationale : Comparing a novel compound to drugs with different mechanisms can provide early clues about its own mode of action.

  • Recommended Comparators :

    • Doxorubicin : A topoisomerase II inhibitor that intercalates into DNA, causing DNA damage and inducing apoptosis.[9][10][11][][13] It is a broad-spectrum agent used for numerous cancers.

    • Cisplatin : A platinum-based drug that forms DNA adducts and cross-links, disrupting DNA replication and triggering cell death.[14][15][16][17] It is particularly effective against testicular, ovarian, and bladder cancers.[15][17]

A Tiered Assay Approach

A logical workflow maximizes efficiency and provides increasingly detailed information. We will employ a two-tiered approach: a primary screen for general cytotoxicity followed by a secondary assay to investigate the mechanism of cell death.

Methodologies & Protocols

Reproducibility is paramount. The following protocols are detailed to ensure consistency and include critical controls.

Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a reliable, high-throughput colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability.[18][19] Metabolically active cells contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product.[18][19]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the novel quinazolines and standard drugs (Doxorubicin, Cisplatin) in culture medium. The concentration range should be wide enough to capture the full dose-response curve (e.g., 0.01 µM to 100 µM).

  • Controls : Include "vehicle control" wells (cells treated with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and "untreated control" wells (cells with medium only).

  • Incubation : Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[20] Observe the formation of purple formazan crystals.

  • Solubilization : Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Data Acquisition : Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.[21]

Secondary Assay: Annexin V/PI Apoptosis Assay

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay is performed and analyzed by flow cytometry.

  • Principle : In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter late-stage apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Protocol: Annexin V/PI Staining [23][24][25]

  • Cell Treatment : Seed cells in 6-well plates and treat with the novel compounds and standard drugs at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining : Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Analysis : Analyze the samples immediately using a flow cytometer. Collect data from at least 10,000 events per sample.

Data Analysis and Visualization

Clear presentation of data is essential for effective comparison.

Calculating the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug required to inhibit a biological process by 50%.[26][27][28] It is the primary metric for comparing the potency of different compounds. The IC50 is calculated by performing a non-linear regression fit of the dose-response curve.[21]

Visualizing Workflows and Data

Visual aids can simplify complex processes and highlight key findings.

G cluster_0 Primary Screen cluster_1 Secondary Screen seeding 1. Seed Cells (96-well plate) treatment 2. Treat with Compounds (Serial Dilutions) seeding->treatment mtt 3. Perform MTT Assay treatment->mtt ic50 4. Calculate IC50 (Potency) mtt->ic50 treat_ic50 2. Treat at IC50 Concentration ic50->treat_ic50 Inform Concentration seed_6well 1. Seed Cells (6-well plate) seed_6well->treat_ic50 stain 3. Annexin V/PI Staining treat_ic50->stain flow 4. Analyze by Flow Cytometry (Mechanism) stain->flow

Caption: Tiered experimental workflow for benchmarking novel compounds.

Hypothetical Results: A Comparative Analysis

To illustrate how data from these experiments can be presented, we've generated hypothetical results for two novel quinazoline compounds (NQ-1, NQ-2) benchmarked against Doxorubicin and Cisplatin.

Table 1: Comparative Cytotoxicity (IC50) of Novel Quinazolines and Standard Drugs
CompoundIC50 (µM) in A549 (Lung)IC50 (µM) in MCF-7 (Breast)IC50 (µM) in HCT116 (Colon)
Novel Quinazoline 1 0.85 1.52.1
Novel Quinazoline 2 5.20.95 7.8
Doxorubicin (Std.)1.20.81.5
Cisplatin (Std.)3.56.84.2

Data are presented as the mean IC50 from three independent experiments.

Interpretation : In this hypothetical dataset, NQ-1 shows potent and somewhat selective activity against the A549 lung cancer cell line, outperforming both standard drugs. NQ-2, conversely, demonstrates higher potency in the MCF-7 breast cancer cell line.

Table 2: Apoptosis Induction in A549 Cells at 24 Hours (Treatment at IC50)
Compound% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Novel Quinazoline 1 35.4% 15.2%
Doxorubicin (Std.)28.9%18.5%
Untreated Control2.1%1.5%

Interpretation : The data suggests that the cytotoxicity of NQ-1 in A549 cells is primarily driven by the induction of apoptosis, with a significant population of cells in the early apoptotic stage.

Discussion and Mechanistic Context

The hypothetical results indicate that NQ-1 is a promising candidate for further investigation, particularly for non-small cell lung cancer. Its sub-micromolar IC50 value and potent induction of apoptosis suggest a specific and effective mechanism of action.

Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR.[29] The inhibition of the EGFR signaling cascade blocks downstream pathways such as PI3K/Akt, which are crucial for cell survival and proliferation, ultimately leading to apoptosis.[30]

G EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR PI3K PI3K EGFR->PI3K NQ1 Novel Quinazoline 1 NQ1->EGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: Proposed mechanism: Inhibition of the EGFR pathway by a novel quinazoline.

The superior potency of NQ-1 in A549 cells, a line often associated with EGFR signaling, strongly suggests that its mechanism may involve the inhibition of this pathway. Future experiments should include Western blotting to assess the phosphorylation status of EGFR and key downstream proteins like Akt to confirm this hypothesis.

Conclusion

This guide outlines a robust, multi-faceted approach to benchmarking novel quinazoline derivatives. By combining a broad cytotoxicity screen with a targeted mechanistic assay, researchers can efficiently identify promising lead compounds. The hypothetical data for NQ-1 demonstrates how this workflow can highlight a compound with potent, selective, and apoptosis-inducing activity, justifying its advancement into more complex preclinical models. This systematic evaluation is a critical step in the long but rewarding journey of anticancer drug discovery.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.
  • Decoding the Mechanism: How Cisplatin Fights Cancer Cells. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • T, H. J., & Y, H. J. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.).
  • NCI-60. (n.d.). Wikipedia.
  • Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. (n.d.). MDPI.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI.
  • The NCI60 human tumour cell line anticancer drug screen. (n.d.). PubMed.
  • Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.).
  • What is the mechanism of Cisplatin?. (2024).
  • Cisplatin. (2023).
  • Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). (n.d.). PubMed.
  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020).
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). BOC Sciences.
  • Mechanism of action of doxorubicin. (n.d.).
  • NCI-60 Human Tumor Cell Line Screen. (2025).
  • NCI-60 Human Tumor Cell Lines Screen. (2019). Norecopa.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024). Promega Connections.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). PubMed.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). MDPI.
  • CC50/IC50 Assay for Antiviral Research. (n.d.).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). BOC Sciences.
  • How can I calculate IC50 for a cytotoxic substance?. (2015).
  • The Importance of IC50 Determin
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (2012).
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO.

Sources

A Technical Guide to Evaluating the Kinase Selectivity of 6-Bromo-2-chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Kinase Inhibitor Selectivity

The human kinome, comprising over 500 protein kinases, represents a vast and intricate network of signaling pathways that govern fundamental cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases premier targets for therapeutic intervention. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors that primarily target the ATP-binding site of these enzymes.[1][2][3][4]

This guide focuses on a novel quinazoline derivative, 6-Bromo-2-chloro-4-phenylquinazoline . Given its structural similarity to known kinase inhibitors, a thorough evaluation of its selectivity profile is paramount. High selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and associated toxicities, thereby enhancing the therapeutic window.[5] Conversely, a well-characterized polypharmacology can be advantageous in certain therapeutic contexts, where inhibiting multiple nodes in a signaling pathway can lead to a more robust anti-cancer response.[5]

Herein, we present a comprehensive framework for assessing the in vitro selectivity of this compound against a diverse panel of kinases. We will detail a robust, luminescence-based biochemical assay, provide a comparative analysis with the broad-spectrum inhibitor Staurosporine, and discuss the interpretation of the resulting data in the context of cellular signaling pathways.

Methodology: A Step-by-Step Protocol for Kinase Selectivity Profiling

To ensure the generation of high-quality, reproducible data, we employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[2][5][6] This assay format is highly sensitive, amenable to high-throughput screening, and can be used for a wide variety of kinases.[7][8]

Experimental Workflow

The overall workflow for determining the kinase selectivity profile is depicted below. This process begins with the preparation of the compound and the kinase panel, followed by the kinase inhibition assay and data analysis to determine the IC50 values.

G cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (10-point serial dilution) Reaction_Setup Plate Reaction Components (Compound + Kinase/Substrate) Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel Preparation (Enzyme + Substrate) Kinase_Panel->Reaction_Setup Reaction_Initiation Initiate with ATP Reaction_Setup->Reaction_Initiation Incubation Incubate at 30°C for 60 min Reaction_Initiation->Incubation Reaction_Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation->Reaction_Stop Signal_Generation Generate Luminescent Signal (Kinase Detection Reagent) Reaction_Stop->Signal_Generation Luminescence_Reading Read Luminescence Signal_Generation->Luminescence_Reading Data_Processing Normalize Data Luminescence_Reading->Data_Processing IC50_Calculation Calculate IC50 Values (Dose-Response Curve Fitting) Data_Processing->IC50_Calculation

Caption: Experimental workflow for kinase selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in kinase reaction buffer to achieve the desired concentration range for IC50 determination. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup:

    • In a 384-well white, opaque assay plate, add 1 µL of the serially diluted compound or vehicle control to the appropriate wells.

    • Prepare a master mix of the specific kinase and its corresponding substrate in kinase reaction buffer. The optimal concentrations should be empirically determined to ensure the reaction is in the linear range.

    • Add 2 µL of the enzyme/substrate master mix to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for each respective kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[9]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[6]

Results: Selectivity Profile of this compound

To provide a comprehensive assessment of selectivity, a diverse panel of 10 kinases was selected, representing multiple branches of the human kinome, including tyrosine kinases (EGFR, Src, VEGFR2), serine/threonine kinases (Aurora A, CDK2, PIM1), and others implicated in cancer signaling.

Comparative IC50 Data

The inhibitory activity of this compound was compared against Staurosporine, a well-known broad-spectrum kinase inhibitor.[11][12] The IC50 values are summarized in the table below.

Kinase FamilyKinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Tyrosine Kinase EGFR158
HER28512
Src1,2506
VEGFR298025
Serine/Threonine Kinase Aurora A>10,00035
Aurora B>10,00050
CDK2/Cyclin A5,60015
PIM18,30040
AKT1>10,000150
MEK1>10,0002,500

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Interpretation of Results

The data reveals that This compound exhibits significant selectivity for the Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 15 nM. Moderate activity is observed against HER2 (IC50 = 85 nM), another member of the ErbB family of receptor tyrosine kinases.[13] In contrast, the compound shows significantly lower potency against other tyrosine kinases such as Src and VEGFR2, with IC50 values in the micromolar range.

Furthermore, this compound demonstrates a high degree of selectivity against the panel of serine/threonine kinases, with IC50 values exceeding 5 µM. This starkly contrasts with the activity of Staurosporine , which potently inhibits a broad range of kinases across different families, confirming its non-selective profile.[11][12]

The selectivity of our lead compound for EGFR over other kinases suggests a targeted mechanism of action, which is a desirable characteristic for further preclinical development.

Discussion: Mechanistic Insights and Therapeutic Context

The potent and selective inhibition of EGFR by this compound is consistent with the known pharmacology of many 4-anilinoquinazoline derivatives.[14] EGFR is a critical driver of cell proliferation, survival, and migration, and its aberrant activation is a key oncogenic event in several cancers, including non-small cell lung cancer and glioblastoma.[15][16][17]

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[15][16] By competitively binding to the ATP pocket of the EGFR kinase domain, this compound is hypothesized to block these downstream signals, thereby inhibiting tumor growth and survival.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Bromo-2-chloro- 4-phenylquinazoline Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

The high selectivity of this compound for EGFR over kinases like Src and VEGFR2 is significant. Src family kinases are involved in a multitude of cellular processes, and their inhibition can lead to broader cellular effects.[1][18][19] Similarly, while VEGFR2 is a key mediator of angiogenesis, its inhibition can be associated with side effects such as hypertension.[20][21][22] The focused activity of our compound on EGFR suggests a lower potential for such off-target liabilities.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the kinase selectivity of the novel compound, this compound. The presented (hypothetical) data demonstrates that this molecule is a potent and selective inhibitor of EGFR. The detailed experimental protocol provides a robust framework for researchers to conduct similar profiling studies.

Future investigations should expand the kinase panel to provide a more comprehensive, kinome-wide view of selectivity. Cellular assays are also a critical next step to confirm on-target engagement and to assess the compound's ability to inhibit EGFR signaling in a physiological context, ultimately determining its potential as a targeted therapeutic agent.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Koch, S., et al. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 1(1), a006502. [Link]

  • Bromann, P.A., et al. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7957–7959. [Link]

  • Warfel, N.A., & Kraft, A.S. (2015). PIM kinase (and Akt) biology and signaling in tumors. Pharmacology & Therapeutics, 151, 41–49. [Link]

  • Abram, C.L., & Courtneidge, S.A. (2000). Src family tyrosine kinases and growth factor signaling. Experimental Cell Research, 254(1), 1–13. [Link]

  • Zhang, Y., et al. (2021). The role of Pim kinase in immunomodulation. Journal of Inflammation Research, 14, 6393–6406. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]

  • Lowell, C.A., & Mayadas, T.N. (2012). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 4(5), a006001. [Link]

  • Chen, Z., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Clinical Cancer Research, 26(1), 12–18. [Link]

  • Shibuya, M. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 12(17), 5018–5022. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]

  • Expert Opinion on Therapeutic Patents. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). [Link]

  • Warfel, N.A., & Kraft, A.S. (2015). PIM kinase (and Akt) biology and signaling in tumors. Pharmacology & Therapeutics, 151, 41-49. [Link]

  • Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • Bayliss, R., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128. [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. [Link]

  • Prashant Mhatre. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • MDPI. (2022). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International Journal of Molecular Sciences, 23(19), 11243. [Link]

  • Journal of Biological Chemistry. (2014). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. [Link]

  • MDPI. (2020). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 12(11), 3443. [Link]

  • StatPearls - NCBI Bookshelf. (2023). Biochemistry, Epidermal Growth Factor Receptor. [Link]

  • Nature Chemical Biology. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. [Link]

  • Journal of Cell Biology. (2021). Aurora A kinase activation: Different means to different ends. [Link]

  • Joel Dare. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. [Link]

  • NIH - National Center for Biotechnology Information. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • NIH - National Center for Biotechnology Information. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]

Sources

A Comparative Analysis of Substitutions at the 2- and 4-Positions of the Quinazoline Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The versatility of this bicyclic aromatic heterocycle allows for strategic modifications, particularly at the 2- and 4-positions, to fine-tune its pharmacological profile. This guide provides a comparative study of different substitutions at these key positions, offering insights into their synthesis, structure-activity relationships (SAR), and impact on anticancer and antimicrobial properties. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their quest for novel and potent therapeutic agents.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, consisting of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1] Several clinically approved drugs, such as the anticancer agents gefitinib and erlotinib, feature the quinazoline core, highlighting its therapeutic significance.[1][2] The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of their substituents. This guide will focus on the comparative effects of substitutions at the C2 and C4 positions, as these are critical for modulating the potency and selectivity of these compounds.

Synthetic Strategies for 2,4-Disubstituted Quinazolines

The successful development of novel quinazoline-based therapeutics hinges on efficient and versatile synthetic methodologies. A common and effective route to access 2,4-disubstituted quinazolines is outlined below. This multi-step synthesis allows for the introduction of diverse functionalities at the key 2- and 4-positions.

General Synthetic Workflow:

A Anthranilic Acid Derivative B 2-Substituted-4(3H)-quinazolinone A->B Cyclization (e.g., with amide or acid chloride) C 2-Substituted-4-chloroquinazoline B->C Chlorination (e.g., POCl3 or SOCl2) D 2,4-Disubstituted Quinazoline C->D Nucleophilic Substitution (e.g., with amine) Aryl Aryl/Heteroaryl (e.g., Phenyl, Thienyl) Anticancer Potent Anticancer (EGFR Inhibition) Aryl->Anticancer with 4-Anilino Alkyl Alkyl (e.g., Methyl) Inactive Reduced/No Activity Alkyl->Inactive with 4-Anilino Anilino Anilino Anilino->Anticancer with 2-Aryl Amino Amino Variable Variable Activity Amino->Variable with 2-Aryl Antimicrobial Potent Antimicrobial A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B 24h Incubation C Add MTT Reagent & Incubate B->C 48-72h Incubation D Solubilize Formazan Crystals (DMSO) C->D 4h Incubation E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F A Prepare Serial Dilutions of Test Compounds C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C C->D 18-24h E Determine MIC (Lowest concentration with no visible growth) D->E

Sources

Safety Operating Guide

Navigating the Disposal of 6-Bromo-2-chloro-4-phenylquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Bromo-2-chloro-4-phenylquinazoline, a halogenated aromatic compound. Adherence to these procedures is crucial for protecting personnel, preventing environmental contamination, and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Initial Precautions

Similar quinazoline derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6] Consequently, a comprehensive suite of Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Essential Safety and Handling Information

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][4]
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Respiratory Irritation (assumed based on similar compounds)[5][6]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Respiratory protection may be needed for powders.[1][4]
Work Environment Well-ventilated area, preferably within a chemical fume hood.[4]
Incompatible Materials Strong oxidizing agents.[2][7]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be conducted systematically. The following workflow provides a clear, actionable plan for laboratory personnel.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Accumulation cluster_3 Final Disposal A Generate Waste (Unused chemical, contaminated labware, PPE) B Segregate as 'Halogenated Organic Waste' A->B C Select a compatible, leak-proof hazardous waste container B->C D Affix a 'Hazardous Waste' label C->D E Clearly identify contents: 'this compound Waste' D->E F Store in a designated Satellite Accumulation Area (SAA) E->F G Ensure secondary containment F->G H Keep container closed F->H I Contact Institutional Environmental Health & Safety (EHS) Office H->I J Arrange for pickup by a licensed hazardous waste disposal company I->J

Figure 1: Disposal workflow for this compound.

Detailed Steps:
  • Waste Segregation : At the point of generation, all materials contaminated with this compound must be segregated from non-hazardous and other chemical waste streams.[4] It is critical to keep halogenated organic waste separate from non-halogenated waste to facilitate proper disposal and manage costs.[8][9]

    • Solid Waste : Includes unused or expired compounds, contaminated gloves, weighing papers, and absorbent materials from spill cleanups.[4]

    • Liquid Waste : Includes solutions containing the compound. Do not dispose of this chemical down the drain.[7][9]

  • Containerization :

    • Select a robust, leak-proof container that is compatible with the chemical waste.[10]

    • Ensure the container is properly sealed to prevent the release of vapors.[2][8]

  • Labeling :

    • Clearly label the container with the words "Hazardous Waste".[10]

    • Identify the contents fully: "Waste this compound". Avoid using abbreviations or chemical formulas.[10]

    • Include the date of accumulation and the name of the generating researcher or lab.

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[11][12]

    • Ensure the storage area has secondary containment to capture any potential leaks.[10]

    • Store away from incompatible materials, such as strong oxidizing agents.[1][2]

  • Professional Disposal :

    • The final disposal of this compound must be carried out by a licensed hazardous waste disposal company.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4] Provide them with an accurate description of the waste.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Containment :

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[2][4]

    • For liquid spills, use an inert absorbent material to contain the spill.[4]

  • Cleanup : Working from the outside in, carefully collect all contaminated materials.[1]

  • Package Waste : Place all contaminated materials into a sealed, labeled hazardous waste container.[1]

  • Decontaminate : Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]

  • Report : Report the incident to your supervisor and your institution's EHS office.[4]

Empty Container Disposal

Empty containers that held this compound must also be managed properly.

  • Triple-rinse the container with a suitable solvent.[10][11]

  • Collect the rinsate as hazardous waste and add it to your halogenated waste stream.[10]

  • After triple-rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label.[11] The container may then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[11]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By treating this compound as a hazardous halogenated waste and following the systematic procedures outlined in this guide, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • 6-BROMO-2-CHLORO-4-METHYLQUINAZOLINE - Safety D
  • 6-Bromo-4-chloro-2-phenyl-quinazoline | 412923-42-3. Sigma-Aldrich.
  • Quinazoline Safety D
  • 6-Bromo-2-chloro-4-phenyl-quinazoline | 64820-57-1. Sigma-Aldrich.
  • Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Labor
  • Quinazoline SDS, 253-82-7 Safety D
  • Bromination Process For Disposal Of Spilled Hazardous M
  • 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. PubChem.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Disposal methods for chlorinated arom
  • Other Disposal Guidance. U.S. EPA.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University.
  • SAFETY DATA SHEET - Quinazoline. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Halogenated Organic Liquids - Standard Oper
  • Proper Disposal of 4(3H)
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-2-chloro-4-phenylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromo-2-chloro-4-phenylquinazoline is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides an essential framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, offering a procedural and logical approach that builds a culture of safety and trust in your laboratory operations.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is a halogenated heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, the hazards can be inferred from structurally similar compounds, such as 6-Bromo-4-chloro-quinazoline. Based on aggregated GHS data for related structures, this class of compound presents several potential hazards[1].

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[1].

  • Irritation: Causes skin and serious eye irritation[1].

  • Respiratory Effects: May cause respiratory irritation[1].

The presence of bromine and chlorine atoms on the quinazoline core enhances its chemical reactivity and potential biological activity, which is beneficial for its intended use but also necessitates stringent safety protocols. The primary routes of exposure in a laboratory setting are inhalation of airborne powder, dermal contact with the solid or solutions, and ocular exposure from splashes. Therefore, our PPE strategy must create a robust barrier against these specific routes.

Core PPE Requirements: Your Non-Negotiable Last Line of Defense

Engineering controls, such as chemical fume hoods, are the primary method for exposure mitigation. PPE is the critical final barrier between you and the chemical agent.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[1]. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.

  • Mandatory: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][3] These provide a seal around the eyes, protecting from dust, aerosols, and liquid splashes.

  • Recommended for High-Risk Tasks: When handling larger quantities or there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield should be worn in addition to safety goggles.[4][5]

Skin and Body Protection

Given the potential for skin irritation and dermal toxicity, comprehensive skin protection is essential.[1]

  • Gloves: Use nitrile gloves as a minimum standard. Inspect gloves for any signs of degradation or perforation before each use.[4] For prolonged work, consider double-gloving. It is crucial to wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[6]

  • Laboratory Coat: A professional, flame-resistant lab coat that is fully buttoned is required.[4] This protects your skin and personal clothing from contamination.

Respiratory Protection

Inhalation of fine powders is a primary exposure risk.[1]

  • Primary Control: All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[4]

  • Secondary Control: If a fume hood is not available or during certain high-risk procedures like cleaning up a large spill, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is necessary.[3][4]

The following table summarizes the required PPE for different laboratory scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-Gloving Recommended)Fully-Buttoned Lab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesFully-Buttoned Lab CoatRequired: Chemical Fume Hood
Routine Handling of Solutions Chemical Splash GogglesNitrile GlovesFully-Buttoned Lab CoatWell-ventilated area; Fume Hood preferred
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant Apron over Lab CoatRequired: NIOSH-approved Respirator

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

Preparation
  • Designate Area: Cordon off and label the specific area where the compound will be handled.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[4]

  • Assemble PPE: Gather all necessary and correctly sized PPE.

Donning PPE Workflow

The sequence of putting on PPE is critical to ensure complete protection and avoid cross-contamination.

G cluster_prep Preparation cluster_donning Donning Sequence cluster_entry Work Area Entry Prep 1. Inspect PPE for damage (Gloves, Goggles, Coat) Coat 2. Don Lab Coat (Fasten completely) Prep->Coat Goggles 3. Don Goggles/ Face Shield Coat->Goggles Gloves 4. Don Gloves (Pull cuffs over lab coat sleeves) Goggles->Gloves Enter 5. Enter Designated Handling Area Gloves->Enter

Caption: PPE Donning Sequence for Safe Laboratory Entry.

Doffing (Removing) PPE

Removing PPE correctly is paramount to prevent contaminating yourself and the laboratory.

  • Initial Decontamination: While still in the designated area, wipe down gloves with an appropriate solvent if they are grossly contaminated.

  • Remove Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing. Place it in a designated bin for contaminated laundry.

  • Remove Gloves: Peel off gloves away from your body, turning them inside out as you remove them. Dispose of them immediately in a labeled waste container.[4]

  • Wash Hands: Immediately wash your hands with soap and water.

  • Remove Eye Protection: Only after washing your hands, remove your goggles or face shield. This prevents transferring contamination from your hands to your face.

  • Final Hand Wash: Wash your hands one final time.

Emergency & Disposal Plans

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing immediately and flush the affected area with plenty of soap and water.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill & Disposal Protocol
  • Spills: For minor spills within a fume hood, use an appropriate absorbent material. For larger spills, evacuate the area and alert emergency services.[6] Always wear the appropriate PPE during cleanup.

  • Waste Disposal: Collect all waste containing this compound in a clearly labeled, sealed, and puncture-proof container.[4] Dispose of the container as hazardous chemical waste in accordance with all local, state, and federal regulations.[7] Do not mix with other waste streams unless compatibility has been confirmed.

By integrating these detailed PPE and handling protocols into your daily operations, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Quinazoline - Szabo-Scandic.
  • 6-BROMO-2-CHLORO-4-METHYLQUINAZOLINE - Safety Data Sheet - ChemicalBook.
  • 6-Bromo-2-chloro-4-phenyl-quinazoline | 64820-57-1 - Sigma-Aldrich.
  • 6-bromo-4-chloro-2-(2-fluoro-phenyl)-quinazoline - Echemi.
  • Quinazoline SDS, 253-82-7 Safety Data Sheets - ECHEMI.
  • Personal protective equipment for handling Quinazolin-2-ylboronic acid - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem.
  • 6-BROMO-3-METHYLQUINAZOLIN-4(3H)-ONE Safety Data Sheets - Echemi.
  • Safety Guidelines for Handling Chemicals - HPE Support.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.